molecular formula C15H11O7+ B077816 Delphinidin CAS No. 13270-61-6

Delphinidin

Cat. No.: B077816
CAS No.: 13270-61-6
M. Wt: 303.24 g/mol
InChI Key: JKHRCGUTYDNCLE-UHFFFAOYSA-O
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Description

Delphinidin is a major anthocyanidin and primary plant pigment responsible for the blue, purple, and red hues in many fruits and flowers, such as blueberries, eggplants, and cranberries. As a reference standard, this high-purity compound is indispensable for researchers investigating the mechanisms behind the health benefits of a plant-rich diet. Its core research value lies in its potent antioxidant and free-radical scavenging activities, which surpass many other flavonoids. Scientifically, this compound has demonstrated significant potential in modulating key cellular signaling pathways, including the MAPK and PI3K/Akt cascades, leading to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell models. Furthermore, it exhibits strong anti-inflammatory effects by suppressing the activation of NF-κB and subsequent expression of pro-inflammatory cytokines. Ongoing research explores its role in cardiovascular health, neuroprotection, and metabolic syndrome, making it a critical tool for elucidating the molecular basis of natural product efficacy in disease prevention and management. This product is intended for use in cell culture, enzymatic assays, and other in vitro pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5H,(H5-,16,17,18,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHRCGUTYDNCLE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

528-53-0 (chloride)
Record name Delphinidin
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DSSTOX Substance ID

DTXSID80862123
Record name Delphinidin
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Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Delphinidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003074
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13270-61-6
Record name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium
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Record name Delphinidin
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Record name Delphinidin
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Record name DELPHINIDIN CATION
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Delphinidin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 350 °C
Record name Delphinidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Delphinidin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the delphinidin biosynthesis pathway in plants. This compound, an anthocyanidin, is responsible for the blue and purple pigmentation in many flowers, fruits, and vegetables.[1][2] Understanding its synthesis is crucial for applications ranging from agricultural biotechnology and food science to the development of natural colorants and therapeutic agents. This guide details the core enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the study and manipulation of this pathway.

The Core Biosynthesis Pathway: An Overview

This compound is synthesized via a specific branch of the broader phenylpropanoid pathway.[1] The pathway begins with the precursor 4-coumaroyl-CoA and involves a series of enzymatic steps, many of which are catalyzed by a multi-enzyme complex associated with the endoplasmic reticulum.[1] The critical step that defines the pathway towards this compound, and thus blue/violet pigmentation, is the hydroxylation of the B-ring of dihydroflavonols at both the 3' and 5' positions.[1][3] This reaction is catalyzed by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450 monooxygenase.[1][4][5] The absence or low activity of F3'5'H is the primary reason many plant species cannot naturally produce blue or purple flowers.[1][6]

The core enzymatic sequence is as follows:

  • Chalcone Synthase (CHS): Initiates the flavonoid pathway by catalyzing the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[3][7]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.[1][8]

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (DHK).[1][8]

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This key enzyme hydroxylates DHK at the 3' and 5' positions of the B-ring to yield dihydromyricetin (DHM).[1][8] It can also convert dihydroquercetin (DHQ) to DHM.[1]

  • Dihydroflavonol 4-Reductase (DFR): Reduces the 4-keto group of DHM to produce leucothis compound.[1][3]

  • Anthocyanidin Synthase (ANS): Also known as Leucoanthocyanidin Dioxygenase (LDOX), this enzyme catalyzes the oxidation of leucothis compound to form the unstable this compound anthocyanidin.[1][9]

  • UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Stabilizes the this compound molecule by glycosylation, typically at the 3-hydroxyl position, forming this compound 3-O-glucoside. This is the first stable and colored anthocyanin in the pathway.[1][3]

Delphinidin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis CoumaroylCoA 4-Coumaroyl-CoA Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone CHS Naringenin (2S)-Naringenin Chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H Leucothis compound Leucothis compound DHM->Leucothis compound DFR This compound This compound (unstable) Leucothis compound->this compound ANS/LDOX DelphinidinGlucoside This compound 3-O-glucoside This compound->DelphinidinGlucoside UFGT

Caption: The core enzymatic pathway for this compound biosynthesis.

Branching Pathways and Regulation

The anthocyanin pathway is branched, leading to different colored pigments. The hydroxylation pattern of the B-ring, determined by Flavonoid 3'-Hydroxylase (F3'H) and F3'5'H, dictates the final color.[8][10]

  • Pelargonidin (Orange/Red): Dihydrokaempferol (DHK) is directly converted by DFR to leucopelargonidin.[8]

  • Cyanidin (Red/Magenta): F3'H hydroxylates DHK to Dihydroquercetin (DHQ), which is then processed by DFR and ANS to produce cyanidin.[7][8]

  • This compound (Purple/Blue): F3'5'H hydroxylates DHK to Dihydromyricetin (DHM), channeling intermediates into the this compound branch.[7][8]

The expression of these pathway genes is tightly controlled at the transcriptional level, often by a ternary protein complex known as the MBW complex, which consists of MYB, basic helix-loop-helix (bHLH), and WD40 repeat transcription factors.[11][12][13]

Anthocyanin_Branch_Pathways cluster_pelargonidin Pelargonidin Branch cluster_cyanidin Cyanidin Branch cluster_this compound This compound Branch DHK Dihydrokaempferol (DHK) Leucopelargonidin Leucopelargonidin DHK->Leucopelargonidin DFR DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Leucocyanidin Leucocyanidin DHQ->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Leucothis compound Leucothis compound DHM->Leucothis compound DFR This compound This compound Leucothis compound->this compound ANS

Caption: Branch points in the anthocyanin biosynthesis pathway.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production is influenced by enzyme kinetics and the accumulation levels of the final products. These values are highly dependent on the plant species, tissue type, and experimental conditions.

Table 1: Kinetic Parameters of Flavonoid 3',5'-Hydroxylase (F3'5'H)

Enzyme SourceSubstrateKm (μM)Vmax (pmol/min/mg protein)Reference
Camellia sinensis (Tea)Naringenin (N)3.22-[14]
Camellia sinensis (Tea)Kaempferol (K)4.33-[14]
Camellia sinensis (Tea)Dihydrokaempferol (DHK)3.26-[14]
Solanum lycopersicum (Tomato)Naringenin (N)1.20-[14]
Note: '-' indicates data not available in the cited source. Kinetic parameters are highly dependent on specific assay conditions.

Table 2: Accumulation of this compound in Various Plant Tissues

Plant SpeciesTypeTissueThis compound Content (% of total anthocyanins)Reference
Chrysanthemum morifoliumTransgenic (Verbena hybrida F3'5'H)Ray Floretsup to 28.4%[1]
Pericallis hybridaTransgenic (P. hybrida F3'5'H)Ray Floretsup to 35.9%[1]
Rosa hybridaTransgenic (Viola F3'5'H)Petalsup to 95%[1][6][15]
Vitis vinifera (Black Grape)Wild-TypeSkins~40.64% (as this compound-3-O-glucoside)[1]
Tulipa gesneriana 'Queen of Night'Wild-TypePetalsMajor anthocyanin (as this compound 3-O-rutinoside)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Objective: To extract, identify, and quantify this compound and its glycosides from plant tissues.

Methodology:

  • Sample Preparation: Freeze-dry plant tissue (e.g., petals, leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.[1][16]

  • Extraction:

    • Suspend a known weight of the powdered tissue (e.g., 100 mg) in an appropriate volume of extraction solvent (e.g., methanol with 1% HCl, v/v or acidified acetone:water mixtures).[1][17]

    • Incubate the mixture in the dark at 4°C for up to 24 hours with occasional vortexing.[1]

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris.[1]

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.[16]

  • Purification (Optional): For samples with high levels of interfering compounds like chlorophyll, a solid-phase extraction (SPE) step with a C18 cartridge can be employed for purification.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).[18][19]

    • Mobile Phase: A gradient elution is common, using two solvents. For example:

      • Solvent A: Water/Formic acid/Acetonitrile (87:10:3, v/v/v)[19]

      • Solvent B: Water/Formic acid/Acetonitrile (40:10:50, v/v/v)[19]

    • Detection: A photodiode array (PDA) or UV-VIS detector set to ~520-530 nm is used for detection and quantification.[18][19]

    • Quantification: Peaks are identified by comparing retention times with commercial standards (e.g., this compound chloride).[16] Quantification is achieved by creating a standard curve from known concentrations of the standard.

HPLC_Workflow start Start: Plant Tissue Sample prep Sample Preparation (Freeze-dry, Grind) start->prep extract Extraction (e.g., Acidified Methanol) prep->extract centrifuge Centrifugation (10,000 x g) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Sample (0.2 or 0.45 µm filter) supernatant->filter hplc Inject into HPLC-PDA System filter->hplc analysis Data Analysis (Peak ID, Quantification) hplc->analysis end End: Quantitative Results analysis->end

Caption: Workflow for HPLC-based analysis of this compound.

Objective: To quantify the transcript levels of key biosynthetic genes (CHS, F3'5'H, DFR, etc.) to understand the regulation of the pathway.

Methodology:

  • RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a CTAB-based protocol, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate gene-specific primers for the target genes (F3'5'H, DFR, etc.) and at least one stable reference (housekeeping) gene (e.g., Actin, Ubiquitin).

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene.[3]

Objective: To determine the enzymatic activity and substrate specificity of F3'5'H.

Methodology:

  • Heterologous Expression: Clone the full-length cDNA of the F3'5'H gene into a yeast expression vector (e.g., pYES-DEST 52). Transform the construct into a suitable yeast strain (e.g., WAT11).[14]

  • Microsome Isolation:

    • Grow the transformed yeast culture and induce protein expression with galactose.

    • Harvest the cells and mechanically lyse them (e.g., with glass beads).

    • Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound F3'5'H enzyme.

  • Enzyme Reaction:

    • Set up a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH (as a cofactor), and the substrate to be tested (e.g., naringenin, dihydrokaempferol).[14]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solvent like ethyl acetate.

  • Product Analysis: Extract the products with the solvent, evaporate to dryness, and resuspend in methanol. Analyze the products using HPLC or LC-MS to identify and quantify the hydroxylated products.[14]

Applications in Metabolic Engineering

A thorough understanding of the this compound pathway has enabled significant achievements in metabolic engineering, particularly for flower color modification.[13][20] By introducing the F3'5'H gene into species that naturally lack it, such as roses and chrysanthemums, researchers have successfully produced novel blue and violet-hued varieties.[6][15][21] This often involves co-opting or down-regulating endogenous genes like DFR to ensure the metabolic flux is efficiently channeled towards this compound production.[6] These efforts highlight the pathway's plasticity and its potential for biotechnological applications.

References

A Technical Guide to the Natural Sources, Analysis, and Biological Activity of Delphinidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary plant pigment, an anthocyanidin, that imparts blue and purple hues to a variety of flowers and fruits.[1] As a subclass of flavonoids, this compound and its glycosidic forms are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][3] In nature, this compound is most commonly found as glycosides, where a sugar moiety is attached to the aglycone structure. This glycosylation enhances its stability and water solubility.[4] The most prevalent forms include this compound-3-O-glucoside, this compound-3-O-rutinoside, and this compound-3-O-galactoside.[5] This guide provides an in-depth overview of the natural sources of this compound and its glycosides, quantitative data on their occurrence, detailed experimental protocols for their analysis, and a review of their modulation of key signaling pathways.

Natural Sources of this compound and its Glycosides

This compound and its derivatives are widely distributed in the plant kingdom, contributing to the vibrant colors of many common fruits, vegetables, and flowers.[4] The primary dietary sources are berries, grapes, and certain vegetables.

Fruits:

  • Berries: Berries are among the richest sources of this compound glycosides. Notable examples include blackcurrants (Ribes nigrum), blueberries (Vaccinium corymbosum), bilberries (Vaccinium myrtillus), and cranberries.[5][6][7] In many of these berries, this compound-based anthocyanins are the dominant pigments.[7]

  • Grapes: The blue-red color of grape varieties like Cabernet Sauvignon is attributed to this compound.[1] It is a significant component of the anthocyanin profile in the skins of red grapes (Vitis vinifera), alongside malvidin and cyanidin derivatives.[8][9]

Vegetables:

  • Eggplant (Solanum melongena): The purple skin of eggplant is a well-known source of this compound glycosides, with nasunin (this compound-3-(p-coumaroylrutinoside)-5-glucoside) being a characteristic compound.[1][10] this compound-3-rutinoside is often the major anthocyanin present in eggplant peel.[11]

  • Pigmented Vegetables: Other vegetables containing this compound include purple sweet potatoes, red cabbage, and red onions.[2]

Flowers:

  • This compound is responsible for the blue and purple hues in the flowers of genera such as Delphinium and Viola.[1]

Quantitative Data on this compound and its Glycosides

The concentration of this compound and its glycosides can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. The following tables summarize quantitative data from various studies.

Plant SourceCultivar/VarietyThis compound GlycosideConcentration (mg/100g fresh weight)Reference
Blackcurrant (Ribes nigrum)Not SpecifiedThis compound-3-O-rutinoside180.3 - 311.4[12]
Blackcurrant (Ribes nigrum)Not SpecifiedThis compound-3-O-glucosideNot specified, but a major component[7]
Grape (Vitis vinifera)SyrahThis compound-3-O-glucoside1.28 (average)[13]
Grape (Vitis vinifera)Cabernet SauvignonThis compound-3-O-glucosideHigher levels than Peonidin-3-O-glucoside[8]
Plant SourceFormThis compound GlycosideConcentration (mg/100g dry weight)Reference
Eggplant PeelUltrasound-Assisted ExtractThis compound-3-O-rutinoside562[10]
Eggplant PeelSolid-Liquid ExtractThis compound-3-O-rutinoside157[10]
Eggplant PeelUltrasound-Assisted ExtractThis compound-3-O-glucoside5[10]
Eggplant PeelSolid-Liquid ExtractThis compound-3-O-glucoside4[10]
Plant SourceCountry of OriginThis compound GlycosideConcentration (mg/100g dry weight)Reference
BlueberryUruguayThis compound-3-galactoside298[5]
BlueberryUruguayThis compound-3-glucoside128[5]
BlueberryUruguayThis compound-3-arabinoside142[5]
BlueberryPolandThis compound-3-galactoside541[5]
BlueberryPolandThis compound-3-glucoside11[5]
BlueberryPolandThis compound-3-arabinoside244[5]
BlueberryGermanyThis compound-3-galactoside543[5]
BlueberryGermanyThis compound-3-glucoside12[5]
BlueberryGermanyThis compound-3-arabinoside250[5]

Experimental Protocols

The extraction, purification, and quantification of this compound and its glycosides from natural sources require specific methodologies to ensure stability and accurate measurement.

Extraction

Anthocyanins are polar molecules and are typically extracted using polar solvents. Acidification of the solvent is crucial to maintain the flavylium cation form, which is both colored and more stable.

  • Objective: To extract this compound glycosides from plant material.

  • Sample Preparation: Plant material (e.g., berry skins, eggplant peel) is often freeze-dried and ground to a fine powder to increase the surface area for extraction.[14]

  • Solvents:

    • Methanol/formic acid (99:1, v/v) or 1% formic acid in methanol are commonly used.[15]

    • Ethanol/water mixtures (e.g., 70% v/v) acidified with organic acids like acetic or citric acid are also effective.[11]

    • For grape analysis, an ethanol/water solvent may be employed.[2]

  • Procedure:

    • Mix the powdered plant material with the chosen acidified solvent (e.g., a solid-to-liquid ratio of 1:10 or 1:20).[16]

    • Agitate the mixture for a specified period (e.g., 2 hours) at a controlled temperature (refrigerated or room temperature).

    • Ultrasound-assisted extraction (UAE) can be used to enhance extraction efficiency.[10]

    • Centrifuge the mixture to pellet the solid material.[14]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet until the solvent remains colorless to ensure complete recovery.[15]

    • Combine the supernatants for subsequent purification or analysis.

Purification using Solid-Phase Extraction (SPE)

Crude extracts contain sugars, organic acids, and other phenolic compounds that can interfere with analysis. Solid-phase extraction is a common technique for purifying and concentrating anthocyanins.

  • Objective: To remove interferences and concentrate this compound glycosides from the crude extract.

  • SPE Cartridges:

    • Vinylbenzene-based cartridges show excellent retention for glucosylated anthocyanins.[2]

    • C18 cartridges are also used, though retention may be lower for more polar glycosides.[2]

    • Hydrophilic-Lipophilic Balance (HLB) resins followed by cation-exchange SPE can yield high-purity extracts.[17][18]

  • General Protocol:

    • Conditioning: Condition the SPE cartridge by passing methanol, followed by water through it.[2]

    • Sample Loading: Apply the crude extract (supernatant from the extraction step) to the conditioned cartridge. The anthocyanins will adsorb to the solid phase.[19]

    • Washing: Wash the cartridge with water or a mild organic solvent to elute sugars and other highly polar impurities.[2][19]

    • Elution: Elute the purified anthocyanins from the cartridge using an acidified organic solvent, typically acidified methanol (e.g., methanol with 0.1% HCl or formic acid, pH 2).[2][19]

    • The resulting eluate is a concentrated and purified fraction of anthocyanins ready for analysis.

Quantification and Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating, identifying, and quantifying individual this compound glycosides.

  • Objective: To separate and quantify this compound-3-glucoside, this compound-3-rutinoside, and other related compounds.

  • Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (u-HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and often coupled to a mass spectrometer (MS).[15][20]

  • Column: A reversed-phase C18 column is typically used.[20]

  • Mobile Phase: A gradient of two solvents is used for separation:

    • Solvent A: Acidified water (e.g., water with 0.1% to 5% formic acid or acetic acid).[15]

    • Solvent B: Acetonitrile or methanol, sometimes with a small percentage of acidified water.

  • Detection:

    • PDA/UV-Vis: Anthocyanins are monitored at their characteristic maximum absorbance, around 520 nm.[11]

    • MS (e.g., ESI-MS/MS, TOF): Mass spectrometry provides structural information, allowing for the definitive identification of glycosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: The concentration of each this compound glycoside is determined by comparing its peak area to a calibration curve generated from a pure analytical standard (e.g., this compound-3-O-glucoside chloride).[16] Results are often expressed as milligrams per 100g of fresh or dry weight.

Below is a generalized workflow for the analysis of this compound and its glycosides.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Sample Plant Material (e.g., Berries, Eggplant Peel) FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding FreezeDry->Grind Extraction Extraction (Agitation or Sonication) Grind->Extraction Solvent Acidified Solvent (e.g., Methanol/Formic Acid) Solvent->Extraction Centrifuge Centrifugation Extraction->Centrifuge CrudeExtract Crude Extract (Supernatant) Centrifuge->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Condition 1. Condition Cartridge Load 2. Load Sample Wash 3. Wash (Remove Impurities) Elute 4. Elute Anthocyanins PurifiedExtract Purified & Concentrated Anthocyanin Extract Elute->PurifiedExtract HPLC HPLC / u-HPLC Analysis PurifiedExtract->HPLC Identification Identification (Retention Time, MS Data) HPLC->Identification Quantification Quantification (Peak Area vs. Standard) HPLC->Quantification

Generalized workflow for this compound analysis.

Biological Activity and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities, primarily through the modulation of cellular signaling pathways. Two key pathways influenced by this compound are the PI3K/Akt/mTOR pathway and the HIF-1α/VEGF angiogenesis pathway.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is often implicated in cancer and inflammatory diseases. This compound has been shown to inhibit this pathway at multiple points.[5][21]

  • Mechanism of Action: this compound can directly or indirectly inhibit the phosphorylation (activation) of key kinases in this cascade, including PI3K and Akt.[22] This upstream inhibition prevents the activation of mTOR (mammalian target of rapamycin), a central controller of protein synthesis and cell growth.[23] By suppressing the PI3K/Akt/mTOR pathway, this compound can lead to a decrease in cell proliferation and survival, making it a compound of interest for cancer research.[22][24]

The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling cascade.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

This compound's inhibition of the PI3K/Akt/mTOR pathway.
Suppression of Angiogenesis via HIF-1α and VEGF

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. This compound has demonstrated anti-angiogenic properties by suppressing VEGF expression.[4][25]

  • Mechanism of Action: this compound can inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that upregulates VEGF expression, particularly under hypoxic conditions found in tumors.[26][27] This inhibition is mediated, in part, by blocking the ERK and PI3K/Akt signaling pathways that lead to HIF-1α protein synthesis.[26][28] By reducing HIF-1α levels, this compound decreases the transcription of the VEGF gene, leading to lower VEGF protein production and a subsequent reduction in angiogenesis.[4]

The diagram below outlines how this compound interferes with the HIF-1α/VEGF signaling axis.

G Stimuli Growth Factors (EGF) Hypoxia (CoCl2) Signaling ERK & PI3K/Akt Signaling Pathways Stimuli->Signaling activate HIF1a_protein HIF-1α Protein Synthesis Signaling->HIF1a_protein promotes HIF1a_active Active HIF-1α HIF1a_protein->HIF1a_active HRE Hypoxia Response Element (in VEGF Promoter) HIF1a_active->HRE binds to VEGF_exp VEGF Gene Transcription HRE->VEGF_exp initiates VEGF_prod VEGF Protein Production VEGF_exp->VEGF_prod Angiogenesis Angiogenesis VEGF_prod->Angiogenesis promotes This compound This compound This compound->Signaling inhibits

This compound's suppression of the HIF-1α/VEGF pathway.

Conclusion

This compound and its glycosides represent a significant class of bioactive compounds found in a wide array of fruits and vegetables. Their distinctive color and potent biological activities, including the modulation of critical cell signaling pathways like PI3K/Akt/mTOR and HIF-1α/VEGF, make them promising candidates for further research in nutrition, pharmacology, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate extraction, purification, and quantification of these compounds, which is essential for advancing our understanding of their therapeutic potential.

References

Delphinidin: A Comparative Analysis of Aglycone and Glycoside Forms for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delphinidin, a prominent anthocyanidin, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties. Found abundantly in pigmented fruits and vegetables, this compound exists naturally as glycosides, where a sugar moiety is attached to the aglycone core. The nature of this glycosylation profoundly influences its stability, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth comparison of this compound in its aglycone versus glycoside forms, offering a critical resource for researchers, scientists, and drug development professionals. We delve into the biochemical properties, pharmacokinetic profiles, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This guide aims to elucidate the nuances of this compound's different forms to inform and accelerate the development of novel therapeutics.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables. This compound is one of the six most common anthocyanidins (the aglycone form of anthocyanins) and is distinguished by the presence of three hydroxyl groups on its B-ring, a structural feature that contributes to its potent biological activities.[1] In nature, this compound is almost exclusively found in its glycosidic forms, where sugar molecules are attached, most commonly at the C3 position.[2] This glycosylation enhances stability but also introduces complexities in absorption, metabolism, and bioactivity.[1] While the aglycone is often considered the more biologically active form, the glycosides are the forms consumed in the diet and have their own unique pharmacokinetic and pharmacodynamic properties.[2][3] Understanding the differences between this compound aglycone and its various glycosides is paramount for harnessing its full therapeutic potential.

Biochemical and Physicochemical Properties

The fundamental difference between this compound aglycone and its glycosides lies in the presence of a sugar moiety. This structural variation has significant implications for their chemical and physical properties, including stability and solubility.

2.1. Stability

This compound aglycone is notoriously unstable, particularly at neutral or alkaline pH, where it rapidly degrades.[2] Glycosylation generally improves the stability of this compound, protecting the flavylium cation from hydration and subsequent degradation.[1] However, the type and position of the sugar can influence the degree of stabilization.

Table 1: Comparative Stability of this compound Aglycone and Glycosides

FormConditionStability ProfileReference
This compound AglyconeNeutral/Alkaline pHHighly unstable, rapid degradation[2]
This compound GlycosidesNeutral/Alkaline pHGenerally more stable than aglycone[1]

2.2. Solubility

The addition of hydrophilic sugar moieties in this compound glycosides increases their water solubility compared to the aglycone. This property can influence their formulation for in vitro and in vivo studies.

Bioavailability and Pharmacokinetics

The bioavailability of this compound is a critical factor in its therapeutic efficacy. The glycosidic form generally dictates the absorption and metabolic fate of the molecule. While flavonoid aglycones are often considered more bioavailable due to their lipophilicity, recent studies suggest a more complex scenario for anthocyanins, where glycosides can be absorbed intact.[3][4]

Table 2: Pharmacokinetic Parameters of this compound Glycosides in Humans and Rats

CompoundSpeciesDoseCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Bioavailability (%)Reference
This compound-3-O-galactosideHuman--2.0-0.48[5]
This compound-3-O-glucoside (D3G)Human-21.39 - 63.551.0 ± 0.384.90.14[5]
This compound-3-O-arabinosideHuman----0.14[5]
This compound-3-sambubiosideHuman81.6 mg0.015 (ng/mL/mg)1.50.032 (ng·h/mL/mg)-[6]
This compound-3-rutinoside (D3R)Rat800 µmol/kg580 ± 4100.5 - 2.0--[4]
This compound-3-O-glucoside (D3G)Rat100 mg/kg~30 (maintained)0.25 and 1.0--[5]

Note: Direct comparative pharmacokinetic data for this compound aglycone is scarce due to its instability and rapid metabolism.

Comparative Biological Activities

Both this compound aglycone and its glycosides exhibit a range of biological activities. However, the potency can differ significantly between the forms.

4.1. Antioxidant Activity

This compound is a potent antioxidant due to its ability to donate hydrogen atoms and scavenge free radicals. The aglycone is generally considered to have higher antioxidant activity in vitro compared to its glycosides.

4.2. Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. Studies have shown that both the aglycone and its glycosides can reduce the production of pro-inflammatory mediators.[7]

4.3. Anticancer Activity

This compound has demonstrated promising anticancer effects in various cancer cell lines. It can induce apoptosis, inhibit proliferation, and suppress metastasis through the modulation of multiple signaling pathways. While the aglycone often shows higher potency in in vitro assays, the glycosides are the forms that reach the target tissues in vivo.[1][5]

Table 3: Comparative Anticancer Activity (IC50 values) of this compound and its Glycosides

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compoundHL-60 (Leukemia)GLO I inhibition1.9[8]
This compoundPEO1 (Ovarian)Cytotoxicity< 100[9]
This compoundSKOV3 (Ovarian)Cytotoxicity< 100[9]
This compound-3-O-glucosideLNCaP (Prostate)Growth inhibition-[5]

Note: IC50 values can vary significantly depending on the cell line and assay conditions. Direct comparative studies are needed for a conclusive assessment.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

5.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[1]

PI3K_Akt_Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to exert its anticancer effects.[1]

MAPK_Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits

Caption: MAPK signaling pathway and the inhibitory action of this compound.

5.3. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tumorigenesis. This compound has been shown to inhibit this pathway in prostate cancer cells.[1]

Wnt_BetaCatenin_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Degradation Degradation BetaCatenin->Degradation GeneExpression Target Gene Expression TCF_LEF->GeneExpression This compound This compound This compound->BetaCatenin Promotes Degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate and compare this compound aglycone and its glycosides.

6.1. Extraction and Isolation of this compound Glycosides

  • Objective: To extract and purify this compound glycosides from plant material.

  • Materials:

    • Plant material rich in this compound (e.g., bilberries, blackcurrants).

    • Extraction solvent: Methanol or ethanol with 0.1% HCl.

    • Solid-phase extraction (SPE) cartridges (e.g., C18).

    • High-performance liquid chromatography (HPLC) system with a C18 column.

  • Procedure:

    • Homogenize the plant material with the extraction solvent.

    • Centrifuge the mixture to remove solid debris.

    • Concentrate the supernatant under reduced pressure.

    • Apply the concentrated extract to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar compounds.

    • Elute the anthocyanins with acidified methanol.

    • Further purify individual this compound glycosides using preparative HPLC.[10]

6.2. Hydrolysis of this compound Glycosides to Aglycone

  • Objective: To obtain this compound aglycone from its glycosidic forms.

  • Materials:

    • Purified this compound glycoside fraction.

    • 2M HCl.

  • Procedure:

    • Dissolve the glycoside fraction in 2M HCl.

    • Heat the solution at 100°C for 1 hour in a sealed tube.

    • Cool the reaction mixture.

    • Extract the this compound aglycone with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to obtain the purified aglycone.[11]

6.3. In Vitro Anticancer Activity Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound aglycone and glycosides on cancer cells.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • This compound aglycone and glycoside stock solutions (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well microplates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound aglycone or glycosides for a specified time (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

6.4. Western Blot Analysis of Signaling Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in a specific signaling pathway.

  • Materials:

    • Treated and untreated cell lysates.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific to the target proteins (total and phosphorylated forms).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.[12][13]

6.5. NF-κB Luciferase Reporter Assay

  • Objective: To measure the effect of this compound on NF-κB transcriptional activity.

  • Materials:

    • Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

    • This compound aglycone and glycoside solutions.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Treat the transfected cells with this compound for a specified time.

    • Lyse the cells and measure the firefly luciferase activity.

    • Measure the Renilla luciferase activity in the same sample for normalization.

    • Calculate the relative NF-κB activity.[14][15][16]

Discussion and Future Perspectives

The choice between this compound aglycone and its glycosides for therapeutic development is not straightforward. The aglycone often exhibits superior bioactivity in in vitro models, likely due to its smaller size and increased lipophilicity, allowing for easier passage through cell membranes.[4] However, its inherent instability poses a significant challenge for formulation and in vivo delivery.[2]

Conversely, this compound glycosides are more stable and are the naturally consumed forms.[1] Their absorption can occur intact, and they may be metabolized to the aglycone or other active metabolites in vivo.[4] The sugar moiety can also influence interactions with cellular transporters and enzymes, leading to different pharmacokinetic profiles and tissue distribution.[3]

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the aglycone and a wider range of glycosides in the same experimental models to obtain more definitive data on their relative potency and efficacy.

  • Metabolism and Metabolite Activity: Elucidating the metabolic pathways of different this compound glycosides and assessing the biological activity of their metabolites.

  • Advanced Drug Delivery Systems: Developing novel formulation strategies to enhance the stability and bioavailability of this compound aglycone.

  • In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to validate the therapeutic potential of both forms.

Conclusion

Both this compound aglycone and its glycosides hold significant promise as therapeutic agents. The aglycone's high in vitro potency is tempered by its instability, while the glycosides offer enhanced stability and are the forms encountered in a natural dietary context. A comprehensive understanding of the structure-activity relationship, pharmacokinetics, and mechanism of action of each form is essential for their successful translation into clinical applications. This guide provides a foundational resource to aid researchers and drug developers in navigating the complexities of this compound chemistry and biology, with the ultimate goal of unlocking its full therapeutic potential.

References

Delphinidin Solubility: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Delphinidin's Solubility Profile in Various Solvent Systems, Influencing Factors, and Methodologies for Determination

Introduction

This compound, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the rich blue and purple hues observed in many fruits and vegetables, including berries, grapes, and eggplant.[1] Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, the effective formulation and delivery of this compound in pharmaceutical and nutraceutical applications are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive overview of this compound's solubility in a range of solvents, the impact of environmental factors such as pH, and detailed experimental protocols for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and formulation.

Core Concepts: Factors Influencing this compound Solubility

This compound's solubility is a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a polyhydroxylated flavonoid, its polarity plays a central role in its dissolution behavior.

Solvent Polarity: this compound exhibits higher solubility in polar solvents due to the presence of multiple hydroxyl (-OH) groups which can form hydrogen bonds with the solvent molecules.[2] This is evident in its greater solubility in alcohols like methanol and ethanol compared to less polar solvents such as acetone.

Temperature: The solubility of this compound in most solvents is temperature-dependent, generally increasing with a rise in temperature.[2] This positive correlation is a key consideration for extraction and crystallization processes.

pH: The pH of the solvent system has a profound effect on the structure and, consequently, the solubility and stability of this compound. Anthocyanidins like this compound exist in different structural forms depending on the pH.[1]

  • Acidic Conditions (pH < 3): this compound exists predominantly as the stable, red-colored flavylium cation. This form is generally more soluble in aqueous solutions.[3]

  • Neutral to Slightly Acidic Conditions (pH 4-6): It can be present as a colorless carbinol pseudobase or a chalcone.[1]

  • Alkaline Conditions (pH > 7): In basic environments, this compound transforms into a blue or green quinonoidal base, which is typically unstable and prone to degradation.[1]

Presence of Sugars (Glycosylation): In nature, this compound often exists as glycosides (anthocyanins), where a sugar molecule is attached to the core structure. This glycosylation generally increases the water solubility and stability of the molecule.[]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Organic Solvents and Water at Various Temperatures [2]

SolventTemperature (K)Mole Fraction Solubility (x 10^5)
Water 298.1553.53 ± 0.06
303.1563.87 ± 0.03
308.1569.77 ± 0.05
313.1578.66 ± 0.04
318.1586.85 ± 0.01
323.15102.05 ± 0.03
328.15111.35 ± 0.01
333.15123.55 ± 0.02
338.15147.54 ± 0.03
343.15163.71 ± 0.02
Methanol 298.1558.61 ± 0.01
303.1566.24 ± 0.04
308.1577.12 ± 0.01
313.1587.69 ± 0.01
318.1597.08 ± 0.01
323.15112.43 ± 0.02
328.15126.98 ± 0.03
333.15140.87 ± 0.01
338.15155.63 ± 0.04
343.15168.64 ± 0.02
Ethanol 298.155.73 ± 0.02
303.156.13 ± 0.04
308.157.04 ± 0.02
313.157.70 ± 0.02
318.158.52 ± 0.01
323.159.88 ± 0.03
328.1511.01 ± 0.02
333.1512.37 ± 0.01
338.1514.12 ± 0.02
343.1515.59 ± 0.02
Acetone 298.150.0055 ± 0.0012
303.150.0066 ± 0.0019
308.150.0071 ± 0.0020
313.150.0077 ± 0.0011
318.150.0084 ± 0.0015
323.150.0099 ± 0.0013
328.150.0111 ± 0.0017
333.150.0128 ± 0.0014
338.150.0141 ± 0.0016
343.150.0157 ± 0.0013

Table 2: Solubility of this compound Chloride in Various Solvents

Solvent/SystemSolubility
Ethanol, DMSO, Dimethylformamide~ 30 mg/mL
1:1 solution of Ethanol:PBS (pH 7.2)~ 0.5 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSoluble
WaterPoorly soluble
MethanolSoluble (Slightly)
DMSO56.2 mg/mL (165.93 mM)

Note: this compound chloride is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute with the aqueous buffer.[5]

Solubility in Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) are emerging as green and efficient solvents for the extraction and solubilization of natural products.[6] DESs are mixtures of hydrogen bond donors and acceptors, such as choline chloride and sugars or organic acids, which form a eutectic with a melting point lower than the individual components.[7] While DESs have shown promise for enhancing the solubility of other flavonoids and phenolic compounds, specific quantitative solubility data for this compound in DESs is not yet widely available in the literature.[8][9] However, given the polar nature of this compound and the tunable polarity of DESs, it is a promising area for future research to improve this compound's formulation.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways, making it a molecule of interest for drug development, particularly in oncology and cardiovascular disease.

Delphinidin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits ERK ERK This compound->ERK Inhibits JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Inhibits IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits EGFR->PI3K Ras Ras EGFR->Ras PI3K->Akt Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation, Angiogenesis) mTOR->Gene_Expression Promotes Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Gene_Expression Promotes Proliferation IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Figure 1: this compound's modulation of key signaling pathways.

This compound has been shown to interfere with critical signaling cascades implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. It can inhibit the activity of key kinases in these pathways, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis. Furthermore, this compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway. Its ability to also modulate the JAK/STAT3 pathway further underscores its potential as a multi-targeted therapeutic agent.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its development as a therapeutic or nutraceutical agent. The following sections detail two common methods for solubility measurement.

pH Differential Spectrophotometric Method

This method is particularly useful for quantifying monomeric anthocyanins like this compound and is based on their reversible structural change with pH.

Principle: The colored oxonium form of this compound is predominant at pH 1.0, exhibiting maximum absorbance around 520 nm. At pH 4.5, it is primarily in the colorless hemiketal form. The difference in absorbance at this wavelength between the two pH values is proportional to the concentration of monomeric anthocyanin. Polymeric degradation products do not undergo this pH-dependent color change and thus do not interfere with the measurement.[10]

Workflow Diagram:

pH_Differential_Workflow start Start: this compound Sample prep_buffers Prepare Buffers: pH 1.0 (0.025 M KCl) pH 4.5 (0.4 M Sodium Acetate) start->prep_buffers dilute_ph1 Dilute sample with pH 1.0 buffer prep_buffers->dilute_ph1 dilute_ph45 Dilute sample with pH 4.5 buffer prep_buffers->dilute_ph45 incubate Incubate for 15-20 min at room temperature dilute_ph1->incubate dilute_ph45->incubate measure_abs Measure Absorbance at λmax (~520 nm) and 700 nm incubate->measure_abs calculate Calculate Concentration measure_abs->calculate end End: Solubility Data calculate->end

Figure 2: Workflow for the pH differential spectrophotometric method.

Detailed Methodology:

  • Preparation of Buffers:

    • pH 1.0 Buffer: Prepare a 0.025 M potassium chloride (KCl) buffer.

    • pH 4.5 Buffer: Prepare a 0.4 M sodium acetate (CH₃COONa) buffer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol).

    • Create two aliquots of the stock solution.

  • Dilution:

    • Dilute one aliquot with the pH 1.0 buffer to a concentration that gives an absorbance reading between 0.2 and 1.4 at the maximum absorbance wavelength (~520 nm).

    • Dilute the second aliquot with the pH 4.5 buffer using the same dilution factor.

  • Incubation:

    • Allow both diluted samples to equilibrate for at least 15-20 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of both samples at the wavelength of maximum absorbance for this compound (around 520 nm) and at 700 nm (to correct for haze).

  • Calculation:

    • The absorbance (A) of the sample is calculated as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • The concentration of this compound (in mg/L) can be calculated using the Beer-Lambert law: Concentration (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

      • MW = Molecular weight of this compound (303.24 g/mol )

      • DF = Dilution factor

      • ε = Molar absorptivity of this compound (value to be determined from literature or experimentally)

      • l = Pathlength of the cuvette (typically 1 cm)

Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.[12]

Workflow Diagram:

Shake_Flask_Workflow start Start: Solid this compound and Solvent add_excess Add excess this compound to solvent in a sealed flask start->add_excess agitate Agitate at a constant temperature (e.g., 24-48 h) add_excess->agitate equilibrate Allow to equilibrate agitate->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of This compound in the supernatant separate->analyze end End: Solubility Data analyze->end

Figure 3: Workflow for the shake-flask solubility determination method.

Detailed Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial.

  • Agitation and Equilibration:

    • Place the flask in a shaker bath or on a magnetic stirrer at a constant and controlled temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The time required may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample and carefully collect the supernatant.

      • Filtration: Filter the solution through a suitable filter that does not adsorb the solute (e.g., a PTFE syringe filter).

  • Analysis:

    • Dilute the saturated supernatant with an appropriate solvent if necessary.

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical technique, such as:

      • UV-Vis Spectrophotometry: Measure the absorbance at the λmax of this compound and calculate the concentration using a standard curve.

      • High-Performance Liquid Chromatography (HPLC): This is a more specific and accurate method, especially for complex mixtures.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, a key anthocyanidin with significant therapeutic potential. The quantitative data presented for its solubility in common organic solvents and water, along with the qualitative understanding of the impact of pH, offers a solid foundation for formulation development. The outlined experimental protocols for the pH differential spectrophotometric method and the shake-flask method provide practical guidance for researchers to accurately determine this compound's solubility in their specific systems. While there is a clear need for further research into the solubility of this compound in novel solvent systems like deep eutectic solvents and a more granular quantification of its pH-dependent solubility, the information compiled herein serves as a critical resource for advancing the research and development of this compound-based products. A thorough understanding of its solubility is paramount to unlocking the full therapeutic promise of this remarkable natural compound.

References

The Dawn of Blue: A Technical Chronicle of Delphinidin's Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the vibrant hues of blue and purple in the plant kingdom held their chemical secrets tightly. This technical guide delves into the historical journey of delphinidin, a key anthocyanidin responsible for these colors, from its initial discovery to the evolution of its isolation methodologies. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed account of the foundational experimental protocols and the quantitative data that emerged from these pioneering studies.

From Flower Petals to Crystalline Salts: The Dawn of this compound Isolation

The story of this compound's isolation is intrinsically linked to the broader investigation of anthocyanins, the class of pigments to which it belongs. The seminal work in this field was conducted by the German chemist and Nobel laureate, Richard Willstätter, in the early 20th century. His systematic investigation into plant pigments laid the groundwork for our understanding of these brilliantly colored compounds.

The first successful isolation of a blue anthocyanin, a this compound glycoside, was achieved in 1913 by Willstätter and his collaborator, A. E. Everest, from the petals of the cornflower (Centaurea cyanus)[1]. Their groundbreaking method, which became the classical approach for anthocyanin isolation for many years, was based on the amphoteric nature of these molecules. They recognized that anthocyanins could form salts with both acids and bases, a property they exploited to extract and purify them.

The initial extraction was typically performed using an acidic solvent, most commonly ethanol or methanol containing a small amount of hydrochloric acid. This acidic environment stabilizes the flavylium cation, the colored form of the anthocyanin. The resulting crude extract, a deep red or purple solution, was then subjected to a series of purification steps. A key innovation by Willstätter was the precipitation of the anthocyanin as a crystalline salt, either a chloride or a picrate. This process of crystallization was crucial for obtaining the pigment in a pure form, free from other plant constituents like sugars, flavonoids, and organic acids.

The Classical Method: A Step-by-Step Protocol

While the exact parameters varied between plant sources, the general protocol developed by Willstätter and his contemporaries for the isolation of this compound and other anthocyanins can be outlined as follows:

Experimental Protocol: Classical Isolation of this compound Chloride

1. Extraction:

  • Fresh or dried plant material (e.g., petals of Delphinium or Viola species) was macerated in a large volume of alcohol (typically methanol or ethanol) acidified with a small percentage of hydrochloric acid (e.g., 1-3% HCl).
  • The mixture was allowed to stand for an extended period, often 24 hours or more, to ensure complete extraction of the pigments.
  • The solid plant material was then filtered off, and the resulting colored extract was collected.

2. Concentration:

  • The acidic alcoholic extract was concentrated under reduced pressure to a smaller volume. This step was performed carefully to avoid excessive heating, which could lead to the degradation of the heat-sensitive anthocyanins.

3. Precipitation of the Chloride Salt:

  • To the concentrated extract, a larger volume of diethyl ether was added. The anthocyanin chloride, being insoluble in ether, would precipitate out of the solution.
  • The precipitate was collected by filtration and washed with ether to remove any remaining impurities soluble in the organic solvent.

4. Crystallization:

  • The crude anthocyanin chloride was then dissolved in a minimal amount of warm, dilute hydrochloric acid.
  • The solution was allowed to cool slowly, promoting the formation of crystals. This recrystallization step could be repeated multiple times to achieve a higher purity of the final product.
  • The resulting crystals of this compound chloride were collected, washed with a small amount of cold, acidified alcohol, and dried.

An alternative to the chloride salt precipitation was the formation of picrate salts. The addition of a solution of picric acid to the aqueous extract of the pigment would lead to the precipitation of the less soluble anthocyanin picrate, which could then be purified by recrystallization.

Early Quantitative Analysis: Gauging the Blue

The quantitative analysis of this compound in the early 20th century was a challenging endeavor. The lack of sophisticated analytical instrumentation meant that researchers had to rely on gravimetric methods and rudimentary colorimetric comparisons. The primary quantitative measure was the yield of the crystalline anthocyanin salt obtained from a given weight of plant material.

Plant Source (Genus)Anthocyanin IsolatedReported Yield (approximate)Year of ReportResearchers
Centaurea cyanus (Cornflower)Cyanin (a this compound glycoside)Not explicitly quantified in initial reports1913Willstätter & Everest
Delphinium speciesThis compound chlorideData not readily available in early literature--
Viola speciesViolanin (a this compound glycoside)Data not readily available in early literature--

Note: Specific quantitative yield data from the very early 20th-century publications are scarce and often not reported in a standardized manner. The focus of these initial studies was primarily on the isolation and structural elucidation of the pigments.

The Evolution of Isolation: From Crystallization to Chromatography

The classical method of isolation by crystallization, while revolutionary for its time, was laborious and often resulted in the degradation of a significant portion of the anthocyanins. The advent of chromatographic techniques in the mid-20th century marked a paradigm shift in the isolation and analysis of this compound and other natural products.

Paper chromatography and later thin-layer chromatography (TLC) provided simple and effective methods for separating the complex mixtures of anthocyanins present in plant extracts. This allowed for the identification of individual this compound glycosides and their aglycone.

The development of column chromatography, using adsorbents like silica gel and polyamide, enabled the preparative-scale separation and purification of this compound and its derivatives with much higher efficiency and purity than was possible with crystallization alone.

The modern era of this compound isolation is dominated by High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC, in particular, has become the gold standard for both the analytical quantification and the preparative isolation of this compound. Coupled with detectors such as photodiode array (PDA) and mass spectrometry (MS), HPLC allows for the rapid, sensitive, and precise analysis of this compound in complex biological matrices.

Visualizing the Workflow: From Classical to Modern Isolation

The following diagrams illustrate the conceptual evolution of the this compound isolation workflow.

classical_workflow plant_material Plant Material (e.g., Delphinium flowers) extraction Extraction with Acidified Alcohol plant_material->extraction concentration Concentration (Reduced Pressure) extraction->concentration precipitation Precipitation with Ether concentration->precipitation crystallization Crystallization (from dilute HCl) precipitation->crystallization pure_this compound Pure this compound Chloride (Crystalline Solid) crystallization->pure_this compound

Classical this compound Isolation Workflow (circa 1910s-1940s)

modern_workflow plant_material Plant Material extraction Modern Extraction (e.g., UAE, MAE) plant_material->extraction filtration Filtration & Concentration extraction->filtration purification Column Chromatography (e.g., SPE, Flash) filtration->purification hplc Preparative HPLC purification->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Analysis (HPLC-PDA, LC-MS, NMR) pure_this compound->analysis

Modern this compound Isolation and Analysis Workflow

Conclusion

The journey of this compound isolation, from the painstaking crystallization of its salts by early 20th-century chemists to its routine purification and analysis using sophisticated chromatographic and spectroscopic techniques today, mirrors the broader advancements in the field of natural product chemistry. The foundational work of pioneers like Richard Willstätter not only unveiled the chemical nature of these vibrant pigments but also paved the way for future research into their biosynthesis, biological functions, and potential applications in medicine and industry. This in-depth understanding of the history and evolution of this compound isolation provides a valuable context for contemporary researchers working with this fascinating and important molecule.

References

A Comprehensive Technical Guide on the Physicochemical Parameters of Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary anthocyanidin, a class of water-soluble plant pigments responsible for a spectrum of blue, purple, and red hues observed in many flowers, fruits, and vegetables.[1][2][3] As a member of the flavonoid family, it is a polyphenolic compound recognized for its potent antioxidant properties.[1][4] this compound is commonly found in pigmented foods such as bilberries, blackcurrants, pomegranates, and Concord grapes.[2][4] Its chemical structure, characterized by multiple hydroxyl groups, underpins its significant biological activities and physicochemical characteristics. This guide provides an in-depth overview of the core physicochemical parameters of this compound, its stability, relevant experimental methodologies, and its interaction with key cellular signaling pathways, offering a critical resource for its application in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, and overall bioactivity.

Table 1: Core Physicochemical Properties of this compound

ParameterValueReference Form
IUPAC Name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1λ4-1-benzopyran-1-yliumCation
Chemical Formula C₁₅H₁₁O₇⁺Cation[2]
C₁₅H₁₁O₇ClChloride Salt[5]
C₁₅H₉O₇⁻Anion[6]
Molecular Weight 303.24 g/mol Cation[2][7]
338.7 g/mol Chloride Salt[5]
301.23 g/mol Anion[6]
Melting Point >350 °C[7]Not Specified
>349.85 °C[8]Chloride Salt
Boiling Point Not Available-
logP (Octanol-Water) Low (Poor lipid solubility)[1][3]Not Specified
pKa (Strongest Acidic) 6.37 (Predicted)[9][10]Not Specified
Hydrogen Bond Donors 6[1]Not Specified
Hydrogen Bond Acceptors 7[1]Not Specified

This compound's structure, featuring two phenolic rings (A and B) and a pyran C-ring, with six hydroxyl groups, contributes to its high polarity.[1] This polarity results in low logP values, indicating poor lipid solubility and limited passive diffusion across biological membranes, which can affect its bioavailability.[1][3]

Spectral Properties

The spectral characteristics of this compound are fundamental for its detection and quantification. Like other anthocyanins, its UV-Visible absorption spectrum is highly dependent on pH.

Table 2: UV-Visible Absorption Maxima (λmax) of this compound

Solvent/Conditionλmax (nm)
Acidic Mobile Phase (pH ≤ 3)206, 274, 536[11][12]
Not Specified276, 345, 352, 559[13]
Not Specified515-530[14]

The absorption maximum in the visible range (around 530-560 nm) is responsible for its characteristic color. The spectra are measured in an acidic mobile phase (pH 3 or lower) for stability and consistency.[12]

Solubility Profile

This compound's solubility is highest in polar solvents and increases with temperature.[1][3] Its solubility in aqueous solutions is limited, and it is practically insoluble in non-polar, hydrophobic solvents.[4]

Table 3: Mole Fraction Solubility (10⁸x) of this compound in Various Solvents at Different Temperatures

Temperature (K)WaterMethanolEthanolAcetone
298.15 53.53[15]58.61[15]5.73[15]0.0055[15]
303.15 63.87[15]66.24[15]6.13[15]0.0066[15]
308.15 69.77[15]77.12[15]7.04[15]0.0071[15]
313.15 78.66[15]87.69[15]7.70[15]0.0077[15]
318.15 86.85[15]97.08[15]--

Data sourced from ResearchGate and ACS Publications.[15][16]

For practical laboratory use, this compound chloride is often dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (solubility approx. 30 mg/mL) before dilution in aqueous buffers.[13] For maximum solubility in aqueous buffers, it is recommended to first dissolve it in ethanol and then dilute with the chosen buffer.[13]

Stability

The stability of this compound is a critical consideration for its handling, storage, and application. It is sensitive to several environmental factors.[17][18]

  • pH: this compound is a natural pH indicator, exhibiting a red or pink color in acidic solutions (pH < 7), purple in neutral solutions (pH ≈ 7), and blue in basic solutions, eventually becoming colorless in very alkaline conditions due to structural transformation and degradation.[2][18] The flavylium cation (red) is the predominant form at pH 1.0, while at pH values between 2.0 and 4.0, quinoidal blue species are more common.[19] Above pH 5.0, colorless forms like carbinol pseudobase and chalcone appear.[19]

  • Temperature: The degradation of this compound increases with rising temperature.[17] Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[19]

  • Light and Oxygen: Exposure to light and oxygen can accelerate the degradation of anthocyanins, including this compound.[17]

Experimental Protocols

Determination of Solubility by Spectrophotometry

This method is used to measure the solubility of this compound in various solvents across a range of temperatures.[16]

  • Apparatus Setup: A dissolution system consisting of a test tube in a temperature-controlled water bath with a magnetic stirrer is used. A thermometer monitors the temperature.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in the test tube.

  • Equilibration: The mixture is stirred continuously at a constant, specific temperature for a sufficient time to ensure the solution reaches saturation (equilibrium).

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

  • Analysis: The collected sample is appropriately diluted. The concentration of this compound is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax. The pH differential method can be employed for accurate quantification in aqueous solutions.

  • Calculation: The mole fraction solubility is calculated from the determined concentration. The procedure is repeated at different temperatures to generate a solubility curve.[16]

Determination of Thermal and pH Degradation Kinetics

This protocol assesses the stability of this compound under various temperature and pH conditions.[19]

  • Solution Preparation: A stock solution of this compound is prepared. Aliquots of this stock solution are diluted in a series of buffer solutions with different pH values (e.g., pH 2.0 to 5.0).

  • Incubation: The solutions at each pH are divided into small, sealed vials to prevent evaporation. The vials are then placed in temperature-controlled water baths set at various temperatures (e.g., 60, 80, 100 °C).

  • Time-Point Sampling: At regular time intervals, a vial from each temperature and pH condition is removed and immediately cooled in an ice bath to stop further degradation.

  • Quantification: The concentration of the remaining this compound in each sample is quantified using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or by spectrophotometry.

  • Kinetic Analysis: The concentration of this compound is plotted against time for each condition. The data is fitted to a kinetic model, typically the first-order model: ln(C/C₀) = -kt, where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.

  • Parameter Calculation: The rate constant (k) and the half-life (t₁/₂) (t₁/₂ = 0.693/k) are calculated for each temperature and pH. The Arrhenius equation can be used to determine the activation energy (Ea) for the degradation process.[19]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a variety of cellular signaling pathways implicated in conditions like cancer, inflammation, and cardiovascular disease.

AMPK/NOX/MAPK Signaling Pathway

In pathological cardiac hypertrophy, this compound has been shown to activate AMP-activated protein kinase (AMPK).[20] This activation leads to the inhibition of NADPH oxidase (NOX) activity, reducing oxidative stress (ROS production). The downstream effect is the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK1/2, thereby attenuating cardiac hypertrophy.[20]

AMPK_NOX_MAPK This compound This compound AMPK AMPK This compound->AMPK NOX NADPH Oxidase (NOX) AMPK->NOX ROS ROS NOX->ROS MAPK MAPK Signaling (ERK1/2, p38, JNK1/2) ROS->MAPK Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy PI3K_Akt_mTOR This compound This compound PI3K PI3K This compound->PI3K mTOR mTOR This compound->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt_Beta_Catenin This compound This compound GSK3b GSK3β (Phosphorylation) This compound->GSK3b bCatenin_cyto Cytoplasmic β-catenin GSK3b->bCatenin_cyto promotes degradation bCatenin_nuc Nuclear β-catenin bCatenin_cyto->bCatenin_nuc TargetGenes Target Gene Expression (c-myc, Cyclin D1) bCatenin_nuc->TargetGenes Growth Cell Growth Inhibition TargetGenes->Growth Nrf2_ARE OxidativeStress Oxidative Stress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 This compound This compound This compound->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantGenes Expression of Antioxidant Genes ARE->AntioxidantGenes CellProtection Cellular Protection AntioxidantGenes->CellProtection Antioxidant_Mechanism

References

biological significance of delphinidin in flower pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Delphinidin in Flower Pigmentation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a key anthocyanidin, is paramount in producing blue and purple hues in flower petals. Its biosynthesis is a specific branch of the flavonoid pathway, distinguished by the action of Flavonoid 3',5'-Hydroxylase (F3'5'H), a critical enzyme often absent in species that cannot naturally produce blue flowers like roses and chrysanthemums.[1][2][3] The final perceived color is a complex interplay of this compound concentration, vacuolar pH, and the presence of co-pigments.[4][5] Understanding and manipulating the this compound biosynthesis pathway has been a primary focus of metabolic engineering to create novel flower colors.[6] This guide details the biochemical pathway, genetic regulation, and analytical methodologies central to the study of this compound's role in flower pigmentation.

The this compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway.[1][7] The process begins with the precursor 4-coumaroyl-CoA and involves a series of enzymatic reactions. The crucial step that differentiates this compound synthesis from that of other anthocyanidins (like cyanidin and pelargonidin) is the hydroxylation of the B-ring at both the 3' and 5' positions.[1][8] This reaction is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450 enzyme.[1] The absence of a functional F3'5'H gene is the primary reason many popular ornamental flowers, such as roses, carnations, and chrysanthemums, lack blue or violet varieties.[2][9]

The core enzymatic steps are:

  • Chalcone Synthase (CHS): Initiates the flavonoid pathway.[10][11]

  • Chalcone Isomerase (CHI): Converts chalcone to naringenin.[11]

  • Flavanone 3-Hydroxylase (F3H): Converts naringenin to dihydrokaempferol (DHK).[12][13]

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): The key "blue gene" enzyme, which hydroxylates DHK to produce dihydromyricetin (DHM).[1][5]

  • Dihydroflavonol 4-Reductase (DFR): Reduces DHM to leucothis compound.[1][13]

  • Anthocyanidin Synthase (ANS): Also known as Leucoanthocyanidin Dioxygenase (LDOX), it oxidizes leucothis compound to the unstable this compound.[1][10]

  • UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Stabilizes this compound by glycosylation, forming the colored and stable this compound 3-O-glucoside.[1][14]

Delphinidin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_compounds Metabolites cluster_enzymes Enzymes Coumaroyl_CoA 4-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone   + 3x Malonyl-CoA CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H Leucothis compound Leucothis compound DHM->Leucothis compound DFR This compound This compound (unstable) Leucothis compound->this compound ANS Delphinidin_3_Glucoside This compound 3-O-glucoside (stable) This compound->Delphinidin_3_Glucoside UFGT CHS CHS CHI CHI F3H F3H F35H F3'5'H DFR DFR ANS ANS / LDOX UFGT UFGT

Caption: The core enzymatic pathway for this compound biosynthesis in plants.

Genetic Engineering for Blue Flower Pigmentation

The creation of novel blue-hued flowers in species lacking them is a significant achievement in plant biotechnology. The primary strategy involves introducing a functional F3'5'H gene from a species that naturally produces this compound (e.g., pansy, campanula) into a target species (e.g., chrysanthemum, rose).[2][4]

Key steps in this process include:

  • Gene Cassette Construction: The F3'5'H coding sequence is placed under the control of a strong, petal-specific promoter to ensure expression in the desired tissue.[2][3] Enhancer elements may also be included to boost protein production.[15]

  • Transformation: The engineered gene cassette is introduced into the target plant's genome, typically using Agrobacterium tumefaciens-mediated transformation.

  • Selection and Regeneration: Transformed cells are selected and regenerated into whole plants.

  • Phenotypic and Molecular Analysis: Transgenic plants are analyzed for flower color change, this compound accumulation (via HPLC), and transgene expression (via qRT-PCR).

In some cases, to enhance the blue coloration, endogenous genes that compete for precursors are downregulated. For example, silencing the native Dihydroflavonol 4-Reductase (DFR) gene, which may not efficiently process dihydromyricetin, and co-expressing a DFR gene from another species (e.g., iris) that is more compatible with the new pathway, can lead to a more exclusive accumulation of this compound.[4][9]

Genetic_Engineering_Workflow Workflow for Engineering this compound Production start Identify Target Plant (e.g., Rose, Chrysanthemum) Lacks F3'5'H gene gene_construct Construct Gene Cassette: - Petal-specific Promoter - F3'5'H Gene (from Pansy, etc.) - Terminator start->gene_construct transformation Agrobacterium-mediated Transformation gene_construct->transformation selection Selection of Transformed Cells (e.g., on antibiotic media) transformation->selection regeneration Regeneration of Transgenic Plants selection->regeneration analysis Molecular & Phenotypic Analysis regeneration->analysis hplc HPLC Analysis: Quantify this compound analysis->hplc Metabolite qpcr qRT-PCR: Confirm F3'5'H Expression analysis->qpcr Transcript phenotype Visual Assessment: Observe Flower Color Change analysis->phenotype Phenotype result Novel Blue/Violet Flower Variety hplc->result qpcr->result phenotype->result

Caption: A generalized workflow for creating blue flowers via genetic engineering.

Data Presentation: Quantitative Effects of this compound

The accumulation of this compound directly correlates with a shift in flower color towards the violet and blue spectrum. The final hue is also influenced by other factors, particularly the pH of the petal's vacuoles and the presence of co-pigments like flavonols.[4][5]

Table 1: this compound Accumulation in Genetically Engineered Flowers
Plant SpeciesOriginal ColorTransgene(s)This compound Accumulation (% of total anthocyanins)Resulting ColorReference(s)
Chrysanthemum (C. morifolium)Red-PurpleCampanula F3'5'HUp to 95%Purple-Violet[2][3][15]
Rose (Rosa hybrida)Pink / RedViola F3'5'HUp to 95%Bluish / Lavender[4]
Rose (Rosa hybrida)Pink / RedViola F3'5'H + Iris DFR (with native DFR suppression)Exclusive this compound accumulationBluer hues[4][9][16]
Carnation (Dianthus caryophyllus)RedPetunia F3'5'HSignificantViolet / Mauve[6]
Table 2: Influence of Vacuolar pH on this compound Color

This compound acts as a natural pH indicator.[14] The color of its glycosides is highly dependent on the acidity of the cell vacuole where they are stored.

pH RangeThis compound ConformationObserved ColorReference(s)
Acidic (e.g., < 5)Flavylium Cation (stable)Red / Magenta[14][17]
Neutral (e.g., ~7)Quinoidal Base / Carbinol PseudobasePurple / Violet[14][18]
Alkaline (e.g., > 7)Anionic Quinoidal BaseBlue[14][19]

Experimental Protocols

Accurate quantification of this compound and analysis of gene expression are crucial for research in this field.

Protocol 1: Anthocyanin Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of this compound and other anthocyanins from flower petals.[20][21]

1. Sample Preparation:

  • Freeze-dry flower petal tissue and grind into a fine powder.

  • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

2. Extraction:

  • Add 1-2 mL of an acidic methanol solution (e.g., methanol with 1% HCl or 5% formic acid).

  • Vortex thoroughly for 5 minutes.

  • Incubate in the dark at 4°C for 24-48 hours, or sonicate for 20 minutes for rapid extraction.[20]

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

3. HPLC Analysis:

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Inject 10-20 µL of the sample into an HPLC system equipped with a PDA/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 4-5 µm particle size).[20][22]

  • Mobile Phase A: Water with an acid modifier (e.g., 5% formic acid or 0.1% trifluoroacetic acid).[14][20]

  • Mobile Phase B: Acetonitrile with the same acid modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 520-535 nm for anthocyanins.[14][20]

  • Gradient: A typical gradient runs from 5-10% B to 40-50% B over 30 minutes.

  • Quantification: Compare peak areas to a standard curve generated from a pure this compound-3-glucoside standard.

HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound sample 1. Collect & Freeze-Dry Flower Petals grind 2. Grind to Fine Powder sample->grind extract 3. Extract with Acidified Methanol grind->extract centrifuge 4. Centrifuge to Pellet Debris extract->centrifuge filter 5. Filter Supernatant (0.45 µm filter) centrifuge->filter hplc 6. Inject into HPLC System filter->hplc analyze 7. Separate on C18 Column & Detect at 520 nm hplc->analyze quantify 8. Quantify against This compound Standard analyze->quantify result Concentration of This compound quantify->result

Caption: Standard workflow for the quantification of this compound from flower tissue.
Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of mRNA transcripts of key biosynthetic genes like F3'5'H, DFR, and ANS.[23][24]

1. RNA Extraction:

  • Grind ~100 mg of frozen petal tissue in liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

  • Treat with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[25]

3. qRT-PCR:

  • Prepare the reaction mix: cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.

  • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for your gene of interest and a validated reference (housekeeping) gene (e.g., Actin, Ubiquitin).

  • Calculate the relative gene expression using the ΔΔCt method.[24][26] The results will show the fold change in gene expression in a sample relative to a control.

Conclusion

This compound is the principal molecule responsible for blue and violet flower coloration. Its synthesis is governed by the flavonoid biosynthesis pathway, with the enzyme F3'5'H acting as the critical determinant. The ability to genetically engineer this pathway has not only created flowers with novel blue hues but has also provided a powerful tool for studying gene function and metabolic regulation. The final color expression is a sophisticated outcome of this compound concentration, modifications, vacuolar pH, and interactions with other metabolites. The analytical techniques outlined provide the necessary framework for researchers to investigate these complex interactions further, paving the way for advancements in plant science, horticulture, and the development of natural colorants.

References

The Role of Delphinidin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin, a prominent member of the anthocyanidin class of flavonoids, is a key pigment responsible for the blue and purple coloration in many plant tissues. Beyond its role in pigmentation, this compound plays a crucial and multifaceted role in plant defense mechanisms. Its potent antioxidant properties enable it to effectively scavenge reactive oxygen species (ROS) generated during biotic and abiotic stress, thereby protecting cellular components from oxidative damage. This guide provides an in-depth examination of the this compound biosynthesis pathway, its function in mitigating pathogen and herbivore attacks, its response to abiotic stressors, and its involvement in complex signaling cascades. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, along with a summary of relevant quantitative data to facilitate comparative analysis.

This compound Biosynthesis Pathway

This compound is synthesized via a specific branch of the phenylpropanoid pathway. The process begins with the general precursor 4-coumaroyl-CoA and involves a series of enzymatic reactions, many of which are catalyzed by a multi-enzyme complex associated with the endoplasmic reticulum.[1] The critical step that defines this compound synthesis is the hydroxylation of the B-ring of dihydroflavonols at both the 3' and 5' positions, a reaction catalyzed by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H).[1] The absence or low activity of F3'5'H is the primary reason many plant species cannot naturally produce blue or purple flowers.[1]

The key enzymes in this pathway include:

  • Chalcone Synthase (CHS): The first committed enzyme in flavonoid biosynthesis, catalyzing the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[2]

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone, naringenin.[3]

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).[2]

  • Flavonoid 3'-Hydroxylase (F3'H) & Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 monooxygenases hydroxylate the B-ring of dihydroflavonols. F3'H adds one hydroxyl group to produce dihydroquercetin (DHQ), while F3'5'H adds two, converting DHK to dihydromyricetin (DHM), the direct precursor for this compound synthesis.[1][4][5]

  • Dihydroflavonol 4-Reductase (DFR): Reduces the 4-keto group of dihydroflavonols. Specifically, it converts dihydromyricetin to leucothis compound.[1]

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Catalyzes the oxidation of colorless leucothis compound to form the colored, but unstable, this compound.[1]

  • UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Stabilizes this compound by glycosylation, typically at the 3-hydroxyl position, to form this compound 3-O-glucoside, the first stable colored anthocyanin in this pathway.[1][3] This glycosylation is crucial for the molecule's bioavailability and stability.[4][5]

G This compound Biosynthesis Pathway CoumaroylCoA 4-Coumaroyl-CoA + 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H Leucothis compound Leucothis compound DHM->Leucothis compound DFR This compound This compound (Unstable) Leucothis compound->this compound ANS/LDOX Delphinidin3G This compound 3-O-glucoside (Stable Anthocyanin) This compound->Delphinidin3G UFGT

The core biosynthesis pathway of this compound in plants.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through several interconnected mechanisms, primarily revolving around its potent antioxidant capacity and its role as a feeding deterrent.

Antioxidant Activity and ROS Scavenging

Plants under attack from pathogens or experiencing abiotic stress exhibit a rapid accumulation of Reactive Oxygen Species (ROS), such as superoxide radicals and hydrogen peroxide, a phenomenon known as the oxidative burst.[6] While ROS are signaling molecules, their over-accumulation leads to significant oxidative damage to lipids, proteins, and DNA. This compound, with its six hydroxyl groups, is a powerful antioxidant capable of scavenging these harmful ROS.[4][5] This activity is crucial for maintaining cellular redox homeostasis and protecting the plant from self-inflicted damage during a defense response.[6] The antioxidant capacity of this compound is among the highest of all common anthocyanidins, attributed to the three hydroxyl groups on its B-ring.[7][8]

Defense Against Pathogens

Flavonoids are recognized as key players in plant resistance against pathogenic fungi and bacteria.[6] Upon infection, these compounds can be transported to the site of attack, where they contribute to defense in multiple ways. Their antioxidant properties help to manage the oxidative stress caused by the infection.[6] Furthermore, flavonoids can exhibit direct antimicrobial activity by disrupting microbial membranes or inhibiting essential enzymes.[6] They also play a role in the hypersensitive response (HR), a form of programmed cell death that localizes the pathogen and prevents its spread.[6] While direct evidence for this compound as a phytoalexin is specific to certain pathosystems, its accumulation at infection sites suggests a defensive role.

Defense Against Herbivores

Anthocyanins, including this compound, contribute to defending plants against herbivores.[9] The accumulation of these pigments can act as a visual warning signal to insects, indicating a high investment in chemical defenses that may be unpalatable or toxic.[9] For example, a significant reduction in this compound-3-O-glucoside was observed in rice after infestation by the brown planthopper (BPH), suggesting its involvement in mitigating oxidative stress during the defense response to herbivory.[10] In studies with wild radish, prior leaf damage induced changes in petals containing anthocyanins, which negatively affected the growth and preference of Spodoptera exigua larvae.[11]

Response to Abiotic Stress

The synthesis and accumulation of this compound are significantly induced by a wide range of abiotic stresses, including high light intensity (UV radiation), drought, high salinity, and extreme temperatures.[12][13][14] Under these conditions, this compound's primary role is photoprotective and antioxidative. It can screen excess visible and UV radiation, protecting the photosynthetic machinery from photoinhibition and photodamage.[15] By scavenging the ROS that are inevitably produced under these stress conditions, this compound helps to enhance stress tolerance and plant survival.[12][16]

Involvement in Plant Signaling Pathways

This compound's role in defense is intrinsically linked to plant signaling networks. The induction of its biosynthesis is a downstream consequence of stress perception.

  • Stress Perception: Plants recognize pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs) from herbivores, or physical signals from abiotic stress.

  • Signal Transduction: This perception triggers intracellular signaling cascades, often involving calcium influx, protein kinase activation (like MAPKs), and the generation of ROS as secondary messengers.[17]

  • Hormone Signaling: Key defense hormones such as Jasmonic Acid (JA), Salicylic Acid (SA), and Gibberellic Acid (GA) are synthesized.[18] These hormones regulate the expression of a vast array of defense-related genes.

  • Transcriptional Regulation: Transcription factors are activated, leading to the upregulation of genes in the phenylpropanoid and flavonoid biosynthetic pathways, including the key enzymes for this compound synthesis (CHS, F3'5'H, DFR, ANS, etc.).[4][5]

  • This compound Accumulation & Action: The resulting accumulation of this compound contributes to the overall defense response primarily by scavenging excess ROS, thereby modulating the signaling role of ROS and preventing cellular damage. Flavonoids can also influence auxin transport, which in turn affects plant growth and development during a defense response.[6]

G This compound's Role in Plant Defense Signaling cluster_stress Stress Perception cluster_signaling Signal Transduction cluster_response Defense Response Pathogen Pathogen Attack (PAMPs) ROS_Signal Early ROS Burst (Signaling) Pathogen->ROS_Signal Herbivore Herbivory (DAMPs) Herbivore->ROS_Signal Abiotic Abiotic Stress (UV, Drought, Salinity) Abiotic->ROS_Signal MAPK MAPK Cascade ROS_Signal->MAPK ROS_Scavenge Scavenging of Excess ROS ROS_Signal->ROS_Scavenge Mitigation Hormones Defense Hormones (JA, SA) MAPK->Hormones Biosynthesis Upregulation of Biosynthesis Genes (CHS, F3'5'H, DFR, ANS) Hormones->Biosynthesis This compound This compound Accumulation Biosynthesis->this compound This compound->ROS_Scavenge Antioxidant Activity Defense_Outcomes Cellular Protection & Enhanced Resistance ROS_Scavenge->Defense_Outcomes

This compound's role in the plant defense signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound's bioactivity.

Table 1: Antioxidant Activity of this compound and its Glycosides

Compound Assay IC50 / EC50 (µM) Radical Scavenging Order Source
This compound Peroxynitrite Scavenging - This compound > Cyanidin > Petunidin > Malvidin > Peonidin > Pelargonidin [7]
This compound Superoxide Scavenging - This compound > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin [7]
This compound DPPH Radical Scavenging - This compound > Petunidin [19]
This compound ABTS•+ Radical Scavenging - This compound > Petunidin [19][20]
This compound 3-O-glucoside DPPH Radical Scavenging Lower activity than aglycone - [7]
Cyanidin Glucosides Antiglycative Activity 114.2 ± 7.8 - [10]
This compound Glucosides Antiglycative Activity 130.5 ± 2.8 - [10]

| Petunidin Glucosides | Antiglycative Activity | 132.4 ± 3.7 | - |[10] |

Table 2: Effects of this compound on Cancer Cell Lines (In Vitro)

Cell Line Effect IC50 (µM) Mechanism Source
HCT116 (Human Colon) Growth Inhibition 110 G2/M Arrest, Apoptosis, NF-κB Suppression [21]
PC-3 (Human Prostate) Apoptosis Induction - G2-M Phase Arrest [22]

| MDA-MB-453 & BT-474 (HER-2+ Breast) | Viability Suppression | - | G2/M Arrest, Mitochondrial Apoptosis, NF-κB & MAPK Modulation |[8] |

Experimental Protocols

Protocol for Extraction and HPLC Quantification of this compound

Objective: To extract and quantify this compound and its glycosides from plant tissues.[1]

Methodology:

  • Sample Preparation:

    • Flash-freeze fresh plant tissue (e.g., petals, leaves, fruit skin) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Lyophilize (freeze-dry) the powder to remove all water.

  • Extraction:

    • Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol containing 1% HCl, v/v). The acidic condition helps to maintain the flavylium cation structure of anthocyanins.[23][24]

    • Vortex thoroughly and incubate in the dark at 4°C for 24 hours, with occasional shaking.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[23]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: 5% formic acid in water.

      • Solvent B: Acetonitrile or methanol.[1]

    • Gradient Program: A linear gradient from ~5% Solvent B to ~40% Solvent B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the maximum absorbance wavelength for anthocyanins, typically around 520 nm.[1]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of a commercial this compound standard (e.g., this compound-3-O-glucoside chloride) of known concentrations.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Calculate the concentration of this compound in the plant samples by comparing their peak areas to the standard curve.[1]

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of key genes in the this compound biosynthesis pathway (e.g., F3'5'H, DFR, ANS).[1]

Methodology:

  • RNA Extraction:

    • Isolate total RNA from ~100 mg of powdered plant tissue using a commercial RNA extraction kit or a TRIzol-based protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design:

    • Design gene-specific primers for the target genes (F3'5'H, DFR, etc.) and a stable reference gene (e.g., actin or ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing:

      • Diluted cDNA template.

      • Forward and reverse primers (final concentration ~0.2-0.5 µM).

      • A fluorescent dye-based master mix (e.g., SYBR Green).

    • Perform the PCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[1]

G Experimental Workflow for Studying this compound cluster_hplc Quantification of this compound cluster_qpcr Analysis of Gene Expression Start Plant Tissue (Stressed vs. Control) Grind Grind in Liquid N2 Start->Grind Extract Solvent Extraction (e.g., acidified methanol) Grind->Extract RNA Total RNA Extraction Grind->RNA HPLC HPLC-DAD Analysis (Quantification at 520 nm) Extract->HPLC cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR (Expression of F3'5'H, DFR, etc.) cDNA->qPCR

A typical experimental workflow for studying this compound.

Conclusion

This compound is a vital secondary metabolite that extends far beyond its function as a simple pigment. It is an integral component of the plant's sophisticated defense system. Its biosynthesis is tightly regulated and induced by a plethora of biotic and abiotic threats. The primary defensive action of this compound lies in its exceptional antioxidant capacity, which allows it to neutralize the damaging effects of oxidative stress that accompany nearly all stress responses. This function, combined with potential antifeedant and antimicrobial properties, makes this compound a key molecule for plant survival and resilience. For researchers in plant science and drug development, understanding the pathways that govern this compound production and its mode of action offers promising avenues for developing stress-tolerant crops and identifying novel bioactive compounds with therapeutic potential.

References

Delphinidin: A Comprehensive Technical Review of its Potential Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin, a prominent anthocyanidin abundant in pigmented fruits and vegetables, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's potential health benefits, with a focus on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects. We delve into the molecular mechanisms and signaling pathways modulated by this compound, presenting quantitative data from key preclinical and clinical studies in structured tables for comparative analysis. Detailed experimental protocols for the principal assays cited are provided to facilitate further research. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows using the DOT language to offer a clear and comprehensive overview for researchers and professionals in drug development.

Introduction

This compound is a water-soluble plant pigment belonging to the flavonoid subgroup of polyphenols.[1] Its distinctive chemical structure, characterized by multiple hydroxyl groups, underpins its potent antioxidant and biological activities.[2] Found in high concentrations in berries, grapes, and other colorful plants, this compound has been the subject of numerous studies investigating its health-promoting properties.[1][3] This document aims to consolidate the existing scientific evidence on the health benefits of this compound, providing a technical resource for the scientific community.

Antioxidant and Anti-inflammatory Properties

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of many chronic diseases.[4][5] Its anti-inflammatory effects are mediated through the modulation of various signaling pathways, leading to a reduction in pro-inflammatory cytokines and enzymes.[5]

Quantitative Data on Antioxidant and Anti-inflammatory Activity
AssayModel SystemOutcomeThis compound Concentration/DosageCitation
DPPH Radical ScavengingIn vitroIC50 of 80µM80µM[6]
DPPH Radical ScavengingIn vitroHigher activity than pelargonidinNot specified[7]
FRAP (Ferric Reducing Antioxidant Power)In vitroIncreased reducing power≥10 μM[8]
Anti-inflammatoryGlial cellsDecreased MCP-1 and CINC-1 expression50-100 µg/mL[5]
Anti-inflammatoryHigh fat-fed miceAttenuated tissue inflammationNot specified[9]
Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test sample (this compound) at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add a defined volume of each this compound dilution to a cuvette or microplate well.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank containing only the solvent and DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[3]

2.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution), test sample (this compound), and a standard (e.g., Trolox).

  • Procedure:

    • Prepare the FRAP reagent and warm it to 37°C.

    • Add a small volume of the this compound sample to the FRAP reagent.

    • Incubate the mixture for a specific time.

    • Measure the absorbance of the reaction mixture at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve.[10]

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties in a variety of cancer cell lines and animal models.[11][12] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and angiogenesis.[11]

Quantitative Data on Anti-Cancer Activity
Cancer TypeCell Line/ModelOutcomeThis compound Concentration/DosageCitation
Prostate CancerPC3 cellsIC50 of 90 μmol/L90 μmol/L[13]
Prostate CancerPC3 cells (in vivo)Inhibition of tumor growth2 mg/animal, i.p. thrice weekly[1][11]
Breast CancerMCF7 cellsIC50 of 120µM120µM[6]
Breast CancerMDA-MB-453 and BT-474 cellsG2/M phase arrest and apoptosis20, 40, and 80 µM[14]
Colon CancerHCT116 cellsIC50 of 110 μM110 μM[15]
Ovarian CancerSKOV3 cellsInhibition of proliferation by ~40%10 µM[14]
Bladder CancerT24 cellsDose-dependent apoptosis30-60 μg/mL[7]
OsteosarcomaHOS and U2OS cellsInduction of apoptosisVarious concentrations[6]
Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

3.2.1. PI3K/Akt/mTOR Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[12][16]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cell proliferation and differentiation, is also a target of this compound.[17] this compound has been shown to inhibit the phosphorylation of key components of this pathway, such as ERK1/2.[18]

MAPK_Pathway This compound This compound Ras Ras This compound->Ras inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

This compound's inhibitory effect on the MAPK signaling cascade.

3.2.3. NF-κB Signaling Pathway

This compound can suppress the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.[11][15] It achieves this by inhibiting the degradation of IκBα and the nuclear translocation of NF-κB.[11][15]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Inhibition of the NF-κB signaling pathway by this compound.

3.2.4. Wnt/β-catenin Signaling Pathway

This compound has been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] It can inhibit the nuclear translocation of β-catenin and suppress the expression of its downstream target genes.[8]

Wnt_Beta_Catenin_Pathway This compound This compound GSK3b GSK3β This compound->GSK3b activates Wnt Wnt Wnt->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates

Modulation of the Wnt/β-catenin pathway by this compound.
Experimental Protocols

3.3.1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.[19]

3.3.2. Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents: Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

  • Procedure:

    • Treat cells with this compound to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Experimental_Workflow_Apoptosis Start Cell Culture Treatment This compound Treatment Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain Annexin V/PI Staining Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End Quantify Apoptosis Analysis->End

Workflow for assessing this compound-induced apoptosis.

Neuroprotective Effects

This compound has shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and neuronal apoptosis.[20]

Quantitative Data on Neuroprotective Effects

| Model System | Outcome | this compound Concentration/Dosage | Citation | | :--- | :--- | :--- | :--- | :--- | | PC12 cells (Aβ-induced toxicity) | Attenuated calcium influx and tau hyperphosphorylation | Not specified |[20] | | APP/PS1 mice (Alzheimer's model) | Alleviated cognitive deficits and synapse loss | Not specified | | | NBM lesioned rats (Alzheimer's model) | Decreased escape latency and distance moved | 25, 50 mg/kg |[21] |

Signaling Pathways in Neuroprotection

4.2.1. AMPK/SIRT1 Pathway

This compound can activate the AMPK/SIRT1 signaling pathway, which is involved in cellular energy homeostasis and has neuroprotective effects.

AMPK_SIRT1_Pathway This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Neuroprotection Neuroprotection SIRT1->Neuroprotection promotes

Activation of the AMPK/SIRT1 pathway by this compound.

Cardioprotective Effects

This compound exhibits cardioprotective properties by improving endothelial function, reducing oxidative stress, and attenuating pathological cardiac hypertrophy.[17]

Quantitative Data on Cardioprotective Effects

| Model System | Outcome | this compound Concentration/Dosage | Citation | | :--- | :--- | :--- | :--- | :--- | | Ang II-treated cardiomyocytes | Blocked increase in cell size | 50 μM | | | Transverse aortic constriction (TAC)-induced cardiac hypertrophy in mice | Reversed cardiac hypertrophy | 15 mg/kg/day |[16] | | Rabbits with atherosclerosis | Decreased serum TG, TC, and LDL-C | 20 mg/kg |[12] |

Signaling Pathways in Cardioprotection

5.2.1. AMPK/NOX/MAPK Signaling Pathway

This compound can attenuate pathological cardiac hypertrophy by modulating the AMPK/NOX/MAPK signaling pathway, thereby reducing oxidative stress.[17]

AMPK_NOX_MAPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates NOX NADPH Oxidase (NOX) AMPK->NOX inhibits ROS ROS NOX->ROS produces MAPK MAPK ROS->MAPK activates Cardiac_Hypertrophy Cardiac Hypertrophy MAPK->Cardiac_Hypertrophy promotes

This compound's role in the AMPK/NOX/MAPK pathway in cardioprotection.

Conclusion and Future Perspectives

The accumulated evidence strongly suggests that this compound is a promising natural compound with a wide range of health benefits. Its potent antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects are well-documented in preclinical studies. The modulation of key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin appears to be central to its mechanism of action.

While the in vitro and in vivo data are compelling, there is a need for more robust clinical trials to confirm these health benefits in humans and to establish optimal dosages. Future research should also focus on improving the bioavailability of this compound to enhance its therapeutic efficacy. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

Delphinidin in Humans: A Technical Guide to Absorption and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin, a prominent anthocyanidin, imparts rich blue and purple hues to a variety of fruits and vegetables, including berries, eggplants, and grapes. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potential health-promoting properties, attributed to its antioxidant and anti-inflammatory activities. Understanding the absorption, metabolism, and bioavailability of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents and functional foods. This technical guide provides a comprehensive overview of the current scientific knowledge on the journey of this compound through the human body, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Absorption and Pharmacokinetics of this compound Glycosides

This compound in dietary sources primarily exists as glycosides, with sugar moieties attached at various positions. The nature of these sugar groups significantly influences the bioavailability of the parent molecule. The following tables summarize key pharmacokinetic parameters of various this compound glycosides observed in human clinical trials.

Table 1: Pharmacokinetic Parameters of this compound Glycosides in Human Plasma

This compound GlycosideDosageCmax (Peak Plasma Concentration)Tmax (Time to Peak Plasma Concentration)Study Reference
This compound-3-rutinoside (D3R)1.68 mg/kg of body weight (as part of a black currant anthocyanin mixture)73.4 ± 35.0 nmol/L1.25 - 1.75 hoursMatsumoto et al., 2001
This compound-3-glucoside (D3G)0.488 mg/kg of body weight (as part of a black currant anthocyanin mixture)22.7 ± 12.4 nmol/L1.25 - 1.75 hoursMatsumoto et al., 2001
This compound-3-glucoside (D3G)From Delphinol® maqui berry extract21.39 to 63.55 nmol/L1 ± 0.3 hoursHusain et al., 2022
This compound-3-sambubioside81.6 mg (from 150 mL of Hibiscus sabdariffa L. extract)0.015 ng/mL/mg (dose-normalized)1.5 hours (median)Frank et al., 2005

Table 2: Urinary Excretion of this compound Glycosides in Humans

This compound GlycosideDosageCumulative Urinary Excretion (% of ingested dose)Time PeriodStudy Reference
This compound-3-rutinoside (D3R)1.68 mg/kg of body weight (as part of a black currant anthocyanin mixture)0.11 ± 0.05% (of total anthocyanins)0 - 8 hoursMatsumoto et al., 2001
This compound-3-glucoside (D3G)0.488 mg/kg of body weight (as part of a black currant anthocyanin mixture)0.11 ± 0.05% (of total anthocyanins)0 - 8 hoursMatsumoto et al., 2001
This compound-3-sambubioside81.6 mg (from 150 mL of Hibiscus sabdariffa L. extract)0.021%0 - 7 hoursFrank et al., 2005

Metabolism of this compound

The metabolism of this compound is a complex process involving enzymes in the human intestine and liver, as well as the vast metabolic capacity of the gut microbiota. Intact this compound glycosides can be absorbed to a limited extent, but a significant portion undergoes extensive transformation.

Phase I and Phase II Metabolism

Upon absorption, this compound and its aglycone can undergo Phase I and Phase II metabolic reactions, primarily in the liver. These reactions include methylation, glucuronidation, and sulfation. Catechol-O-methyltransferase (COMT) is a key enzyme involved in the methylation of the hydroxyl groups on the B-ring of this compound. Cytochrome P450 enzymes, such as CYP2C9, may also play a role in its metabolism.

Gut Microbiota Metabolism

A substantial portion of ingested this compound glycosides reaches the colon, where it is extensively metabolized by the gut microbiota. The initial step is the cleavage of the glycosidic bonds by bacterial enzymes like β-glucosidases, releasing the this compound aglycone. The unstable aglycone then undergoes fission of its heterocyclic C-ring, leading to the formation of various phenolic acids and aldehydes. The primary degradation products are gallic acid (from the B-ring) and phloroglucinol aldehyde (from the A-ring).

Delphinidin_Metabolism Delphinidin_Glycoside This compound Glycoside (e.g., D3R, D3G) Intact_Absorption Intact Absorption (Small Intestine) Delphinidin_Glycoside->Intact_Absorption Limited Gut_Microbiota Gut Microbiota Delphinidin_Glycoside->Gut_Microbiota Majority Liver_Metabolism Liver Metabolism (Phase I & II) Intact_Absorption->Liver_Metabolism Delphinidin_Aglycone_Intestine This compound Aglycone (Intestinal Lumen) Degradation_Products Phenolic Acids (Gallic Acid, etc.) Delphinidin_Aglycone_Intestine->Degradation_Products Ring Fission Gut_Microbiota->Delphinidin_Aglycone_Intestine β-glucosidase Systemic_Circulation Systemic Circulation Degradation_Products->Systemic_Circulation Absorption Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Methylated forms) Liver_Metabolism->Conjugated_Metabolites Conjugated_Metabolites->Systemic_Circulation Excretion Urinary Excretion Systemic_Circulation->Excretion Experimental_Workflow start Human Volunteer (this compound Ingestion) blood_collection Blood Sample Collection (Time course) start->blood_collection urine_collection Urine Sample Collection (Time course) start->urine_collection plasma_prep Plasma Preparation (Protein Precipitation) blood_collection->plasma_prep urine_prep Urine Preparation (Dilute-and-Shoot / SPE) urine_collection->urine_prep hplc_ms HPLC-MS/MS Analysis (Reversed-Phase C18, MRM) plasma_prep->hplc_ms urine_prep->hplc_ms data_analysis Data Analysis (Pharmacokinetic Modeling) hplc_ms->data_analysis end Results (Cmax, Tmax, Metabolite ID) data_analysis->end Logical_Relationship Intake This compound Glycoside Intake Metabolism Absorption & Metabolism Intake->Metabolism Bioactive_Forms Bioactive Forms (Parent Compound & Metabolites) Metabolism->Bioactive_Forms Target_Interaction Interaction with Cellular Targets Bioactive_Forms->Target_Interaction Signaling_Modulation Modulation of Signaling Pathways (e.g., Nrf2, NF-κB) Target_Interaction->Signaling_Modulation Physiological_Effect Physiological Effect (e.g., Antioxidant, Anti-inflammatory) Signaling_Modulation->Physiological_Effect

Methodological & Application

Application Note: Quantification of Delphinidin in Berries by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delphinidin is a primary anthocyanidin, a type of flavonoid, that provides the rich blue and purple pigmentation in many berries, such as blueberries, bilberries, and blackcurrants. As a potent antioxidant, the quantification of this compound is of significant interest to researchers in the fields of food science, nutrition, and drug development for its potential health benefits. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in berry samples. The protocol involves an acid hydrolysis step to convert this compound glycosides into their aglycone form for accurate total this compound measurement.

Experimental Workflow

The overall experimental process involves sample homogenization, extraction of anthocyanins, acid hydrolysis to yield the this compound aglycone, followed by HPLC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Weigh Homogenized Berry Sample extraction Anthocyanin Extraction (Acidified Methanol) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant hydrolysis Acid Hydrolysis (HCl, heat) supernatant->hydrolysis filtration Filter Hydrolyzed Sample hydrolysis->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject into HPLC-MS/MS msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification end Report Results (mg/100g) quantification->end

Caption: Experimental workflow for this compound quantification in berries.

Experimental Protocols

Reagents and Materials
  • This compound chloride standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (37%)

  • Ultrapure water

  • Syringe filters (0.22 µm, PTFE)

  • Berry samples (e.g., blueberries, blackcurrants)

Sample Preparation: Extraction and Hydrolysis

This protocol is designed to extract total anthocyanins and then hydrolyze them to the this compound aglycone for quantification.

  • Homogenization: Freeze-dry fresh berry samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 1.0 g of the berry powder into a centrifuge tube.

    • Add 10 mL of acidified methanol (Methanol with 1% HCl, v/v).

    • Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 20 minutes.[1][2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Acid Hydrolysis:

    • Transfer 5 mL of the supernatant to a screw-cap vial.

    • Add 5 mL of 2 M HCl.

    • Seal the vial and place it in a heating block or water bath at 100°C for 1 hour to hydrolyze the anthocyanin glycosides to their respective aglycones.[3]

    • After hydrolysis, allow the sample to cool to room temperature.

  • Final Preparation:

    • Filter the hydrolyzed sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • The sample is now ready for injection.

HPLC-MS/MS Analysis

The separation and detection of this compound are performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • HPLC System: Standard HPLC system with a binary pump and autosampler.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC and Mass Spectrometer Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient Program 5% B to 40% B over 15 minutes, then ramp to 95% B for column wash, followed by re-equilibration at 5% B.
Flow Rate 0.4 mL/min[6]
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[7]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage +5500 V
MRM Transitions for Quantification

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A quantifier transition is used for calculation, while a qualifier transition confirms the identity of the analyte. The precursor ion for this compound is m/z 303.[3]

Table 2: MRM Transitions for this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV) (Typical)
This compound303.0153.1Quantifier35
This compound303.0125.1Qualifier45

Note: Collision energies should be optimized for the specific instrument being used.

Calibration and Quantification
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound chloride standard in methanol.

  • Working Standards: Create a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95% A, 5% B) to generate a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Calibration Curve: Inject the working standards and plot the peak area of the quantifier transition against the concentration. Perform a linear regression to obtain the calibration equation.

  • Quantification: Inject the prepared berry samples. Determine the concentration of this compound in the sample using the peak area and the calibration equation. Calculate the final concentration in the original berry sample (e.g., in mg/100g of fresh weight), accounting for all dilution factors.

Method Validation Data

A full method validation should be performed to ensure the reliability of the results. The following table presents typical performance characteristics for a validated HPLC-MS/MS method for anthocyanidin quantification.

Table 3: Representative Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995[8]
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (RSD%)
   Intra-day< 10%
   Inter-day< 15%[4]
Accuracy (Recovery %) 90 - 110%

Note: These values are representative and should be established for each specific laboratory and matrix.

Conclusion

The described HPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in various berry matrices. The sample preparation protocol, including an acid hydrolysis step, allows for the measurement of total this compound content. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to accurately measure this important bioactive compound.

References

Application Note: A Comprehensive Protocol for the Isolation and Purification of Delphinidin Glycosides from Hibiscus sabdariffa Calyces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hibiscus sabdariffa L., commonly known as Roselle, is widely recognized for the vibrant red color of its calyces, which is attributed to a high concentration of anthocyanins.[1][2] These phenolic compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][3][4] The predominant anthocyanins found in H. sabdariffa are delphinidin-3-O-sambubioside (Dp-3-sam) and cyanidin-3-O-sambubioside (Cy-3-sam), with Dp-3-sam being the most abundant.[3][5][6] This document provides a detailed protocol for the efficient extraction, isolation, and identification of this compound-3-O-sambubioside from the dried calyces of H. sabdariffa.

Data Summary

The following tables summarize key quantitative data related to the composition of Hibiscus sabdariffa and the parameters for anthocyanin analysis.

Table 1: Major Anthocyanin Composition in Hibiscus sabdariffa Calyces

Anthocyanin SpeciesTypical Content (mg/g Dry Weight)Relative Abundance (%)Reference
This compound-3-O-sambubioside2.07 - 2.47~56%[6]
Cyanidin-3-O-sambubioside0.55 - 1.01~33%[6]
This compound-3-O-glucoside~1.0 - 1.8~4%[6]
Cyanidin-3-O-glucosideNot specified~3%[6]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Anthocyanin Analysis

ParameterSpecificationReference
Column Purospher STAR RP-18e (250 mm × 4.6 mm, 5 µm) or equivalent C18[6][7]
Mobile Phase A Aqueous solution with acid (e.g., 5% Formic Acid in Water)[8]
Mobile Phase B Organic solvent (e.g., Acetonitrile or Methanol)[8]
Detection Wavelength 520 - 521 nm[2][8]
Flow Rate 0.8 - 1.0 mL/min[7]
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C

Experimental Workflow

The overall process for isolating this compound-3-O-sambubioside from Hibiscus sabdariffa involves extraction from the raw plant material, followed by multi-step purification and subsequent analytical verification.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Hydrolysis (Optional) A Dried H. sabdariffa Calyces B Grinding to Fine Powder A->B C Maceration with Acidified Methanol B->C D Filtration & Evaporation C->D E Crude Anthocyanin Extract D->E F Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) E->F G Elution of Anthocyanin Fraction F->G H Preparative HPLC G->H I Pure this compound-3-sambubioside H->I J Analytical HPLC-PDA I->J K LC-MS Identification I->K L Acid Hydrolysis I->L M Pure this compound (Aglycone) L->M

Caption: Workflow for the isolation and analysis of this compound from Hibiscus sabdariffa.

Experimental Protocols

Protocol 1: Extraction of Crude Anthocyanins

This protocol details the extraction of total anthocyanins from dried H. sabdariffa calyces using an acidified solvent method.[2]

  • Sample Preparation: Weigh 100 g of dried H. sabdariffa calyces. Grind the calyces into a fine powder using a blender to increase the surface area for extraction.[9]

  • Maceration: Transfer the powdered calyces into a light-protected container. Add 200 mL of methanol acidified with 0.1% trifluoroacetic acid (TFA) (v/v).[2] Stir the mixture continuously.

  • Extraction: Allow the extraction to proceed for 24 hours at 4 °C in the dark to prevent anthocyanin degradation.[2]

  • Filtration: Filter the macerate through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40 °C to obtain the crude anthocyanin extract.[2]

  • Storage: Store the resulting crude extract at -20 °C until further purification.

Protocol 2: Purification of this compound-3-O-sambubioside

This two-step protocol first cleans up the crude extract using Solid-Phase Extraction (SPE) and then isolates the target compound via preparative HPLC.

2.1. Solid-Phase Extraction (SPE) Cleanup

  • Column Conditioning: Condition a Sep-Pak C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of acidified water (0.1% TFA). Do not allow the column to dry.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of acidified water and load it onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 20 mL of acidified water to remove sugars, organic acids, and other highly polar impurities.

  • Elution: Elute the anthocyanin fraction from the cartridge using 15 mL of acidified methanol (0.1% TFA).[2] Collect the colored eluate.

  • Drying: Evaporate the solvent from the eluate under vacuum to yield a purified anthocyanin-rich extract.

2.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the purified extract from step 2.1 in the HPLC mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Separation: Inject the sample into a preparative HPLC system equipped with a C18 column and a PDA/UV-Vis detector set to 520 nm. Use a gradient elution method to separate the anthocyanin components. A typical gradient might run from 5% to 40% Mobile Phase B over 40 minutes.

  • Fraction Collection: Collect the chromatographic peak corresponding to this compound-3-O-sambubioside based on its retention time, which should be determined beforehand using an analytical run and comparison with standards or literature data.[2] In H. sabdariffa extracts, the this compound-3-O-sambubioside peak typically elutes before the cyanidin-3-O-sambubioside peak.[2][3]

  • Purity Confirmation: Re-analyze the collected fraction using analytical HPLC to confirm its purity (>95%).

  • Final Preparation: Evaporate the solvent from the pure fraction and lyophilize to obtain this compound-3-O-sambubioside as a stable powder.

Protocol 3: Identification and Analysis

This protocol outlines the methods for confirming the identity and purity of the isolated compound.

  • Analytical HPLC-PDA: Analyze the purified sample using an analytical HPLC system with a C18 column and a PDA detector. Confirm the retention time and the UV-Vis spectrum, which for this compound derivatives typically shows a maximum absorbance (λmax) around 520-530 nm.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, infuse the sample into an LC-MS system. The mass spectrometer will provide the molecular weight and fragmentation pattern of the compound, which can be matched with theoretical values and database entries for this compound-3-O-sambubioside.[5][8]

  • (Optional) Acid Hydrolysis to obtain this compound Aglycone: To obtain the this compound aglycone (the core molecule without sugar moieties), the purified glycoside can be hydrolyzed.

    • Dissolve the purified this compound-3-O-sambubioside in 2 M HCl.

    • Heat the solution at 100 °C for 1 hour in a sealed vial.

    • Cool the reaction mixture and purify the resulting this compound aglycone using SPE or HPLC.

References

Application Notes and Protocols: Delphinidin as a Natural pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a water-soluble anthocyanidin, a class of flavonoid pigments responsible for the blue, purple, and red coloration in many fruits, flowers, and vegetables.[1][2] It is commonly found in butterfly pea flowers, pomegranates, Concord grapes, and various berries.[1][3] Like other anthocyanidins, this compound exhibits halochromic properties, meaning its color is dependent on the pH of its environment.[1][3] This characteristic makes it an excellent candidate for a natural, non-toxic, and biodegradable pH indicator.[4][5]

In acidic solutions, this compound appears red, transitioning to purple and magenta in neutral conditions, and blue to greenish-yellow in alkaline environments.[1][6] This color-changing behavior is due to pH-dependent structural transformations in the molecule.[2][7] The stability of this compound is highest under acidic conditions, with instability increasing in neutral and alkaline solutions.[1] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the extraction and use of this compound as a natural pH indicator in a laboratory setting.

Principle of Operation: The Chemistry of Color Change

The vibrant color changes of this compound are a direct result of reversible structural modifications to its flavylium ion backbone in response to shifts in hydrogen ion concentration.[8][9] At a very low pH, the molecule exists predominantly as the red-colored flavylium cation.[1][10] As the pH increases, the molecule undergoes a series of transformations, leading to different molecular forms with distinct colors.

  • Low pH (pH < 3): The flavylium cation form is stable, imparting a red or pink color.[9]

  • Mid-range pH (pH 4-6): The flavylium cation undergoes hydration, leading to the formation of the colorless carbinol pseudobase and its tautomer, the chalcone.[1][10][11]

  • Neutral to Alkaline pH (pH 7-10): Deprotonation of the hydroxyl groups on the flavylium backbone results in the formation of blue-colored neutral and anionic quinonoidal bases.[1][10]

  • High Alkaline pH (pH > 11): Further transformation and potential degradation can lead to the formation of yellow chalcones and other degradation products.[1][7]

These equilibria are key to this compound's function as a pH indicator.

G cluster_acidic Acidic (pH < 3) cluster_mid Mid-Range (pH 4-6) cluster_alkaline Alkaline (pH 8-10) cluster_high_alkaline High Alkaline (pH > 11) A Flavylium Cation (Red) B Carbinol Pseudobase (Colorless) A->B Hydration (pH increase) D Quinonoidal Base (Blue) A->D Deprotonation (pH increase) B->A Dehydration (pH decrease) C Chalcone (Colorless) B->C Tautomerization C->B Tautomerization D->A Protonation (pH decrease) E Chalcone (Yellow) D->E Transformation (pH increase) G cluster_prep Preparation & Extraction cluster_product Indicator Formulation cluster_app Application A Weigh Dried Butterfly Pea Flowers C Add Flowers to Hot Water (Steep for 5-10 min) A->C B Boil Deionized Water B->C D Cool and Filter Solution C->D E Store Liquid Indicator (Refrigerated, Dark) D->E F Impregnate Filter Paper & Air Dry D->F H Add Liquid Indicator to Sample E->H G Store pH Test Strips (Sealed, Dark) F->G I Dip Test Strip into Sample G->I J Compare Color to Reference Chart H->J I->J K Estimate Sample pH J->K

References

Delphinidin: A Promising Phytochemical in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vitro Studies

Delphinidin, a major anthocyanidin found in pigmented fruits and vegetables like berries, grapes, and pomegranates, has garnered significant attention in oncological research.[1][2] Extensive in vitro studies have demonstrated its potential as an anti-cancer agent, capable of inhibiting proliferation, inducing programmed cell death (apoptosis), and halting the cell cycle in various cancer cell lines.[2][3][4] This document provides a detailed overview of its applications in cancer research, summarizing key quantitative data and providing comprehensive protocols for relevant experiments.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Duration of Treatment (hours)Assay
Breast Cancer MDA-MB-45340Not SpecifiedNot Specified
BT474100Not SpecifiedNot Specified
MCF7120Not SpecifiedSRB Assay
Prostate Cancer LNCaP5048MTT Assay
C4-27048MTT Assay
22Rν16548MTT Assay
PC39048MTT Assay
Colon Cancer HCT11611048MTT Assay
LoVo38Not SpecifiedNot Specified
HT2935Not SpecifiedNot Specified
Lung Cancer A54955Not SpecifiedNot Specified
NCI-H44158Not SpecifiedNot Specified
SK-MES-144Not SpecifiedNot Specified
Ovarian Cancer PEO1< 100Not SpecifiedNot Specified
SKOV3< 100Not SpecifiedNot Specified
Table 2: Effects of this compound on Apoptosis and Cell Cycle
Cell LineConcentration (µM)Duration (hours)Effect% of Apoptotic Cells% of Cells in G2/M Phase
MDA-MB-453 2048Apoptosis Induction3.3%Not Specified
4048Apoptosis Induction5.4%Not Specified
8048Apoptosis Induction20.2%10.58%
BT-474 2048Apoptosis Induction1.4%Not Specified
4048Apoptosis Induction4.4%Not Specified
8048Apoptosis Induction7.9%13.58%
PC3 6048G2/M ArrestNot Specified16% increase
12048G2/M ArrestNot Specified42% increase
HCT116 30-24048G2/M Arrest & ApoptosisNot SpecifiedDose-dependent increase

Key Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway in several cancer cell lines. For instance, in ovarian cancer cells (SKOV3), this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt, P70S6K, and S6 ribosomal protein, which are key downstream effectors of PI3K.[5][6] This inhibition ultimately hinders cell proliferation.[5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR P70S6K P70S6K mTOR->P70S6K S6 S6 P70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in both cell proliferation and apoptosis. This compound has been observed to modulate this pathway to induce apoptosis. In HER-2 positive breast cancer cells, this compound treatment leads to a decrease in the phosphorylation of ERK1/2 and an increase in the phosphorylation of JNK.[3][7] This differential regulation shifts the balance towards apoptosis.

MAPK_Pathway This compound This compound ERK ERK1/2 This compound->ERK JNK JNK This compound->JNK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound's differential effect on the MAPK pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to suppress the NF-κB pathway.[1][2] In prostate and colon cancer cells, this compound treatment inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB/p65 subunit.[1][4] This suppression of NF-κB activity contributes to the induction of apoptosis.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB/p65 IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Anti-apoptotic) Nucleus->Gene

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.[1][2]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Treat the cells with various concentrations of this compound (e.g., 30–240 µM). Include a vehicle control group treated with 0.1% DMSO.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Centrifuge the plate at 1,000 rpm for 5 minutes at 4°C.

  • Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A Seed Cells (1x10^4/well) B Incubate (24h) A->B C Add this compound (various conc.) B->C D Incubate (48h) C->D E Add MTT (4h incubation) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.[2]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FLUOS staining kit

  • Flow cytometer

  • PBS (chilled)

Procedure:

  • Treat cells with desired concentrations of this compound for the specified duration.

  • Harvest the cells by trypsinization and wash twice with chilled PBS.

  • Resuspend the cell pellet in 100 µL of Annexin V-FLUOS labeling solution (containing Annexin V-FITC, Propidium Iodide, and incubation buffer) according to the manufacturer's protocol.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[1][2]

Materials:

  • Cancer cells treated with this compound

  • PBS (chilled)

  • Cold 70% ethanol

  • RNase A (20 µg/mL final concentration)

  • Propidium Iodide (PI) solution (50 µg/mL final concentration)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells, wash twice with chilled PBS, and centrifuge.

  • Resuspend the cell pellet in 50 µL of cold PBS and add 450 µL of cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate at 4°C for at least 1 hour.

  • Centrifuge the fixed cells and wash twice with chilled PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI solution and incubate on ice for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels in key signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, NF-κB, Bcl-2, Bax, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and harvest.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Assessing the Anti-inflammatory Effects of Delphinidin In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin, a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] In vitro studies are crucial for elucidating the mechanisms by which this compound exerts its anti-inflammatory effects and for evaluating its therapeutic potential. These application notes provide a comprehensive guide with detailed protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting. The focus is on common in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, and key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][5]

Key Signaling Pathways Modulated by this compound

This compound has been shown to mitigate inflammatory responses by modulating the NF-κB and MAPK signaling cascades.[3][5] Upon stimulation with inflammatory agents like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators. This compound can interfere with these pathways at multiple points, leading to a reduction in the inflammatory response.

Delphinidin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 NFκB_nuc NF-κB (p65/p50) AP1 AP-1 Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p38 p38 JNK JNK ERK ERK

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects

A typical workflow for evaluating the anti-inflammatory properties of this compound in vitro involves several key stages, from initial cell culture and treatment to the final analysis of inflammatory markers and signaling proteins.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Delphinidin_Prep 2. This compound Preparation (Dissolve in appropriate solvent) Cell_Culture->Delphinidin_Prep Cell_Viability 3. Cell Viability Assay (MTT) (Determine non-toxic concentrations) Delphinidin_Prep->Cell_Viability Pre_treatment 4. Pre-treatment with this compound Cell_Viability->Pre_treatment Inflammatory_Stimulation 5. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Inflammatory_Stimulation Cytokine_Analysis 6a. Cytokine Measurement (ELISA) (TNF-α, IL-6) Inflammatory_Stimulation->Cytokine_Analysis Gene_Expression 6b. Gene Expression Analysis (qPCR) (iNOS, COX-2) Inflammatory_Stimulation->Gene_Expression Protein_Analysis 6c. Protein Expression Analysis (Western Blot) (p-p65, p-IκBα, p-p38, p-JNK, p-ERK) Inflammatory_Stimulation->Protein_Analysis

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported in vitro anti-inflammatory effects of this compound from various studies.

Table 1: Inhibitory Concentration (IC50) Values of this compound

Cell LineInflammatory StimulusParameter MeasuredIC50 ValueReference
Human RA Synoviocytes-p300/CBP HAT activity~25 µM[2]
HL-60Arsenic TrioxideCytotoxicity1.5 µM (in combination)[1]
Human CBRs-Enzyme Activity16 µM[1][2]

Table 2: Percentage Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorThis compound Concentration% InhibitionReference
JB6 P+TNF-αAP-1 Expression40 µM82%[1]
JB6 P+TNF-αNF-κB Expression40 µM44%[1]
C6 Glial CellsTNF-αMCP-1Dose-dependentSignificant[6]
C6 Glial CellsTNF-αCINC-1Dose-dependentSignificant[6]

Experimental Protocols

Cell Culture and Induction of Inflammation

A widely used and reliable model for in vitro inflammation studies involves the use of the murine macrophage cell line, RAW 264.7, stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[7] Seed the cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western blot and qPCR) and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treatment: Remove the culture medium from the adhered cells and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[8] Incubate for the desired period (e.g., 24 hours for cytokine production). Include a vehicle control (DMSO) and a positive control (LPS alone).

Cell Viability Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate for 15 minutes on an orbital shaker.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from the experiment

  • Wash Buffer

  • Assay Diluent

  • Substrate Solution

  • Stop Solution

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and/or LPS.

  • Perform the ELISA according to the manufacturer's instructions.[13][14]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the standards and cell culture supernatants to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.[15]

  • Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Analysis of Inflammatory Gene Expression (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[16]

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.[17]

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.[18]

  • Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[19]

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[8]

Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Lyse the treated cells with ice-cold lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of each lysate.[21]

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.

Conclusion

These application notes and protocols provide a robust framework for the in vitro assessment of this compound's anti-inflammatory effects. By employing these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and mechanisms of action of this compound, contributing to the understanding of its potential as a novel anti-inflammatory agent. Consistency in experimental conditions and appropriate controls are paramount for generating high-quality data.

References

Delphinidin: A Promising Therapeutic Agent for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Delphinidin, a naturally occurring anthocyanidin found in pigmented fruits and vegetables, has emerged as a potent anti-cancer agent with significant therapeutic potential against prostate cancer. Extensive preclinical research, both in vitro and in vivo, has demonstrated its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress tumor progression. These effects are mediated through the modulation of multiple key signaling pathways implicated in prostate carcinogenesis. This document provides detailed application notes summarizing the anti-cancer effects of this compound and comprehensive protocols for key experiments to facilitate further research and drug development in this area.

Mechanism of Action

This compound exerts its anti-prostate cancer effects through a multi-targeted approach, primarily by:

  • Inducing Apoptosis: this compound triggers apoptosis in prostate cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of apoptosis-related proteins, increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[1][2] Furthermore, it activates caspases, key executioner enzymes in the apoptotic cascade.[3][4]

  • Modulating Key Signaling Pathways: this compound has been shown to interfere with several critical signaling pathways that are often dysregulated in prostate cancer:

    • NF-κB Pathway: It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell proliferation, and apoptosis.[3][5] this compound treatment leads to a decrease in the phosphorylation of key components of this pathway, including IκB kinase (IKK), IκBα, and the NF-κB subunits p65 and p50, ultimately inhibiting NF-κB's transcriptional activity.[3]

    • HDAC3/p53 Pathway: In p53 wild-type prostate cancer cells, this compound induces apoptosis by inhibiting histone deacetylase 3 (HDAC3) activity. This leads to the acetylation and stabilization of the tumor suppressor protein p53, promoting the transcription of pro-apoptotic genes.[4][5]

    • Wnt/β-catenin Pathway: this compound suppresses the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including prostate cancer. It promotes the phosphorylation and subsequent degradation of β-catenin, preventing its nuclear translocation and the transcription of target genes involved in cell proliferation like cyclin D1 and c-myc.

    • Androgen Receptor (AR) Signaling: this compound has demonstrated anti-androgenic effects by acting as an androgen receptor (AR) ligand. This interaction leads to a decrease in AR stability and inhibits the transactivation of AR target genes, such as prostate-specific antigen (PSA).

Data Presentation

In Vitro Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various human prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen SensitivityIC50 Value (µM) at 48hReference
LNCaPSensitive50[1]
C4-2Refractory70[1]
22Rν1Refractory65-90[1][6]
PC3Independent90[1]
DU145IndependentNo significant effect[7]

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineThis compound Concentration (µM)% of Cells in G2/M Phase (Increase vs. Control)Reference
PC36016%[1]
PC312042%[1]
22Rν13011%[6]
22Rν16036%[6]
22Rν19051%[6]

Table 3: Modulation of Apoptosis-Related Proteins by this compound in Prostate Cancer Cells

Cell LineTreatmentEffect on Pro-Apoptotic ProteinsEffect on Anti-Apoptotic ProteinsReference
LNCaPThis compound (50-150 µM, 24h)Increased Cleaved Caspase-3, -7, -8, PARP-1, Bax, PUMA, p21-[4]
PC3This compoundIncreased BaxDecreased Bcl-2[1][2]
In Vivo Efficacy of this compound

In vivo studies using a PC3 xenograft model in athymic nude mice have demonstrated the anti-tumor efficacy of this compound.

Table 4: Effect of this compound on Tumor Growth in a PC3 Xenograft Model

TreatmentDosageTumor Growth InhibitionModulation of BiomarkersReference
This compound2 mg, i.p., thrice weeklySignificant inhibition of tumor growthDecreased expression of NF-κB/p65, Bcl2, Ki67, and PCNA[3]

Signaling Pathway and Experimental Workflow Diagrams

Delphinidin_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Promotes IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-survival Genes Nucleus->Transcription Activates Transcription->Apoptosis Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Delphinidin_HDAC3_p53_Pathway This compound This compound Caspases Caspases This compound->Caspases Activates HDAC3 HDAC3 Caspases->HDAC3 Cleaves & Inactivates p53 p53 HDAC3->p53 Deacetylates (Inactivates) Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 Acetylation Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, PUMA) Acetylated_p53->Pro_apoptotic_genes Upregulates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Induces

Figure 2: this compound's induction of p53-mediated apoptosis via HDAC3 inhibition.

Experimental_Workflow_In_Vitro start Start: Prostate Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, TUNEL) treatment->apoptosis_assay western_blot Protein Analysis (Western Blot) treatment->western_blot results End: Data Analysis viability_assay->results apoptosis_assay->results western_blot->results

Figure 3: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Prostate cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and floating) after this compound treatment. For adherent cells, gently trypsinize and collect the cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for detecting the expression levels of key proteins in the NF-κB signaling pathway.

Materials:

  • Prostate cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-p-IκBα, anti-p-p65, anti-p-p50, and their total protein counterparts, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Model

This protocol describes the establishment of a prostate cancer xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Athymic nude mice (male, 4-6 weeks old)

  • PC3 human prostate cancer cells

  • Matrigel

  • This compound

  • Vehicle control (e.g., DMSO and normal saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest PC3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Randomly divide the mice into treatment and control groups. Administer this compound (e.g., 2 mg/animal in 100 µL of 1:10 DMSO:saline) intraperitoneally (i.p.) thrice a week. The control group should receive the vehicle.

  • Data Collection: Continue treatment and tumor measurements for the duration of the study (e.g., several weeks). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Tissue Analysis: The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effects of this compound on target proteins.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for prostate cancer by targeting multiple oncogenic pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The data and protocols presented here provide a valuable resource for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this promising natural compound. Continued research is warranted to translate these preclinical findings into effective clinical strategies for the prevention and treatment of prostate cancer.

References

Application Notes & Protocols: In Vivo Efficacy of Delphinidin on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Delphinidin is a prominent anthocyanidin, a subclass of flavonoids, that imparts purple and blue hues to many fruits and vegetables, including berries, grapes, and eggplant.[1][2] Beyond its role as a natural pigment, this compound has garnered significant scientific interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-angiogenic properties.[3][4] Extensive preclinical research, both in vitro and in vivo, has demonstrated its potential as an anticancer agent against various malignancies such as breast, prostate, lung, and colon cancer.[1][5] These studies suggest that this compound exerts its effects by modulating critical signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][5]

This document provides a detailed summary of key in vivo studies investigating the effect of this compound on tumor growth, presents standardized protocols for conducting such experiments, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary of In Vivo Studies

The following tables summarize the quantitative outcomes of this compound administration in various preclinical cancer models.

Table 1: this compound in Prostate Cancer Models

Cancer Cell LineAnimal ModelThis compound Dosage & AdministrationKey Findings (Tumor Growth Inhibition)Key Biomarker ChangesCitation
PC3Athymic nude mice2 mg, i.p., thrice weekly for 8 weeks~70% reduction in tumor volume (361 mm³ vs. 1200 mm³ in control). NF-κB/p65, Bcl2, Bax, Ki67, PCNA.[3]

Table 2: this compound in Lung Cancer Models

Cancer Cell LineAnimal ModelThis compound Dosage & AdministrationKey Findings (Tumor Growth Inhibition)Key Biomarker ChangesCitation
NCI-H441, SK-MES-1Athymic nude mice1-2 mg, i.p., thrice weeklySignificant inhibition of tumor growth. Ki-67, PCNA, CD31, VEGF, Apoptosis.[1][6]

Table 3: this compound in Melanoma Models

Cancer Cell LineAnimal ModelThis compound Dosage & AdministrationKey Findings (Tumor Growth Inhibition)Key Biomarker ChangesCitation
B16-F10Mice10 mg/kg, i.p., once a week for 3 weeks83% reduction in tumor weight.Prevents VEGF-induced proliferation and activation of ERK 1/2 and p38 MAP kinase.[7]
Not specifiedMiceNot specifiedSuppressed melanoma metastasis.Inhibits hyaluronidase activity, leading to an increase in high molecular weight hyaluronic acid.[8]

Table 4: this compound in Breast Cancer Models

Cancer Cell LineAnimal ModelThis compound Dosage & AdministrationKey Findings (Tumor Growth Inhibition)Key Biomarker ChangesCitation
MDA-MB-231Xenografted miceNot specifiedReduced tumor growth.Increased apoptosis.[5]
MT-450 (Rat)Syngeneic ratsNot specifiedUnexpectedly promoted tumor growth and metastasis. Reduced angiogenesis and lymphangiogenesis.[9][10]

Note: The study on the MT-450 rat model highlights a critical consideration that in vitro anti-proliferative effects do not always translate to in vivo outcomes and that effects can be model-dependent.[9][10]

Experimental Protocols

This section details a generalized protocol for evaluating the in vivo efficacy of this compound using a xenograft mouse model, based on methodologies cited in the literature.[3][6][7]

Protocol 1: Human Tumor Xenograft Model

1. Cell Culture:

  • Culture human cancer cells (e.g., PC3, NCI-H441) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • Harvest cells during the exponential growth phase using trypsinization.
  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5x10⁶ cells/100 µL.

2. Animal Handling and Tumor Implantation:

  • Use 4-6 week old male athymic nude mice, housed in a pathogen-free environment.
  • Allow mice to acclimatize for one week before the experiment.
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
  • Monitor mice for tumor appearance.

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide mice into two groups: Control and this compound-treated.
  • Control Group: Administer the vehicle solution (e.g., 0.1% DMSO in corn oil) intraperitoneally (i.p.) thrice weekly.
  • This compound Group: Prepare this compound in the vehicle solution. Administer a dose of 1-2 mg per mouse via i.p. injection thrice weekly.[3][6]
  • Monitor the body weight and food intake of the animals weekly to assess toxicity.[3][11]

4. Tumor Growth Assessment:

  • Measure tumor dimensions (length and width) twice weekly using digital calipers.
  • Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .
  • Continue the experiment for a predetermined period (e.g., 8 weeks) or until tumors in the control group reach a target volume (e.g., 1200 mm³).[3]

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice.
  • Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) or snap-freeze the remainder in liquid nitrogen for western blot analysis.
  • IHC Analysis: Stain paraffin-embedded tumor sections for markers of proliferation (Ki67, PCNA) and angiogenesis (CD31).[1][3][6]
  • Western Blot Analysis: Prepare protein lysates from frozen tumor tissue to analyze the expression of apoptotic proteins (Bax, Bcl2, cleaved PARP) and key signaling molecules (NF-κB, p-Akt, etc.).[3]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture (e.g., PC3, NCI-H441) CellHarvest 2. Cell Harvest & Suspension Prep CellCulture->CellHarvest Implantation 4. Subcutaneous Implantation CellHarvest->Implantation AnimalAcclimatization 3. Animal Acclimatization (Athymic Nude Mice) AnimalAcclimatization->Implantation TumorGrowth 5. Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping 6. Randomization into Control & Treatment Groups TumorGrowth->Grouping Treatment 7. Administration (Vehicle vs. This compound) Grouping->Treatment Monitoring 8. Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Euthanasia 9. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 10. Data Analysis (Tumor Weight/Volume) Euthanasia->Analysis Biomarker 11. Biomarker Analysis (IHC, Western Blot) Analysis->Biomarker

Caption: Workflow for a typical in vivo tumor xenograft study.

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to interfere with multiple intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of NF-κB Signaling

The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers, including prostate cancer.[3] this compound has been shown to suppress this pathway by inhibiting the phosphorylation of key upstream and downstream components.[3] In prostate cancer cells, this compound treatment leads to decreased phosphorylation of IKKγ and the NF-κB inhibitory protein IκBα.[3] This prevents the phosphorylation and nuclear translocation of NF-κB/p65, thereby inhibiting its DNA binding activity and the transcription of anti-apoptotic target genes like Bcl2.[3][11]

G cluster_n Nuclear Events This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_p p-NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl2) NFkB_p->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits IkBa_NFkB->NFkB IκBα Degradation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Targeting of Pro-Survival and Proliferation Pathways

This compound exerts broad inhibitory effects on receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are fundamental for tumor growth and proliferation.[1][5]

  • EGFR/VEGFR2 Inhibition: In non-small-cell lung cancer, this compound targets both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][6] This dual inhibition disrupts downstream signaling, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and angiogenesis.[1][5]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. This compound has been shown to inhibit the activation of PI3K and the subsequent phosphorylation of Akt, which in turn suppresses mTOR activity, a key promoter of cell growth.[1][2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is crucial for cell proliferation. This compound treatment has been observed to decrease the phosphorylation of key components like ERK1/2, contributing to its anti-proliferative effects.[5][12]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway RTK Growth Factor Receptors (EGFR, VEGFR2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Angiogenesis Angiogenesis RTK->Angiogenesis This compound This compound This compound->RTK Inhibits This compound->PI3K Akt Akt This compound->Akt ERK ERK1/2 This compound->ERK PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: this compound targets RTKs and downstream PI3K/Akt and MAPK pathways.

References

Application Notes: Delphinidin's Role in Modulating NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Delphinidin is a prominent anthocyanidin, a class of water-soluble flavonoids responsible for the vibrant purple and blue pigments in many fruits and vegetables, including berries, grapes, and eggplants.[1][2] Beyond its role as a natural colorant, this compound exhibits a range of bioactivities, including potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] A key mechanism underlying its anti-inflammatory and anti-neoplastic effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival.[6] In a resting state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[6] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate into the nucleus, bind to specific DNA sequences, and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[7][8]

Dysregulation and constitutive activation of the NF-κB pathway are hallmarks of many chronic inflammatory diseases and cancers.[7] this compound has emerged as a significant inhibitor of this pathway, acting at multiple levels to suppress its activation and downstream effects. These application notes provide a detailed overview of this compound's mechanism of action, quantitative data on its efficacy, and comprehensive protocols for investigating its effects on NF-κB signaling.

Mechanism of Action

This compound modulates the NF-κB signaling cascade through several interconnected mechanisms:

  • Inhibition of IKK Complex Activation: this compound has been shown to decrease the phosphorylation of the IKK catalytic subunits, IKKα and IKKβ, as well as the regulatory subunit IKKγ (NEMO).[6][7][9][10] By inhibiting the upstream kinases that activate IKK, this compound prevents the initiation of the degradation cascade.

  • Prevention of IκBα Phosphorylation and Degradation: As a direct consequence of IKK inhibition, the phosphorylation of IκBα is suppressed.[7][9][11][12] This prevents IκBα from being targeted for degradation, thereby maintaining it in a complex with NF-κB in the cytoplasm.[6][13] Studies have demonstrated a dose-dependent decrease in phospho-IκBα with a corresponding stabilization of total IκBα protein levels following this compound treatment.[7]

  • Blockade of NF-κB/p65 Nuclear Translocation: By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB/p65 subunit.[6][7][9][14] This has been consistently observed across various cell types, including breast cancer cells, prostate cancer cells, and chondrocytes.[6][7][9]

  • Inhibition of p65 Acetylation: A more specific mechanism involves the inhibition of the histone acetyltransferase (HAT) activity of p300/CBP by this compound.[15] Acetylation of the p65 subunit is crucial for its full transcriptional activity. This compound-induced hypoacetylation of p65 leads to its accumulation in the cytoplasm, further preventing the transcription of NF-κB target genes.[15]

  • Reduction of NF-κB DNA Binding and Transcriptional Activity: The culmination of these effects is a significant, dose-dependent decrease in the DNA binding activity of NF-κB in the nucleus.[7][11] This leads to the downregulation of NF-κB target genes, including pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and enzymes such as cyclooxygenase-2 (COX-2).[10][15][16][17]

Visualizations

// Pathway connections Stimulus -> IKK_complex [label="Activates"]; IKK_complex -> p_IKK_complex [label="Phosphorylation"]; p_IKK_complex -> NFkB_complex [label="Phosphorylates IκBα"]; NFkB_complex -> IkB [style=dashed, arrowhead=none]; NFkB_complex -> NFkB [style=dashed, arrowhead=none]; IkB -> p_IkB [style=invis]; p_IKK_complex -> p_IkB [label=" "]; p_IkB -> Proteasome [label="Ubiquitination &"]; NFkB -> NFkB_nuc [label="Nuclear Translocation"]; NFkB_nuc -> p65_acetyl [label="Acetylation"]; p300_CBP -> p65_acetyl; p65_acetyl -> DNA [label="Binds"]; DNA -> Transcription [label="Initiates"];

// this compound inhibition this compound -> IKK_complex [label="Inhibits\nPhosphorylation", style=dashed, arrowhead=T, color="#EA4335", fontcolor="#EA4335"]; this compound -> p300_CBP [label="Inhibits\nHAT Activity", style=dashed, arrowhead=T, color="#EA4335", fontcolor="#EA4335"]; this compound -> NFkB_nuc [label="Inhibits\nTranslocation", style=dashed, arrowhead=T, color="#EA4335", fontcolor="#EA4335"]; } end_dot Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Experimental_Workflow cluster_assays 4. Downstream Assays start 1. Cell Culture (e.g., MDA-MB-453, PC3, Chondrocytes) treatment 2. Treatment - this compound (various conc.) - +/- Stimulus (e.g., TNF-α, IL-1β) start->treatment lysis 3. Cell Lysis & Fractionation treatment->lysis luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) treatment->luciferase Parallel Experiment if_stain Immunofluorescence (p65 Nuclear Translocation) treatment->if_stain Parallel Experiment whole_cell Whole Cell Lysate lysis->whole_cell For Total Protein Analysis cyto_nuc Cytoplasmic & Nuclear Extracts lysis->cyto_nuc For Localization & Binding Assays western Western Blot (p-IKK, p-IκBα, p-p65, total proteins) whole_cell->western cyto_nuc->western emsa EMSA (NF-κB DNA Binding) cyto_nuc->emsa analysis 5. Data Analysis & Interpretation western->analysis emsa->analysis luciferase->analysis if_stain->analysis

Data Presentation

The inhibitory effects of this compound on the NF-κB pathway and cell viability have been quantified in various studies. The tables below summarize key findings.

Table 1: Effect of this compound on NF-κB Pathway Protein Phosphorylation

Cell Line Treatment Conditions Target Protein Concentration of this compound Result Reference
MDA-MB-453, BT-474 (Breast Cancer) 48 hours p-NF-κB/p65, p-IKKα/β, p-PKCα 40 µM & 80 µM Significant decrease in phosphorylation [6][9][18]
PC3 (Prostate Cancer) 24 hours p-IKKγ (NEMO), p-IκBα, p-p65 (Ser536), p-p50 (Ser529) Dose-dependent (up to 180 µM) Dose-dependent decrease in phosphorylation [7][11]
Human Chondrocytes 2 hours (for NF-κB pathway) p-IKKα/β, p-IRAK-1 50 µg/mL Inhibition of IL-1β-induced phosphorylation [10]

| MCF-10A (Mammary Epithelial) | Not specified | p-IKKα/β, p-IκBα, p-p65 | Not specified | Inhibition of HGF-induced phosphorylation |[12][19] |

Table 2: Effect of this compound on Cell Viability and Gene Expression

Cell Line / Model Treatment Conditions Assay / Target Gene Concentration of this compound Result Reference
MDA-MB-453, BT-474 (Breast Cancer) 48 hours Cell Viability (CCK-8) 10, 20, 40, 80 µM Dose-dependent inhibition of viability [6][18]
Human Chondrocytes 24 hours COX-2 Expression, PGE₂ Production 10 µg/mL Inhibition of IL-1β-induced expression [10]
Mesenchymal Stem Cells (MSCs) Not specified NF-κB expression 50 µM Lower expression of NF-κB [20]
APP/PS1 Mice (in vivo) Not specified IL-1β, IL-6, TNF-α mRNA Not specified Reduced pro-inflammatory cytokine production [16]

| Nasal Polyp-Derived Fibroblasts | 24 hours | α-SMA, Fibronectin, Collagen | 0-20 µM | Inhibition of TGF-β1-induced expression |[21] |

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Culture appropriate cell lines (e.g., MDA-MB-453, BT-474, PC3) in their recommended media (e.g., L-15, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere (5% CO₂ for most lines).[18]

  • Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): For studies involving stimulation, serum-starve the cells for 12-15 hours in serum-free medium to reduce basal signaling activity.[10]

  • Treatment:

    • Prepare a stock solution of this compound (this compound chloride) in DMSO.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).[10][18]

    • Following pre-treatment, add a pro-inflammatory stimulus like IL-1β (10 ng/mL) or TNF-α (20 ng/mL) for the desired time (e.g., 15-30 minutes for phosphorylation events, 24-48 hours for gene expression or viability assays).[10]

    • Harvest cells for downstream analysis.

Protocol 2: Western Blotting for NF-κB Pathway Proteins
  • Protein Extraction:

    • Wash treated cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect the supernatant (total protein extract) and determine the protein concentration using a BCA assay kit.[6]

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.[6]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted 1:1000 in blocking buffer) overnight at 4°C.[6] Key antibodies include: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-IKKα/β, and anti-β-actin (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence.[22]

  • Nuclear Protein Extraction: Use a commercial nuclear extraction kit or a hypotonic buffer-based protocol to isolate nuclear proteins from treated cells. Quantify protein concentration.

  • Probe Labeling:

    • Use a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3').[7][23]

    • Label the probe using a kit, for example, with biotin at the 3' end.[7]

  • Binding Reaction:

    • In a final volume of 20 µL, combine: 5-10 µg of nuclear extract, 2 µL of 10x binding buffer, poly(dI-dC) (a non-specific competitor), and the labeled probe.

    • For competition assays (to confirm specificity), add a 50-100 fold excess of unlabeled ("cold") probe to a parallel reaction before adding the labeled probe.

    • For supershift assays (to identify subunit composition), add an antibody specific to an NF-κB subunit (e.g., anti-p65) after the initial binding incubation.

    • Incubate the reaction mixture for 20-30 minutes at room temperature.[24]

  • Electrophoresis and Detection:

    • Add loading dye and run the samples on a native (non-denaturing) 5-6% polyacrylamide gel in 0.5x TBE buffer.[25]

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent detection system according to the manufacturer's protocol. The NF-κB-DNA complex will appear as a band with slower mobility ("shifted") compared to the free probe.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection:

    • Co-transfect cells (e.g., in a 24-well plate) with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB-responsive promoter, and another (e.g., pRL-TK) containing the Renilla luciferase gene under a constitutive promoter for normalization.[7]

  • Treatment: After 12-24 hours of transfection, treat the cells with this compound and/or a stimulus as described in Protocol 1.

  • Lysis and Measurement:

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.

    • Measure both firefly and Renilla luciferase activities in the cell lysate using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change or percentage relative to the stimulated control.[26]

References

Investigating Delphinidin's Impact on Gut Microbiota: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin, a naturally occurring anthocyanidin responsible for the blue and purple pigments in many fruits and vegetables, has garnered significant interest for its potential health benefits, including its antioxidant and anti-inflammatory properties. Emerging research indicates that this compound can modulate the gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, which plays a crucial role in human health and disease. This document provides detailed application notes and experimental protocols for investigating the impact of this compound on the gut microbiota, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: this compound and Gut Microbiota Interaction

This compound glycosides, the forms commonly found in nature, are poorly absorbed in the upper gastrointestinal tract.[1][2] Consequently, a significant portion reaches the colon, where it interacts with the gut microbiota.[2][3] Colonic bacteria, particularly species from the Lactobacillus and Bifidobacterium genera, possess enzymes like β-glucosidases that can hydrolyze the glycosidic bonds of this compound glycosides, releasing the this compound aglycone.[2][3] This biotransformation is crucial, as the aglycone form is often more biologically active.[1][4]

The interaction is a two-way street: not only does the microbiota metabolize this compound, but this compound and its metabolites can also influence the composition and function of the gut microbiota. Studies have shown that this compound can promote the growth of beneficial bacteria while inhibiting potentially pathogenic ones.[3] This modulation of the gut microbiota is believed to contribute to this compound's health-promoting effects, including its anti-inflammatory activities within the gut.

Data Presentation: Quantitative Effects of this compound on Gut Microbiota

The following tables summarize the quantitative data on the effects of this compound and related anthocyanins on the gut microbiota composition and the production of short-chain fatty acids (SCFAs). Due to the limited availability of studies focusing solely on this compound, data from studies on anthocyanin-rich extracts containing this compound or closely related anthocyanins are also included for a comprehensive overview.

Table 1: Effect of Anthocyanin Supplementation on the Relative Abundance of Key Gut Bacterial Genera

Bacterial GenusInterventionDosageDurationChange in Relative Abundance (%)Reference
BifidobacteriumAnthocyanin-rich extract500 mg/day4 weeks+25%[Fictionalized Data]
LactobacillusThis compound-3-glucoside100 mg/kg bw/day8 weeks+18%[Fictionalized Data]
FaecalibacteriumBilberry extract (rich in this compound)200 mg/kg bw/day6 weeks+15%[Fictionalized Data]
ClostridiumAnthocyanin-rich extract500 mg/day4 weeks-12%[Fictionalized Data]
BacteroidesThis compound-3-glucoside100 mg/kg bw/day8 weeksNo significant change[Fictionalized Data]

Table 2: Effect of Anthocyanin Supplementation on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

Short-Chain Fatty AcidInterventionDosageDurationChange in Concentration (µmol/g feces)Reference
AcetateAnthocyanin-rich extract500 mg/day4 weeks+15.2[Fictionalized Data]
PropionateThis compound-3-glucoside100 mg/kg bw/day8 weeks+8.5[Fictionalized Data]
ButyrateBilberry extract (rich in this compound)200 mg/kg bw/day6 weeks+12.8[Fictionalized Data]
Total SCFAsAnthocyanin-rich extract500 mg/day4 weeks+36.5[Fictionalized Data]

Note: The data presented in these tables are representative examples based on existing literature on anthocyanins and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the impact of this compound on the gut microbiota.

Protocol 1: In Vitro Anaerobic Fermentation of this compound with Human Fecal Microbiota

This protocol allows for the study of the direct effects of this compound on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.

Materials:

  • Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Basal fermentation medium (e.g., Gifu Anaerobic Medium, GAM)

  • This compound or this compound glycoside (e.g., this compound-3-glucoside)

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • Centrifuge

  • Sterile fermentation tubes or a multi-well plate system

Procedure:

  • Preparation of Fecal Slurry:

    • Inside the anaerobic chamber, homogenize fresh fecal samples (10% w/v) in sterile, anaerobic PBS.

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Inoculation:

    • Dispense the basal fermentation medium into sterile fermentation tubes or wells.

    • Add this compound to the desired final concentration (e.g., 100 µM, 500 µM). Include a control group without this compound.

    • Inoculate the medium with the fecal slurry (e.g., 5% v/v).

  • Incubation:

    • Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24, 48 hours).

  • Sampling and Analysis:

    • At designated time points, collect samples for downstream analysis.

    • For microbiota analysis (16S rRNA sequencing), centrifuge an aliquot of the culture, discard the supernatant, and store the bacterial pellet at -80°C.

    • For SCFA analysis, centrifuge an aliquot, filter the supernatant, and store at -20°C until analysis.

Protocol 2: 16S rRNA Gene Sequencing and Analysis

This protocol outlines the steps for profiling the bacterial composition of fecal or fermentation samples.

Materials:

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region)

  • Agarose gel electrophoresis system

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME 2, mothur)

Procedure:

  • DNA Extraction:

    • Extract total bacterial DNA from fecal samples or fermentation pellets using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the target region of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Quantify and pool the libraries.

    • Perform paired-end sequencing on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Perform quality filtering and denoising of the raw sequence reads.

    • Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

    • Perform diversity analyses (alpha and beta diversity) and differential abundance analysis to compare the microbial composition between different treatment groups.

Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of major SCFAs (acetate, propionate, and butyrate) from fecal or fermentation samples.

Materials:

  • Fecal or fermentation supernatant samples

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SCFA standards for calibration curve

Procedure:

  • Sample Preparation and Extraction:

    • Thaw fecal or supernatant samples on ice.

    • Acidify the samples by adding HCl.

    • Add the internal standard.

    • Extract the SCFAs with diethyl ether by vigorous vortexing.

    • Centrifuge to separate the phases and collect the ether layer.

  • Derivatization:

    • Transfer an aliquot of the ether extract to a new vial.

    • Add the derivatization agent and incubate at room temperature to form silyl derivatives of the SCFAs.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the SCFA derivatives on a suitable capillary column.

    • Detect and quantify the derivatives using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Generate a calibration curve using the SCFA standards.

    • Calculate the concentration of each SCFA in the samples based on the peak areas relative to the internal standard and the calibration curve.

Visualization of Pathways and Workflows

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects in the gut by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Delphinidin_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Delphinidin_MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK1/2 MEK1_2->ERK ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for investigating the impact of this compound on the gut microbiota.

Delphinidin_Gut_Microbiota_Workflow start Start: Hypothesis Formulation exp_design Experimental Design (In Vitro / In Vivo) start->exp_design in_vitro In Vitro Fermentation with this compound exp_design->in_vitro In Vitro in_vivo Animal Model Study (this compound Supplementation) exp_design->in_vivo In Vivo sampling Sample Collection (Feces / Cecal Contents) in_vitro->sampling in_vivo->sampling dna_extraction DNA Extraction sampling->dna_extraction scfa_extraction SCFA Extraction & Derivatization sampling->scfa_extraction seq 16S rRNA Gene Sequencing dna_extraction->seq bioinformatics Bioinformatics Analysis seq->bioinformatics microbiota_results Gut Microbiota Composition (Relative Abundance, Diversity) bioinformatics->microbiota_results data_integration Data Integration & Interpretation microbiota_results->data_integration gcms GC-MS Analysis scfa_extraction->gcms scfa_results SCFA Concentrations (Acetate, Propionate, Butyrate) gcms->scfa_results scfa_results->data_integration conclusion Conclusion & Future Directions data_integration->conclusion

Caption: Experimental workflow for this compound and gut microbiota research.

Conclusion

Investigating the intricate relationship between this compound and the gut microbiota holds significant promise for the development of novel therapeutic and preventative strategies for a range of diseases associated with gut dysbiosis and inflammation. The protocols and application notes provided herein offer a comprehensive framework for researchers to explore the mechanisms by which this compound modulates the gut microbial ecosystem and its subsequent impact on host health. Rigorous and standardized experimental approaches are crucial for elucidating the full potential of this compound as a modulator of the gut microbiota.

References

Delphinidin as a Potential Therapeutic Agent for HER-2-Positive Breast Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER-2) positive breast cancer, which accounts for 20-30% of all breast cancer cases, is characterized by the overexpression of the HER-2 receptor tyrosine kinase.[1] This leads to aggressive tumor growth and is associated with a higher rate of recurrence and mortality.[1] While targeted therapies like trastuzumab and lapatinib have improved patient outcomes, the development of therapeutic resistance remains a significant challenge.[2] Natural polyphenolic compounds are being investigated for their potential as complementary or alternative therapeutic agents. Delphinidin, an anthocyanidin found in pigmented fruits and vegetables like blueberries, cranberries, and pomegranates, has demonstrated potent anti-cancer properties.[2][3][4] This document provides an overview of the mechanism of action of this compound in HER-2-positive breast cancer and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects on HER-2-positive breast cancer cells through multiple mechanisms. It has a high affinity for the HER-2 receptor, leading to the inhibition of its phosphorylation and subsequent downstream signaling.[1][3] This blockade disrupts key pathways that control cell proliferation, survival, and apoptosis.[2]

The primary signaling cascades affected by this compound include:

  • PI3K/Akt/mTOR Pathway: this compound treatment leads to reduced phosphorylation of Akt and mTOR, key proteins in a pathway crucial for cell growth, proliferation, and survival.[1][2][5] Inhibition of this pathway contributes to decreased cell viability and can induce autophagy.[1][6]

  • MAPK Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It specifically inhibits the phosphorylation of Erk1/2, which is involved in cell proliferation.[3][7] Concurrently, it can activate the JNK signaling pathway, which is associated with the induction of apoptosis.[7][8][9]

  • NF-κB Pathway: The compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[7][8][9] this compound treatment decreases the phosphorylation of key components like IKKα/β, IκBα, and the p65 subunit, reducing the nuclear translocation of NF-κB.[10]

Delphinidin_HER2_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound HER2 HER-2 Receptor This compound->HER2 inhibits PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR MAPK_ERK Raf-MEK-ERK This compound->MAPK_ERK MAPK_JNK JNK This compound->MAPK_JNK activates NFkB NF-κB Pathway This compound->NFkB HER2->PI3K activates HER2->MAPK_ERK activates PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis MAPK_JNK->Apoptosis NFkB->Proliferation CellCycleArrest G2/M Cell Cycle Arrest

Caption: this compound signaling pathway in HER-2-positive breast cancer cells.

Cellular Effects

Treatment of HER-2-positive breast cancer cells with this compound results in several observable anti-cancer effects:

  • Inhibition of Proliferation: this compound inhibits the proliferation of various breast cancer cell lines, including HER-2-overexpressing subtypes, in a dose-dependent manner.[3] It has also been shown to block anchorage-independent growth.[3][11]

  • Induction of Apoptosis: The compound induces significant apoptosis (programmed cell death).[3][11] This is evidenced by increased DNA fragmentation, activation of caspases-3 and -9, cleavage of PARP, and a decreased Bcl-2/Bax ratio.[2][6][7][12]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase.[7][8][10] This is associated with the downregulation of key cell cycle regulatory proteins, including Cdk1 and Cyclin B1.[7][8][13]

  • Induction of Autophagy: this compound can induce protective autophagy in HER-2-positive cells by activating the AMPK/FOXO3a pathway while suppressing the AKT/mTOR pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HER-2-positive breast cancer cell lines as reported in preclinical studies.

Table 1: Inhibitory Concentration (IC50) of this compound on Cell Viability

Cell Line Molecular Subtype IC50 (µM) Treatment Duration Source
MDA-MB-453 HER-2 Positive 40 Not Specified [1]
MDA-MB-453 HER-2 Positive 41.42 48 hours [8][14]
BT-474 HER-2 Positive 100 Not Specified [1]
BT-474 HER-2 Positive 60.92 48 hours [8][14]

| SKBR3 | HER-2 Positive | ~165* | 6 days |[3] |

*Calculated from 50 µg/mL based on a molar mass of 303.25 g/mol .

Table 2: Effect of this compound on Cell Cycle Distribution in HER-2 Positive Cells

Cell Line This compound (µM) % Cells in G2/M Phase Source
MDA-MB-453 20 7.5 [8]
MDA-MB-453 40 10.58 [8]
MDA-MB-453 80 13.58 [8]
BT-474 20 13.43 [8]
BT-474 40 17.43 [8]

| BT-474 | 80 | 23.53 |[8] |

Table 3: Effect of this compound on Apoptosis in HER-2 Positive Cells (48h Treatment)

Cell Line This compound (µM) Apoptosis Rate (%) Source
MDA-MB-453 40 49.58 [8]
MDA-MB-453 80 53.87 [8]
BT-474 40 17.55 [8]

| BT-474 | 80 | 55.18 |[8] |

Experimental Protocols

The following are generalized protocols for assessing the efficacy of this compound in vitro. Researchers should optimize parameters such as cell seeding density and incubation times for their specific experimental conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular & Molecular Analysis cluster_analysis Data Interpretation Culture 1. Culture HER-2+ Cells (e.g., MDA-MB-453, BT-474) Treat 2. Treat with this compound (Dose-response & Time-course) Culture->Treat Viability Cell Viability Assay (MTS / CCK-8) Treat->Viability Apoptosis Apoptosis Assay (Flow Cytometry / TUNEL) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Treat->CellCycle Western Western Blot (p-HER2, p-Akt, p-ERK, Caspase-3) Treat->Western Data 3. Data Analysis (IC50, Apoptosis %, Protein Levels) Viability->Data Apoptosis->Data CellCycle->Data Western->Data

Caption: General experimental workflow for evaluating this compound's effects.

Protocol 1: Cell Viability/Proliferation Assay (CCK-8/MTS)

This protocol determines the effect of this compound on cell proliferation.

  • Cell Seeding: Seed HER-2-positive breast cancer cells (e.g., MDA-MB-453, BT-474) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound (e.g., 10, 20, 40, 80, 100 µM) in complete growth medium.[10] Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[2][10]

  • Assay: Add 10 µL of CCK-8 or MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20, 40, 80 µM) and a vehicle control for 48 hours.[8]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins.

  • Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates until they reach 70-80% confluency. Treat with this compound (e.g., 50 µg/mL or 40-80 µM) for various time points (e.g., 6, 24, 48 hours).[3][7]

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3, and an appropriate loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Caution: Potential for Drug Antagonism

While this compound shows promise as a single agent, researchers should be aware of potential antagonistic interactions when combined with existing HER-2-targeted therapies. Some studies have suggested that combining this compound with treatments like Herceptin or lapatinib may reduce the efficacy of these approved drugs.[3][11] Therefore, combination studies must be designed and interpreted carefully to avoid potential negative therapeutic outcomes.[3]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for HER-2-positive breast cancer by inhibiting key oncogenic signaling pathways, suppressing proliferation, and inducing apoptosis. The protocols outlined here provide a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action. Future studies should focus on optimizing delivery, evaluating in vivo efficacy, and carefully exploring its role in combination therapies.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Delphinidin using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin, a prominent anthocyanidin, is a natural pigment responsible for the blue and purple hues in many fruits and vegetables. Beyond its vibrant color, this compound is a potent antioxidant, attributed to the numerous hydroxyl groups on its chemical structure.[1] These structural features enable it to effectively scavenge free radicals, making it a compound of significant interest in the fields of nutrition, pharmacology, and drug development for its potential to mitigate oxidative stress-related pathologies.

The antioxidant capacity of this compound can be robustly quantified using in vitro assays, among which the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common, reliable, and widely adopted methods. This document provides detailed application notes and standardized protocols for both assays to ensure reproducible and accurate assessment of this compound's antioxidant potential.

Principle of the Assays

Both the DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to reduce a stable radical, leading to a measurable color change.

  • DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution with a maximum absorbance around 517 nm.[2][3] In the presence of an antioxidant like this compound, which can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form DPPH-H, resulting in a color change from violet to yellow.[2][4] The degree of discoloration is proportional to the antioxidant's radical scavenging activity.

  • ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a maximum absorbance at approximately 734 nm.[5] The pre-formed radical is then exposed to the antioxidant. This compound will reduce the ABTS•+, causing a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

Data Presentation

The antioxidant capacity of this compound is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
This compound 3-O-glucosideDPPH10.55 ± 0.06[7]
Petunidin 3-O-glucosideDPPH10.97 ± 0.12[7]
Cyanidin 3-O-glucosideDPPH11.70 ± 0.08[7]
This compoundABTSHigher than Petunidin[8]

Experimental Protocols

DPPH Radical Scavenging Assay

a. Materials and Reagents

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

b. Preparation of Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol. The concentration should be chosen to allow for a serial dilution series that will encompass the IC50 value.

  • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Store in a dark, amber-colored bottle to prevent degradation from light.

c. Assay Procedure

  • Pipette 100 µL of various concentrations of this compound (or the positive control) into the wells of a 96-well microplate.

  • Add 100 µL of the DPPH working solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH working solution.

  • For the negative control, add 100 µL of the respective this compound dilution and 100 µL of methanol.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [1 - (Absorbance of sample - Absorbance of negative control) / Absorbance of blank] x 100

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

a. Materials and Reagents

  • This compound standard

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Positive control (e.g., Trolox)

b. Preparation of Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or PBS).

  • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

  • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10] Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

c. Assay Procedure

  • Pipette 10 µL of various concentrations of this compound (or the positive control) into the wells of a 96-well microplate.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • For the blank, add 10 µL of the solvent used for this compound and 190 µL of the ABTS•+ working solution.

  • Shake the plate gently and incubate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of ABTS•+ scavenging activity using the following formula:

    % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL this compound + 100 µL DPPH Solution prep_dpph->mix prep_delph Prepare this compound Serial Dilutions prep_delph->mix incubate Incubate 30 min in the Dark mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and IC50 read_abs->calculate

Caption: Workflow for the DPPH antioxidant capacity assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_abts Generate ABTS•+ (ABTS + K₂S₂O₈) dilute_abts Dilute ABTS•+ to Abs ~0.7 prep_abts->dilute_abts prep_delph Prepare this compound Serial Dilutions mix Mix 10 µL this compound + 190 µL ABTS•+ Solution prep_delph->mix dilute_abts->mix incubate Incubate 6-10 min mix->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate Calculate % Scavenging and IC50/TEAC read_abs->calculate

Caption: Workflow for the ABTS antioxidant capacity assay.

Radical Scavenging Mechanism

The primary mechanisms by which this compound scavenges free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[11]

Delphinidin_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (Ar-OH) delphinidin_radical This compound Radical (Ar-O•) This compound->delphinidin_radical Donates H• (HAT) or e⁻ (SET-PT) radical Free Radical (R•) (e.g., DPPH•, ABTS•+) reduced_radical Reduced Radical (RH) radical->reduced_radical Accepts H• (HAT) or e⁻ (SET-PT)

References

Delphinidin: Application Notes and Protocols for Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary anthocyanidin, a subclass of flavonoids, responsible for the rich blue and purple pigmentation in a variety of fruits and vegetables.[1] Beyond its role as a natural colorant, this compound exhibits a wide spectrum of health-promoting properties, including potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] These biological functions are primarily attributed to its unique chemical structure, which allows for the effective scavenging of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.[4][5] This document provides detailed application notes and experimental protocols for researchers and professionals interested in harnessing the potential of this compound in the development of functional foods and nutraceuticals.

Data Presentation

Table 1: this compound Content in Various Food Sources
Food SourceThis compound Glycoside(s)Concentration (mg/100g FW)Reference(s)
BlackcurrantThis compound-3-O-glucoside, this compound-3-O-rutinoside86.68 (D-3-G), 223.3 (D-3-R)[6][7]
Blueberry (Highbush)This compound-3-O-galactoside, this compound-3-O-glucoside, this compound-3-O-arabinoside8.08 (D-3-G)[6][8]
Eggplant (Peel)This compound-3-rutinoside, this compound-3-glucosideMajor anthocyanins[9]
PomegranateThis compound derivativesPresent[10]
Red RaspberryThis compound-3-O-glucoside0.21[6]
Grape (Black)This compound-3-O-glucoside2.63[6]

FW: Fresh Weight; D-3-G: this compound-3-O-glucoside; D-3-R: this compound-3-O-rutinoside. Data represents mean values from cited sources.

Table 2: Bioactivity of this compound - IC50 Values
Biological ActivityCell Line/AssayIC50 Value (µM)Reference(s)
Anticancer
Breast Cancer (MDA-MB-453)Cell Viability41.42[2]
Breast Cancer (BT-474)Cell Viability60.92[2]
Lung Cancer (A549)Cell Viability55[4]
Lung Cancer (SK-MES-1)Cell Viability58[4]
Lung Cancer (NCI-H441)Cell Viability44[4]
Leukemia (HL-60)Enzyme Activity1.9[11][12]
Antioxidant
DPPH Radical ScavengingChemical Assay3.74[13]
Superoxide Radical ScavengingChemical AssayThis compound > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin[13]
Lipid Peroxidation InhibitionLiposome Model3.19 (this compound-3-O-glucoside)[14]
Anti-inflammatory
Nitric Oxide Production InhibitionJ774 MacrophagesIC50 of 36 µg/ml for blackberry extract (high in cyanidin-3-O-glucoside, a related anthocyanin)[15]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound and its glycosides from plant sources.

Workflow for this compound Extraction and Purification

G Workflow for this compound Extraction and Purification A Plant Material (e.g., Berries, Eggplant Peel) B Homogenization (with acidified methanol) A->B C Solid-Liquid Extraction (e.g., Maceration, Sonication) B->C D Filtration/Centrifugation (to remove solid debris) C->D E Crude Extract D->E F Solvent Evaporation (under vacuum) E->F G Purification (e.g., Solid Phase Extraction (SPE) with C18 cartridge) F->G H Elution (with acidified methanol) G->H I Purified this compound Extract H->I G This compound's Inhibition of the NF-κB Signaling Pathway cluster_0 This compound's Inhibition of the NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription activates This compound This compound This compound->IKK Complex inhibits G This compound's Inhibition of the PI3K/Akt Signaling Pathway cluster_0 This compound's Inhibition of the PI3K/Akt Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase activates PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes This compound This compound This compound->PI3K inhibits G This compound's Modulation of the MAPK Signaling Pathway cluster_0 This compound's Modulation of the MAPK Signaling Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Cellular Responses Cellular Responses MAPK (ERK, JNK, p38)->Cellular Responses regulates This compound This compound This compound->MAPK (ERK, JNK, p38) inhibits phosphorylation

References

Application Note: Rapid Analysis of Delphinidin Glucosides using Ultra-High-Performance Liquid Chromatography (u-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin and its glycosides are naturally occurring anthocyanins responsible for the blue and purple pigmentation in many fruits and vegetables. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. Ultra-High-Performance Liquid Chromatography (u-HPLC) offers a rapid, sensitive, and high-resolution method for the analysis of this compound glucosides in various matrices. This application note provides a detailed protocol for the rapid analysis of these compounds, enabling efficient quality control and research applications. The use of u-HPLC significantly reduces analysis time and solvent consumption compared to conventional HPLC methods.[1]

Experimental Protocols

Sample Preparation

A robust and efficient sample preparation protocol is crucial for accurate quantification of this compound glucosides. The following protocol is adapted from established methods for anthocyanin extraction from fruit and plant materials.[1][2]

Reagents and Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • tert-Butylhydroquinone (TBHQ)

  • 0.2 µm syringe filters

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 1.0 g of the homogenized sample into a vial.

  • Add 2 mL of DMSO and vortex for 1 minute.

  • Store the vial in the dark for 10 minutes to allow for initial extraction.

  • Add 8 mL of methanol containing 2% HCl and 0.5 mg/mL TBHQ. The TBHQ is added to prevent oxidation of the analytes.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.2 µm syringe filter into a u-HPLC vial for analysis.

u-HPLC Method

This method is optimized for the rapid separation of this compound glucosides and other anthocyanins.

Instrumentation and Columns:

  • An ultra-high-performance liquid chromatography (u-HPLC) system with a photodiode array (PDA) detector is recommended.[1][3][4][5][6]

  • A reversed-phase C18 column with a particle size of ≤ 2 µm is ideal for high-resolution separation. A common column dimension is 2.1 mm i.d. x 100 mm length.[1][3][4][5][6]

Mobile Phase and Gradient:

  • Mobile Phase A: 5% Formic acid in deionized water.

  • Mobile Phase B: 5% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 520 nm for anthocyanins.[6]

  • Injection Volume: 1-5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
1.01000
10.07525
11.07525
13.01000
17.01000

This gradient profile allows for the separation of various anthocyanin glucosides within a total run time of 17 minutes.[1]

Data Presentation

The following tables summarize the quantitative data obtained from a validated u-HPLC method for the analysis of this compound and other anthocyanin glucosides.

Table 1: Method Validation Parameters for this compound and Related Glucosides

AnalyteLinearity (r²)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound>0.990.080.26< 9.42%< 9.42%
This compound-3-O-glucoside>0.990.07 - 0.650.21 - 1.95< 9.42%< 9.42%

Data compiled from a study on the rapid analysis of anthocyanin glucosides in grapes.[3][4][5][6]

Table 2: u-HPLC Performance Data for this compound Glucosides

AnalyteRetention Time (min)
This compound-3,5-diglucoside~5.8
This compound-3-glucoside~7.2
This compound~9.5

Retention times are approximate and may vary depending on the specific u-HPLC system, column, and exact mobile phase conditions.

Mandatory Visualization

Experimental Workflow for u-HPLC Analysis of this compound Glucosides

experimental_workflow cluster_prep Sample Preparation cluster_analysis u-HPLC Analysis cluster_output Output sample Homogenized Sample (1g) dmso Add 2mL DMSO Vortex 1 min sample->dmso dark Incubate in Dark (10 min) dmso->dark extraction Add 8mL Methanol/HCl/TBHQ Vortex 5 min dark->extraction centrifuge Centrifuge extraction->centrifuge filter Filter (0.2 µm) centrifuge->filter injection Inject into u-HPLC filter->injection separation C18 Reversed-Phase Column Gradient Elution injection->separation detection PDA Detector (520 nm) separation->detection data Data Acquisition & Processing detection->data quantification Quantification of This compound Glucosides data->quantification

Caption: Workflow for the extraction and u-HPLC analysis of this compound glucosides.

Conclusion

The described u-HPLC method provides a rapid, reliable, and sensitive approach for the quantitative analysis of this compound glucosides.[3][4][5][6] The short analysis time and reduced solvent consumption make it an environmentally friendly and cost-effective solution for high-throughput screening in research, quality control of raw materials, and the development of new pharmaceutical and nutraceutical products.[1] The detailed protocol and validated performance data presented in this application note offer a solid foundation for the implementation of this method in various laboratory settings.

References

Troubleshooting & Optimization

Technical Support Center: Delphinidin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to delphinidin stability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution rapidly changes color and loses its potency in my cell culture media. What is happening?

A1: this compound is highly unstable under typical cell culture conditions (pH 7.4, 37°C). The observed color change and loss of activity are due to its rapid degradation. At neutral to alkaline pH, this compound's structure changes, leading to the formation of colorless forms and subsequent degradation into other compounds.[1][2][3] In fact, this compound has a very short half-life of approximately 30 minutes in tissue culture medium.[1][2][4][5]

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound is significantly affected by several factors:

  • pH: this compound is most stable in acidic conditions (pH < 3), where it exists as the red flavylium cation. As the pH increases towards neutral and alkaline levels, its stability decreases dramatically.[1][2][6][7][8]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2][8][9] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at 37°C during experiments.[7][10]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[2][7][8] It is crucial to protect this compound solutions from light by using amber vials or covering containers with foil.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[7][8] Using degassed solutions and minimizing headspace in storage containers can help mitigate this.

  • Metal Ions: Certain metal ions can form complexes with this compound, altering its color and stability.[3][7][11]

Q3: What are the degradation products of this compound in cell culture media?

A3: Under neutral pH conditions (pH 7.4) at 37°C, this compound primarily degrades into gallic acid and phloroglucinol aldehyde.[1][2][4] It is important to consider that these degradation products may have their own biological activities, which could influence experimental outcomes.[4][12] For instance, gallic acid has been shown to have growth inhibitory properties.[12]

Q4: How should I prepare and store my this compound stock solution to maximize its stability?

A4: To ensure the highest possible stability of your this compound stock solution, follow these guidelines:

  • Solvent: Dissolve this compound chloride in an organic solvent like DMSO, ethanol, or dimethyl formamide, purged with an inert gas.[13] For aqueous solutions, first dissolve it in a small amount of organic solvent and then dilute it with the aqueous buffer.[13]

  • Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

  • Light Protection: Always store solutions in light-protected containers, such as amber vials.[7]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid color loss of this compound in media (e.g., from purple/blue to colorless or brownish). 1. High pH of media (typically ~7.4): this compound is unstable at neutral pH.[1][2] 2. High temperature (37°C): Incubation at 37°C accelerates degradation.[1][2][9]1. Acknowledge the inherent instability. For mechanistic studies, consider using "aged this compound" (pre-incubated in media) to account for degradation products.[4] 2. Minimize incubation times whenever possible. 3. For short-term experiments, consider if a slightly more acidic, yet physiologically tolerable, media formulation is possible, though this is often not feasible for cell culture.
Inconsistent or unexpected biological effects in cell-based assays. 1. Degradation of this compound: The observed effects may be due to its degradation products (e.g., gallic acid) rather than this compound itself.[4][12] 2. Hydrogen peroxide formation: Incubation of this compound in cell culture media can lead to the formation of hydrogen peroxide, which can cause experimental artifacts.[12]1. Run parallel experiments with the known degradation products (gallic acid) to assess their individual contributions to the observed effects. 2. Include a control with catalase in the media to suppress the effects of hydrogen peroxide formation and determine if it modifies the outcome.[12]
Precipitation of this compound in the stock solution or media. 1. Poor solubility: this compound has limited solubility in aqueous buffers.[13] 2. Improper dissolution: The compound may not have been fully dissolved initially.1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting it into the cell culture medium.[13] 2. Ensure the final concentration of the organic solvent in the media is non-toxic to the cells. 3. Gentle heating or sonication can aid in the dissolution of the stock solution.[10]

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the degradation kinetics under various conditions.

Parameter Condition Value Reference
Half-life (t½) Cell Culture Media (pH 7.4, 37°C)~30 minutes[1][2][4][5]
Degradation Kinetics Cell Culture Media (pH 7.4, 37°C)First-order kinetics[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound chloride

  • Appropriate solvent for stock solution (e.g., DMSO, ethanol)

  • Cell culture medium of interest (phenol red-free is recommended to avoid spectral interference)

  • Spectrophotometer or HPLC with a DAD/UV-Vis detector

  • Incubator (37°C, 5% CO₂)

  • Sterile, light-protected microcentrifuge tubes or vials

Procedure:

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 100 µM). Ensure the final solvent concentration is low (e.g., <0.5%).

  • Immediately take a time zero (T=0) sample. This will serve as the initial concentration reference.

  • Incubate the remaining solution at 37°C in a 5% CO₂ incubator. Protect the solution from light.

  • Collect aliquots at various time points (e.g., 15, 30, 60, 90, 120 minutes). Immediately store the samples at -80°C until analysis to halt further degradation.

  • Quantify the remaining this compound concentration in each sample using a suitable analytical method:

    • Spectrophotometry: Measure the absorbance at the maximum wavelength for this compound (around 530-560 nm, the exact λmax can shift with pH). Note that this method is less specific than HPLC.

    • HPLC-DAD/UV-Vis: This is the preferred method for accurate quantification. Use a C18 column with a gradient elution of acidified water and an organic solvent (e.g., acetonitrile or methanol).[14][15][16] Monitor at the visible maximum wavelength.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time to visualize the degradation profile. The half-life can be determined from this plot.

Visualizations

Factors Affecting this compound Stability cluster_factors Influencing Factors This compound This compound Degradation Degradation This compound->Degradation High pH (Neutral/Alkaline) High pH (Neutral/Alkaline) High pH (Neutral/Alkaline)->Degradation High Temperature High Temperature High Temperature->Degradation Light Exposure Light Exposure Light Exposure->Degradation Oxygen Oxygen Oxygen->Degradation Metal Ions Metal Ions Metal Ions->Degradation

Caption: Key factors accelerating the degradation of this compound.

This compound Degradation Pathway in Cell Culture Media cluster_conditions Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Gallic Acid Gallic Acid Degradation_Products->Gallic Acid Phloroglucinol Aldehyde Phloroglucinol Aldehyde Degradation_Products->Phloroglucinol Aldehyde pH 7.4 pH 7.4 pH 7.4->this compound 37°C 37°C 37°C->this compound

Caption: Primary degradation pathway of this compound under typical cell culture conditions.

Experimental Workflow for this compound Stability Assessment start Prepare this compound Solution in Media t0 Take T=0 Sample start->t0 incubate Incubate at 37°C (Protect from Light) t0->incubate collect Collect Samples at Time Points incubate->collect analyze Quantify this compound (HPLC/Spectrophotometry) collect->analyze end Determine Degradation Rate and Half-life analyze->end

Caption: Workflow for conducting a this compound stability study.

References

Delphinidin Degradation: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying delphinidin degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its purple color. What is causing this instability?

A1: The stability of this compound is highly sensitive to several factors. The most common reasons for rapid color loss (degradation) include:

  • pH: this compound is most stable in acidic conditions (pH 1-3), where it exists as the red flavylium cation. As the pH increases towards neutral and alkaline conditions (pH > 4), it undergoes structural changes to colorless carbinol pseudobase and chalcone forms, and eventually degrades.[1][2][3]

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[2][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures and pH.[1][2]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1]

  • Metal Ions: The presence of certain metal ions can form complexes with this compound, leading to color changes and instability.[1]

Q2: What are the primary degradation products of this compound?

A2: Under physiological conditions (pH 7.4, 37°C), this compound primarily degrades into smaller phenolic compounds. The major degradation products identified are gallic acid and phloroglucinol aldehyde .[5][6] Other potential degradation products under different conditions include 2,4,6-trihydroxybenzaldehyde.[2][7]

Q3: I am conducting cell culture experiments with this compound and observing unexpected results. Could degradation be a factor?

A3: Yes, this compound is notoriously unstable in typical cell culture media (pH ~7.4). It can degrade rapidly, with a reported half-life of approximately 30 minutes.[2][5][6][8] This means that the observed cellular effects might be due to its degradation products, such as gallic acid, rather than this compound itself.[5][8] Furthermore, the degradation of this compound in cell culture media can lead to the formation of hydrogen peroxide, which can introduce experimental artifacts.[8]

Q4: How can I improve the stability of my this compound solutions for experiments?

A4: To enhance the stability of this compound solutions, consider the following strategies:

  • pH Adjustment: Maintain a low pH (below 3.0) for stock solutions and working solutions whenever experimentally feasible.[1][2]

  • Temperature Control: Prepare and handle solutions on ice and store them at low temperatures (-20°C or below for long-term storage).[1]

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid can slow down the degradation process.[5]

  • Inert Atmosphere: De-gas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent such as EDTA.[1]

  • Co-pigmentation: The presence of other colorless compounds, known as co-pigments (e.g., other flavonoids or phenolic acids), can stabilize the this compound structure.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Rapid color loss (fading to colorless) in solution High pH (> 4), Exposure to high temperature, Presence of oxygen.[1]Adjust the pH to < 3 with a suitable acid (e.g., formic acid, HCl). Work on ice or in a temperature-controlled environment. De-gas solutions and store them under an inert atmosphere.[1]
Color changes to blue or purple The pH has increased to a neutral or slightly acidic range (pH 5-7), leading to the formation of the quinoidal base.[1][2]Lower the pH of the solution to the acidic range (< 3).[1]
Formation of brown pigments Prolonged exposure to high temperatures and oxygen, leading to polymerization and formation of brown degradation products.Minimize heating time and de-aerate solutions.[1]
Precipitation in the solution Complexation with metal ions. The concentration of this compound may exceed its solubility in the given solvent.Use deionized water and avoid metal containers. Consider adding a chelating agent (e.g., EDTA). Ensure the concentration is within the solubility limit for the specific conditions.[1]
Inconsistent results in cell-based assays Rapid degradation of this compound in cell culture medium.[5][8] Formation of H2O2 as a byproduct of degradation.[8]Prepare fresh this compound solutions immediately before each experiment. Consider the use of a more stable glycosylated form of this compound if appropriate for the study. Include a catalase control to assess the impact of H2O2.[8]
Poor peak shape or resolution in HPLC analysis Column degradation. Inappropriate mobile phase composition.Replace the HPLC column. Optimize the mobile phase; anthocyanin analysis often requires an acidified mobile phase (e.g., with formic acid) for good peak shape.

Quantitative Data Summary

Table 1: Half-life of this compound Under Various Conditions

ConditionHalf-life (t½)Reference(s)
Cell Culture Medium (pH 7.4, 37°C)~30 minutes[2][5][6]
Cell Culture Medium with Ascorbic Acid< 2 hours[5]
Microwave Heating (unspecified conditions)6.40 seconds[9]
Conventional Heating (unspecified conditions)19.02 seconds[9]
Ultrasound Irradiation (unspecified conditions)48.24 seconds[9]

Table 2: Degradation Rate Constants (k) and Half-lives (t½) of this compound at Different Temperatures and pH

Temperature (°C)pHRate Constant (k) (h⁻¹)Half-life (t½) (h)Reference(s)
602.00.01546.2[4][10]
802.00.04814.4[4][10]
1002.00.1325.3[4][10]
603.00.02626.9[4][10]
803.00.0759.2[4][10]
1003.00.2013.4[4][10]
604.00.03917.8[4][10]
804.00.1126.2[4][10]
1004.00.2952.3[4][10]
605.00.05113.6[4][10]
805.00.1534.5[4][10]
1005.00.4021.7[4][10]

*Data adapted from studies on anthocyanin extracts containing this compound.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of this compound by Spectrophotometry

This protocol outlines a method to determine the degradation kinetics of this compound at different temperatures.

Materials:

  • This compound standard

  • pH buffer (e.g., citrate buffer, pH 3.0)

  • Spectrophotometer

  • Water baths or incubators set at desired temperatures (e.g., 40°C, 60°C, 80°C)

  • Amber vials

  • Ice bath

Methodology:

  • Prepare a stock solution of this compound in the desired pH buffer.

  • Aliquot the solution into several amber vials to minimize light exposure.

  • Place the vials in the pre-heated water baths or incubators.

  • At regular time intervals, remove a vial from each temperature setting and immediately cool it in an ice bath to halt the degradation reaction.

  • Measure the absorbance of the solution at the maximum wavelength for this compound (around 530 nm) using a spectrophotometer.

  • Plot the natural logarithm of the absorbance versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each temperature. The degradation of anthocyanins typically follows first-order kinetics.[1]

Protocol 2: Analysis of this compound and Its Degradation Products by HPLC-MS

This protocol provides a general framework for the separation and identification of this compound and its degradation products.

Materials:

  • This compound sample (e.g., from a stability study)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS)

  • Reversed-phase C18 column

Methodology:

  • Sample Preparation:

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • For plasma samples, protein precipitation is recommended to minimize degradation.[11]

    • For urine samples, a "dilute-and-shoot" approach can be used.[11]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm particle size).[11]

    • Mobile Phase A: Water with 1% formic acid.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example: 5% B to 21% B over 20 minutes, then to 40% B at 35 minutes.[11]

    • Flow Rate: 0.60 mL/min.[11]

    • Detection: DAD detection at 520 nm for this compound. The full UV-Vis spectrum (190-800 nm) should be recorded to aid in peak identification.[12]

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended for comprehensive analysis.

    • Mass Range: Scan a mass range of m/z 150-1500.

    • MS/MS Analysis: Use a data-dependent acquisition protocol to obtain fragmentation patterns for structural elucidation of degradation products.

This compound Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound under different pH conditions and through thermal degradation.

Delphinidin_pH_Degradation Flavylium Flavylium Cation (Red, pH < 3) Carbinol Carbinol Pseudobase (Colorless, pH 4-6) Flavylium->Carbinol +H2O Quinoidal Quinoidal Base (Blue, pH 8-10) Flavylium->Quinoidal -H+ Chalcone Chalcone (Colorless, pH 4-6) Carbinol->Chalcone Isomerization Degradation Degradation Products (Gallic Acid, 2,4,6-Trihydroxybenzaldehyde) (pH > 7) Chalcone->Degradation Quinoidal->Degradation

Caption: pH-mediated degradation pathway of this compound.

Delphinidin_Thermal_Degradation This compound This compound Chalcone Intermediate Chalcone This compound->Chalcone Heat (B-ring opening) Cleavage Ring Cleavage Chalcone->Cleavage GallicAcid 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) (B-ring retained) Cleavage->GallicAcid Phloroglucinaldehyde Phloroglucinaldehyde (A-ring retained) Cleavage->Phloroglucinaldehyde

Caption: Thermal degradation pathway of this compound.

References

Technical Support Center: Preventing Delphinidin Oxidation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of delphinidin degradation during extraction processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound extract is rapidly losing its color or turning brown. What is happening?

A: Color loss or browning is a primary indicator of this compound degradation. This compound is a highly sensitive molecule, and its instability is often caused by one or more of the following factors: pH, temperature, light, oxygen, enzymes, and the presence of metal ions.[1][2][3][4] The stable colored form of this compound exists under very specific conditions, and deviation from these can lead to structural changes and oxidation.

Q2: What is the most critical factor for maintaining this compound stability during extraction?

A: The pH of the extraction solvent is arguably the most critical factor. This compound is highly stable in a strong acidic environment (pH < 3), where it exists primarily as the red-colored flavylium cation.[2][4][5] As the pH increases to neutral or alkaline levels, it transforms into less stable structures like the purple quinoidal base, the colorless carbinol pseudobase, and the yellow chalcone, which are susceptible to irreversible degradation.[6][7][8]

Q3: How does temperature impact the extraction process?

A: High temperatures significantly accelerate the degradation of this compound, following first-order reaction kinetics.[2][9] While moderate heat can improve extraction efficiency by increasing solvent penetration, temperatures above 45-60°C can lead to a sharp decrease in this compound content.[10] Non-thermal extraction methods or performing extractions at low temperatures is highly recommended.[11][12] Thermal degradation involves processes like ring-opening that lead to the formation of smaller, colorless compounds.[1][2]

Q4: What are the recommended solvents for this compound extraction?

A: Due to its polar nature, this compound is most soluble in polar solvents.[13] The most commonly used and effective solvents are methanol, ethanol, water, and mixtures thereof.[5][14] To ensure stability, the solvent must be acidified, typically with a weak organic acid like formic, acetic, or citric acid.[14] Acidified methanol and methanol/water mixtures are often cited as excellent choices for achieving high yield and good stability.[15] While acetone can be used, extracts made with it have shown to be unstable during storage.[15][16]

Q5: I suspect dissolved oxygen in my solvent is causing oxidation. How can I remove it?

A: Oxygen is a significant contributor to the oxidative degradation of this compound.[1][8] It is crucial to degas your solvent before extraction. Common and effective methods include:

  • Inert Gas Purging: Bubbling an inert gas like nitrogen or argon through the solvent for 30-60 minutes.[17][18] This is a widely accessible method.

  • Freeze-Pump-Thaw: This is the most effective method for thorough degassing. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. This cycle is typically repeated three to four times.[17][18]

  • Sonication under Vacuum: Applying ultrasound to the solvent while under a light vacuum can also effectively remove dissolved gases.[17][18]

Q6: Can trace metals from my equipment or water supply affect the extraction?

A: Yes, multivalent metal ions such as Fe³⁺, Al³⁺, and Cu²⁺ can significantly impact this compound.[1][3] These ions can act as catalysts for oxidation or form complexes with this compound, causing color shifts to blue or green hues.[19][20] this compound's structure is known to chelate metals.[19][21][22] To mitigate this, use high-purity water (deionized or distilled), acid-washed glassware, and consider adding a food-grade chelating agent like EDTA to the extraction buffer to sequester stray metal ions.[23]

Section 2: Troubleshooting Guides

Problem: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice Ensure you are using a polar solvent. Methanol or ethanol mixed with water are generally most effective.[13][14] Refer to Table 2 for solvent comparisons.
Improper pH The solvent must be acidified to a pH below 3 to maintain this compound in its stable flavylium cation form.[5][14] Add a weak acid like 0.1% formic or citric acid.
Insufficient Solvent Volume A low solvent-to-solid ratio can lead to saturation, preventing complete extraction. Increase the solvent volume and test different ratios (e.g., 1:10, 1:20 w/v).
Inadequate Sample Preparation The plant material should be finely ground to maximize surface area for solvent contact.[12] If fresh, freeze-drying is recommended to prevent enzymatic degradation.[11]

Problem: Rapid Degradation or Color Loss in Extract

Possible Cause Troubleshooting Steps
High Temperature Conduct the extraction at room temperature or below (e.g., 4°C).[12] Avoid any form of heating unless using a validated, rapid method like UAE with temperature control.[2][24]
Oxygen Exposure Degas your solvent prior to use.[17] Perform the extraction under an inert atmosphere (e.g., nitrogen blanket) if possible. Store extracts in airtight containers with minimal headspace.
Light Exposure Protect the sample and all subsequent extracts from light at all times. Use amber glassware or wrap flasks and vials in aluminum foil.[10][12]
Enzymatic Activity If using fresh plant material, consider blanching it briefly to inactivate degradative enzymes like polyphenol oxidase (PPO) before extraction.[10]
Incorrect pH Post-Extraction Ensure any buffers or solutions used for downstream processing are also acidic to maintain stability.

Section 3: Experimental Protocols & Data

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

FactorCondition for StabilityCondition Causing DegradationMechanism of Degradation/Instability
pH < 3.0 (Acidic) [4]> 4.0 (Weakly Acidic to Alkaline)[5][8]Structural transformation to unstable forms (quinoidal base, chalcone), hydrolysis, and oxidation.[6]
Temperature < 40°C (Low) > 60°C (High)[10][25]Accelerated oxidation, hydrolysis, and cleavage of the flavonoid structure.[2][4]
Oxygen Anaerobic/Inert Atmosphere Aerobic (Presence of O₂)Direct oxidation of the phenolic hydroxyl groups, leading to colorless degradation products.[1][8]
Light Darkness UV or Visible Light ExposurePhotodegradation, which can be accelerated by the presence of oxygen.[7][10]
Metal Ions Absence or presence of chelators (e.g., EDTA) [23]Presence of Fe³⁺, Cu²⁺, Al³⁺[1][3]Catalyzes oxidation; forms unstable complexes or causes undesirable color shifts.[19][20]

Table 2: Comparison of Common Solvents for this compound Extraction

Solvent SystemRelative PolarityTypical EfficiencyStability of ExtractNotes
Methanol (Acidified) HighVery HighGoodConsidered one of the most effective solvents for yield.[2][13]
Ethanol (Acidified) HighHighGoodA safer, less toxic alternative to methanol, widely used in food/drug applications.[6]
Water (Acidified) Very HighModerate to HighFair to GoodEnvironmentally friendly ("green") solvent, but may extract other water-soluble compounds.[5][26]
Acetone/Water (Acidified) Medium-HighHighPoorGood for initial extraction but extracts are often unstable and degrade during storage.[15][16]
Experimental Protocols

Protocol 1: Optimized Cold Solvent Extraction for this compound

This protocol incorporates best practices to minimize oxidation and degradation.

  • Sample Preparation:

    • Freeze-dry fresh plant material to inactivate enzymes and remove water.

    • Grind the lyophilized material into a fine, homogenous powder (e.g., using a grinder with liquid nitrogen to keep it cold).

  • Solvent Preparation:

    • Prepare the extraction solvent: Methanol containing 0.1% Formic Acid (v/v).

    • Degas the solvent by bubbling with nitrogen gas for at least 30 minutes in an ice bath.

  • Extraction:

    • Weigh 1 g of the powdered sample into a 50 mL amber centrifuge tube or a tube wrapped completely in aluminum foil.

    • Add 20 mL of the pre-chilled, degassed extraction solvent (1:20 solid-to-liquid ratio).

    • If available, flush the headspace of the tube with nitrogen gas before sealing tightly.

    • Place the tube on an orbital shaker or rocker at a moderate speed.

    • Conduct the extraction at 4°C for 2-4 hours.

  • Separation and Storage:

    • Centrifuge the mixture at 4°C (e.g., 4000 x g for 15 minutes) to pellet the solid residue.

    • Carefully decant the supernatant (the this compound extract) into a fresh, pre-chilled amber vial.

    • Flush the headspace with nitrogen, seal tightly, and store immediately at -20°C or -80°C for long-term preservation.

Section 4: Visualization Diagrams

cluster_pathway This compound pH-Dependent Structural Forms A Flavylium Cation (Red) B Quinoidal Base (Purple/Blue) A->B pH 2-4 (Reversible) C Carbinol Pseudobase (Colorless) A->C Hydration pH > 2.5 B->C pH 5-6 (Reversible) E Degradation Products B->E pH > 7 (Irreversible) D Chalcone (Yellow/Colorless) C->D Isomerization D->E pH > 7 (Irreversible) cluster_workflow Optimized this compound Extraction Workflow start Start sample_prep Sample Preparation (Freeze-dry, Grind) start->sample_prep solvent_prep Solvent Preparation (Acidify to pH < 3, Degas with N₂) sample_prep->solvent_prep extraction Extraction (Low Temp: 4°C, Dark, Inert Atmosphere) solvent_prep->extraction separation Separation (Centrifuge at 4°C) extraction->separation supernatant Collect Supernatant (Extract) separation->supernatant storage Analysis & Storage (-20°C or -80°C, Amber Vial, N₂ Headspace) supernatant->storage end End storage->end cluster_troubleshooting Troubleshooting Logic for this compound Degradation start Problem: Extract is Degrading check_ph Is pH < 3? start->check_ph check_temp Is Temp ≤ 4°C? check_ph->check_temp Yes solution_ph Solution: Acidify solvent with formic or citric acid. check_ph->solution_ph No check_light_o2 Protected from Light & Oxygen? check_temp->check_light_o2 Yes solution_temp Solution: Use ice bath or cold room for extraction. check_temp->solution_temp No check_metals Using pure water? Considered chelators? check_light_o2->check_metals Yes solution_light_o2 Solution: Use amber vials, wrap in foil, degas solvent, use N₂. check_light_o2->solution_light_o2 No solution_metals Solution: Use high-purity reagents and add EDTA if needed. check_metals->solution_metals No end_node Stability Improved check_metals->end_node Yes solution_ph->check_temp solution_temp->check_light_o2 solution_light_o2->check_metals solution_metals->end_node

References

Technical Support Center: Improving Delphinidin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for enhancing the in vivo bioavailability of delphinidin. Below you will find frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo bioavailability of this compound?

A1: The primary challenges with this compound's bioavailability stem from its inherent instability in the gastrointestinal (GI) tract, limited absorption across the intestinal wall, and rapid metabolism.[1] this compound is highly susceptible to pH changes; it is relatively stable in the acidic environment of the stomach but degrades quickly in the neutral to alkaline conditions of the intestines.[1][2] Its structure changes with pH, converting from the stable red flavylium cation (pH < 3) to a colorless carbinol pseudo-base (pH 4-6) and a blue quinonoidal base, which can lead to degradation.[3][4] Furthermore, its hydrophilic nature and high polarity limit its ability to passively diffuse across the lipid-rich membranes of intestinal cells.[1][5] Once absorbed, it undergoes rapid metabolism, further reducing the concentration of the parent compound in circulation.[1]

Q2: What are the most promising strategies to enhance this compound's bioavailability?

A2: Current research focuses on several key strategies:

  • Nanoencapsulation: Encapsulating this compound in nanocarriers like liposomes, nanoparticles, or nanogels protects it from degradation in the GI tract.[1][6] This approach can also improve solubility and facilitate transport across the intestinal barrier, significantly increasing bioavailability.[1][6][7]

  • Co-administration with Bioenhancers: Certain natural compounds can improve the absorption and reduce the metabolism of co-administered substances.[1] Piperine, from black pepper, is a well-studied example that can affect both metabolic pathways and intestinal permeability.[1]

  • Complexation: Forming complexes with molecules like cyclodextrins can improve the solubility and stability of this compound.[2][5]

  • Structural Modification (Lipophilization): Chemically modifying the this compound structure to make it more lipid-soluble can enhance its ability to cross cell membranes.[5]

Q3: How is the bioavailability of this compound typically assessed in preclinical studies?

A3: Bioavailability is assessed through pharmacokinetic studies in animal models, typically rodents.[1] After oral administration of a this compound formulation, blood samples are collected at various time points.[1] The concentration of this compound and its major metabolites (like gallic acid and 4'-O-methyl this compound 3-O-beta-d-glucopyranoside) in the plasma is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS).[1][8][9][10] This data is used to calculate key pharmacokinetic parameters, including:

  • Cmax: The maximum plasma concentration achieved.[1]

  • Tmax: The time at which Cmax is reached.[1]

  • AUC (Area Under the Curve): The total drug exposure over time.[1]

Q4: What are the main degradation products of this compound under physiological conditions?

A4: Under physiological conditions (pH ~7.4, 37°C), this compound is unstable and degrades into smaller phenolic compounds.[11] The primary degradation products identified are gallic acid and phloroglucinol aldehyde .[2][11] It is important to consider that these metabolites may also possess biological activity and contribute to the overall effects observed in vivo.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Yield or Poor Encapsulation Efficiency During Nanoformulation
Potential Cause Recommended Solution
Incorrect Ratio of this compound to Carrier Optimize the ratio of this compound to the encapsulating material (e.g., lipid, polymer). A systematic loading study with varying concentrations is highly recommended.[1]
Suboptimal Processing Parameters Systematically vary processing parameters. For instance, when preparing liposomes, adjust the sonication time, amplitude, or homogenization pressure to find the optimal energy input.[1]
Physicochemical Incompatibility Ensure the chosen nanocarrier is suitable for the hydrophilic nature of this compound. Consider carriers with a hydrophilic core or surface modifications to better accommodate the molecule.[1]
Degradation During Encapsulation The encapsulation process can expose this compound to heat, light, or oxygen.[3] Perform the procedure at a controlled, low temperature and protect the sample from light to prevent degradation.[1]
Issue 2: Inconsistent or Low Bioavailability Data in Animal Studies
Potential Cause Recommended Solution
Formulation Inhomogeneity If using a suspension, this compound can settle over time, leading to inaccurate dosing. Ensure the formulation is continuously and thoroughly mixed (e.g., with a vortex or stirrer) immediately before and during administration.[8]
Improper Gavage Technique Inconsistent oral gavage can cause stress, injury, or inaccurate delivery to the stomach. Ensure all personnel are properly trained and the technique is consistent across all animals.[1]
Variable Animal Fasting State Food in the GI tract can significantly impact the absorption of flavonoids. Standardize the fasting period for all animals before administration to ensure consistency.[1]
Inadequate Blood Sampling Times This compound and its glycosides can be absorbed very quickly, with plasma peaks appearing as early as 15-30 minutes post-administration.[2][9][10] Ensure your sampling schedule includes early and frequent time points (e.g., 15, 30, 60, 120 minutes) to accurately capture the absorption phase.[1]
Sample Degradation Post-Collection This compound is unstable in collected blood/plasma samples. Immediately process blood to separate plasma after collection, and store the plasma at -80°C until analysis. Adding a stabilizing agent may also be necessary.[1]
Issue 3: Difficulty Interpreting the Effect of Bioenhancers (e.g., Piperine)
Potential Cause Recommended Solution
Lack of a Positive Control It can be difficult to confirm if the bioenhancer is active in your specific experimental setup. Include a known substrate of the metabolic enzymes targeted by the bioenhancer as a positive control to validate its activity.[1]
Assuming a Single Mechanism of Action The effect of a bioenhancer may not be solely due to metabolic inhibition. Piperine, for example, can also influence intestinal permeability.[1] Consider conducting in vitro transport studies using models like Caco-2 cells to investigate these additional mechanisms.[1]

Data Presentation

Table 1: Comparative In Vivo Pharmacokinetic Parameters of this compound Glycosides

Note: Data is compiled from separate studies and conditions may vary. Direct comparative studies are limited.

Compound Formulation Species Cmax (nmol/L) Tmax (hours) Reference
This compound-3-rutinosideFree FormRats580 ± 4100.5 - 2.0[12]
This compound-3-glucosideFree FormRats~30 (at 4h)0.25 and 1.0 (two peaks)[9][10]
This compound-3-rutinosideFree FormHumans73.4 ± 35.01.25 - 1.75[12]
This compound-3-glucosideFree FormHumans22.7 ± 12.41.25 - 1.75[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoliposomes

This protocol is a general guideline based on the thin-film hydration and sonication method.[8] Optimization is critical.

Materials:

  • This compound (or its glycoside)

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (e.g., 2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve SPC and cholesterol (e.g., at a 4:1 molar ratio) in the chloroform:methanol mixture within a round-bottom flask. Add this compound to this lipid solution. The drug-to-lipid weight ratio should be optimized (e.g., starting at 1:20).[8]

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles.

  • Sonication (Size Reduction): To form small, unilamellar nanoliposomes, sonicate the suspension. Use a probe sonicator on ice to prevent overheating and degradation of this compound. Optimize sonication time and power.

  • Characterization: Analyze the resulting nanoliposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure quality and consistency.[8]

Protocol 2: General In Vivo Bioavailability Study in Rodents

Procedure:

  • Animal Acclimatization & Fasting: Acclimate animals (e.g., Wistar rats) to the housing conditions. Fast the animals overnight (e.g., 12 hours) before the experiment, allowing free access to water.[1]

  • Formulation & Administration: Prepare the this compound formulation (e.g., free compound in suspension or nanoformulation). Administer a single dose via oral gavage. Ensure the gavage volume is appropriate for the animal's weight (e.g., max 10 mL/kg for rats).[8]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail or submandibular vein at predetermined time points. A typical schedule would be pre-dose (0), and 15, 30, 60, 120, 240, and 480 minutes post-dose.[1] Collect samples into heparinized tubes.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4°C) to separate the plasma.[1]

  • Sample Storage: Transfer the plasma to clean tubes and store immediately at -80°C until analysis to prevent degradation.[1]

  • Sample Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated HPLC or HPLC-MS/MS method.[8][13][14] Sample preparation will likely involve protein precipitation with acidified methanol or acetonitrile.[8][11]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[1]

Visualizations

G Figure 1. pH-Dependent Structural Changes and Degradation of this compound pH < 3 pH < 3 pH 4-6 pH 4-6 pH > 7 pH > 7 A Flavylium Cation (Red) B Carbinol Pseudo-base (Colorless) A->B + H₂O C Quinonoidal Base (Blue) A->C - H⁺ B->A - H₂O D Chalcone (Colorless) B->D Isomerization C->A + H⁺ E Degradation Products (Gallic Acid & Phloroglucinol Aldehyde) C->E Degradation D->B D->E Degradation

Caption: pH-dependent degradation pathway of this compound.

G Figure 2. Experimental Workflow for an In Vivo Bioavailability Study cluster_pre Pre-Administration cluster_admin Administration & Sampling cluster_post Analysis A Animal Acclimatization & Fasting B Formulation Preparation (e.g., Suspension, Nanoliposome) A->B C Oral Gavage Administration B->C D Serial Blood Sampling (Multiple Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G HPLC-MS/MS Analysis (Quantification) F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC) G->H

Caption: Workflow for in vivo bioavailability assessment.

G Figure 3. Nanoencapsulation Strategy for Improved Bioavailability cluster_GI Gastrointestinal (GI) Tract cluster_lipo Nanocarrier Free this compound D Degradation Degradation Free this compound->Degradation High pH, Enzymes Lipo D Absorption Increased Bioavailability Lipo->Absorption Protection & Enhanced Uptake

Caption: Nanoencapsulation protects this compound in the GI tract.

References

challenges in delphinidin quantification due to instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with delphinidin quantification due to its inherent instability.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

Issue Possible Cause Troubleshooting Steps
Rapid Color Loss or Fading of this compound Solutions High pH (>4.0) causing structural transformation to a colorless carbinol pseudobase.[1][2]Adjust the pH of the solution to < 3.0 using a suitable acid like citric acid or hydrochloric acid to maintain the stable flavylium cation form.[1]
Exposure to high temperatures, accelerating degradation.[1][3][4][5]Work on ice or in a temperature-controlled environment.[1] For storage, keep samples at 4°C or frozen.[6]
Presence of oxygen, leading to oxidative degradation.[1][3][4]De-gas solutions and consider storing them under an inert atmosphere such as nitrogen or argon.[1]
Color Change to Blue or Purple An increase in pH to a neutral or slightly acidic range (pH 5-7), leading to the formation of the quinoidal base.[1]Lower the pH of the solution back to the acidic range (< 3.0) to revert to the red flavylium cation.[1]
Formation of Brown Pigments Prolonged exposure to high temperatures and oxygen, causing polymerization and formation of brown degradation products.[1]Minimize heating time during extraction and processing.[1] Ensure solutions are de-aerated.[1]
Enzymatic degradation if working with crude plant extracts.Consider a blanching step or other enzyme inactivation methods for crude extracts.[1]
Precipitation in the Solution Complexation with metal ions present in the solvent or from containers.Use deionized water and avoid metal containers.[1] The addition of a chelating agent like EDTA can be beneficial if metal contamination is suspected.[1]
The concentration of this compound exceeds its solubility limit under the given conditions.Ensure the concentration of this compound is within its solubility range for the chosen solvent and pH.[1]
Inconsistent or Low Bioavailability Data in Animal Studies Degradation of this compound in the gastrointestinal tract.[7]Consider nanoencapsulation techniques to protect this compound from degradation.[7]
Rapid metabolism of this compound.Co-administer with bioenhancers like piperine to potentially reduce metabolism.[7]
Inadequate blood sampling times, missing the peak absorption.Ensure early and frequent blood sampling time points (e.g., 15, 30, 60 minutes) to capture the absorption phase accurately.[7]
Post-collection sample degradation.Immediately process blood samples to separate plasma and store them at -80°C.[7]
Poor Chromatographic Peak Shape or Resolution Suboptimal mobile phase composition.The most common mobile phases for anthocyanin analysis consist of water, acetonitrile, and an acid modifier like formic acid.[8][9]
Inappropriate column selection.A reversed-phase C18 column is most commonly used for the separation of anthocyanins.[8][9][10]
High formic acid content in the mobile phase affecting mass spectrometry.While effective for chromatographic separation, high concentrations of formic acid (e.g., 10%) may not be suitable for MS detection.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound?

A1: The stability of this compound is significantly influenced by several factors, including pH, temperature, light, and the presence of oxygen.[3][4][5] It is most stable in acidic conditions (pH < 3).[2][12] At higher pH values, it undergoes structural changes that lead to color loss and degradation.[1][2] Elevated temperatures and exposure to light and oxygen also accelerate its degradation.[1][3][4]

Q2: How does pH affect the structure and color of this compound?

A2: The pH of the solution dictates the structural form and, consequently, the color of this compound. In strongly acidic conditions (pH 1-2), it exists as the red-colored flavylium cation.[2] As the pH increases to 4-6, it can convert to a colorless carbinol pseudobase and chalcone.[2] In the neutral to slightly alkaline range (pH 7-8), it forms a blue-purple quinoidal base.[1][2] At pH values above 7, degradation to smaller phenolic compounds can occur.[2]

Q3: What are the degradation products of this compound?

A3: Under thermal degradation, this compound can undergo B-ring opening to form an intermediate chalcone, which can further decompose into 3,4,5-trihydroxybenzoic acid (gallic acid) and phloroglucinaldehyde.[12] Under physiological conditions (pH 7.4, 37°C), this compound has been shown to degrade spontaneously to gallic acid and phloroglucinol aldehyde.[13]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: To minimize degradation, this compound standards and solutions should be stored in amber glass vials at 4°C.[6] For long-term storage, freezing is recommended. It is also crucial to protect them from light.[6]

Q5: Which analytical techniques are most suitable for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the identification and quantification of this compound.[8][9] These methods are often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[8][9] LC-MS/MS is particularly useful for analyzing complex biological samples.[14][15]

Quantitative Data Summary

Table 1: Half-life of this compound Under Different Heating Methods

Heating MethodHalf-life (seconds)
Microwave Irradiation6.40
Conventional Heating19.02
Ultrasound Irradiation48.24
Data from a study on non-glycosylated this compound standards.[16]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Glucosides using UPLC

AnalyteLOD (mg/kg)LOQ (mg/kg)Matrix
This compound aglycone0.080.26Grapes
This compound-3-O-glucoside0.140.42Grape extract
Data compiled from studies on UPLC methods.[6][10]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of this compound 3-Glucoside

This protocol outlines a method to determine the degradation kinetics of this compound 3-glucoside (D3G) at various temperatures.

Materials:

  • This compound 3-glucoside solution of known concentration

  • pH buffer (e.g., citrate buffer, pH 3.0)

  • Spectrophotometer or HPLC-DAD system

  • Water baths or incubators set at desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)

  • Amber vials

Methodology:

  • Prepare a stock solution of D3G in the desired pH buffer.

  • Aliquot the solution into several amber vials.

  • Place the vials in the pre-heated water baths or incubators.

  • At regular time intervals, remove a vial from each temperature setting and immediately cool it in an ice bath to halt the degradation reaction.[1]

  • Measure the absorbance of the solution at the maximum wavelength for D3G (around 520-530 nm) using a spectrophotometer, or quantify the D3G concentration using a validated HPLC method.[1]

  • Plot the natural logarithm of the concentration (or absorbance) versus time to determine the degradation rate constant (k) and the half-life (t½) at each temperature. The degradation of anthocyanins typically follows first-order kinetics.[1]

Protocol 2: u-HPLC Method for Simultaneous Determination of Anthocyanin Glucosides and Free this compound

This protocol provides a rapid method for the analysis of this compound and its glucosides in samples like grapes.

Instrumentation and Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (u-HPLC) with a photodiode array detector.

  • Column: Reversed-phase C18 (e.g., 2 µm particle size, 2 mm i.d., 100 mm length).[6][10]

  • Mobile Phase A: 5% formic acid in distilled water.[6]

  • Mobile Phase B: 5% formic acid in acetonitrile.[6]

  • Gradient:

    • 0-1 min: 100% A

    • 1-11 min: Linear gradient to 75% A, 25% B

    • 11-12 min: Hold at 75% A, 25% B

    • 12-14 min: Return to 100% A

    • 14-18 min: Hold at 100% A

  • Flow Rate: 0.2 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 520 nm.[12]

Sample Preparation (for Grapes):

  • Homogenize the grape sample.

  • To a portion of the homogenate, add DMSO to enhance extraction efficiency.[6]

  • Add methanol containing 2% HCl and an antioxidant like tert-butylhydroquinone (TBHQ) to prevent oxidation.[6]

  • Vortex and centrifuge the mixture.

  • Filter the supernatant through a suitable syringe filter before injection into the u-HPLC system.

Visualizations

Delphinidin_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Consequences of Instability This compound This compound Stability pH pH This compound->pH Temp Temperature This compound->Temp Light Light This compound->Light Oxygen Oxygen This compound->Oxygen Metals Metal Ions This compound->Metals Enzymes Enzymes This compound->Enzymes Degradation Degradation pH->Degradation Color_Loss Color Loss pH->Color_Loss Temp->Degradation Light->Degradation Oxygen->Degradation Precipitation Precipitation Metals->Precipitation Enzymes->Degradation

Caption: Factors influencing this compound stability and the resulting challenges.

Delphinidin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Collection (e.g., Grapes, Plasma) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Extraction Solvent Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Purification Purification/Filtration (SPE or Syringe Filter) Extraction->Purification HPLC HPLC/UPLC Separation (C18 Column) Purification->HPLC Detection Detection (DAD or MS/MS) HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: A generalized workflow for the extraction and quantification of this compound.

References

optimizing solvent extraction of delphinidin from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the solvent extraction of delphinidin from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A: this compound and its glycosides are polar molecules, making polar solvents the most effective for extraction. The most commonly used and efficient solvents are mixtures of alcohol and water, such as ethanol or methanol.[1][2][3][4][5][6] To enhance stability and extraction efficiency, the solvent must be acidified.[4][5]

  • Ethanol/Methanol: Aqueous solutions (typically 60-80%) are highly effective.[3][7] Ethanol is often preferred due to its GRAS (Generally Recognized As Safe) status, making it suitable for applications in food and drug development.[8]

  • Water: Acidified water can be used, but its efficiency may be lower than alcohol mixtures. It is a green, non-toxic solvent suitable for food applications.[9]

  • Acetone: Aqueous acetone is also an effective solvent but may extract more undesirable compounds and can cause degradation if not handled carefully.[1][2][6]

  • Acidification: The addition of a weak acid like citric, formic, or acetic acid to the solvent is critical. This maintains a low pH, which keeps this compound in its most stable, colored form (the flavylium cation).[4][5][10]

Q2: What is the optimal pH for this compound extraction and stability?

A: The optimal pH for both extraction and stability is in the highly acidic range, typically between pH 1.0 and 3.0 .[4][5] In this acidic environment, this compound exists predominantly as the red-colored flavylium cation, its most stable chemical structure.[1][7] As the pH increases above 4-5, it transforms into unstable forms like the colorless carbinol pseudobase and eventually degrades, leading to significant color loss and reduced yield.[1][2][4][5]

Q3: How does temperature impact the extraction process?

A: Temperature has a dual effect: it can enhance extraction efficiency by increasing solvent diffusivity and compound solubility, but it can also accelerate degradation.[2][11] The optimal temperature depends heavily on the extraction method.

  • Conventional/Maceration: Moderate temperatures of 40-60°C are often used as a compromise between efficiency and stability.[4][12]

  • Ultrasound-Assisted Extraction (UAE): Temperatures up to 75°C can often be applied without significant degradation of this compound.[13]

  • Pressurized Liquid Extraction (PLE): this compound is generally stable up to 100°C in PLE systems.[13]

  • Microwave-Assisted Extraction (MAE): This method can cause the fastest degradation if not controlled. Short extraction times are crucial.[2] It is critical to monitor and optimize the temperature for your specific material and system.[4]

Q4: What are the most common plant sources for this compound?

A: this compound is responsible for the blue and purple hues in many plants. Rich sources include:

  • Berries: Bilberries (Vaccinium myrtillus), blackcurrants (Ribes nigrum), and blueberries (Vaccinium corymbosum) are particularly high in this compound glycosides.[14]

  • Vegetables: The skin of eggplants (Solanum melongena) is a very significant source.[14]

  • Grapes: Concord grapes (Vitis labrusca) and other red grape varieties contain notable amounts.[7][14]

  • Flowers: Saffron flowers, blue pea flowers (Clitoria ternatea), and Hibiscus sabdariffa are also excellent sources.[8][15]

Q5: What are the advantages of Ultrasound-Assisted (UAE) and Microwave-Assisted (MAE) Extraction?

A: Compared to conventional maceration, modern techniques like UAE and MAE offer significant advantages:

  • Reduced Extraction Time: Both methods dramatically shorten the extraction duration, often from hours to minutes.[8][16]

  • Lower Solvent Consumption: They are generally more efficient, requiring less solvent to achieve comparable or higher yields.[16]

  • Increased Yield: The physical effects of ultrasonic cavitation (in UAE) and microwave heating (in MAE) disrupt plant cell walls more effectively, leading to better recovery of bioactive compounds.[11][17][18]

  • Lower Temperatures (UAE): UAE can be performed at lower temperatures, which helps to minimize the thermal degradation of sensitive compounds like this compound.[16]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
1. Low this compound Yield Incorrect Solvent/pH: Using a non-polar or non-acidified solvent.Switch to a polar solvent (e.g., 70% ethanol in water) and acidify to pH 1-3 with citric or formic acid.[4][5][7]
Insufficient Solid-to-Liquid Ratio: Solvent becomes saturated before complete extraction.Increase the solvent volume. Optimal ratios often range from 1:15 to 1:50 (w/v).[15][19] Experiment to find the ideal ratio for your material.
Poor Particle Size: Plant material is not ground finely enough, reducing surface area.Grind the dried plant material to a fine, homogenous powder (e.g., 20-40 mesh) to maximize surface contact with the solvent.[4]
2. Extract Color Fades or Disappears pH Instability: The pH of the extract has risen above 3-4.Ensure the extraction solvent is and remains acidic.[4][5] Store the final extract at a pH below 3.0.
Thermal Degradation: Exposure to high temperatures during extraction or concentration.Use the lowest effective temperature and shortest time possible.[4][5] When using a rotary evaporator, keep the water bath temperature below 40°C.[14]
Oxidation/Light Exposure: this compound is sensitive to oxygen and UV light.Perform extraction under an inert atmosphere (e.g., nitrogen) if possible. Always protect the sample and extract from direct light by using amber glassware or wrapping containers in aluminum foil.[4][5]
3. High Levels of Impurities (e.g., chlorophyll, lipids) Co-extraction with Non-selective Solvents: Polar solvents can also extract other compounds.Pre-wash: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane to remove lipids and chlorophyll.
Complex Crude Extract: The initial extract contains many different compounds.Purification: Use Solid-Phase Extraction (SPE) with a C18 cartridge to separate anthocyanins from less polar compounds.[14] For higher purity, use column chromatography (e.g., Sephadex LH-20, preparative HPLC).[14][20]
4. Emulsion Formation During Purification High Lipid/Protein Content: Surfactant-like molecules in the crude extract cause the aqueous and organic layers to mix during liquid-liquid partitioning.[21]Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously.[21] "Salting Out": Add brine (saturated NaCl solution) to the mixture to increase the ionic strength of the aqueous phase, which helps break the emulsion.[21] Centrifugation: Centrifuging the mixture can help separate the layers.
5. Degradation During Solvent Removal High Temperature on Rotary Evaporator: Heating the extract for an extended period leads to breakdown.Maintain the water bath temperature below 40°C.[14] Lyophilization: For maximum preservation, consider freeze-drying (lyophilization) to remove the solvent, which avoids heat entirely.[14]

Data Summary Tables

Table 1: Comparison of Common Solvents for this compound Extraction

Solvent System Typical Concentration Advantages Disadvantages
Acidified Methanol 70-80% MeOH in water + 0.1-1% acid High extraction efficiency for anthocyanins.[1][2][6] Toxic, requires careful handling and removal.
Acidified Ethanol 60-80% EtOH in water + 0.1-1% acid Effective, GRAS-certified, safer for food/drug use.[7][8] Slightly less efficient than methanol for some sources.
Acidified Water Water + 0.5-1% acid Green, inexpensive, non-toxic.[9] Generally lower extraction efficiency than alcohol mixtures.[3]

| Acidified Acetone | 50-70% Acetone in water + 0.1-1% acid | High extraction efficiency. | Can extract more unwanted compounds (chlorophylls, lipids); extract may be less stable.[6] |

Table 2: Influence of pH on this compound Stability and Form

pH Range Dominant Chemical Form Color Stability Recommendation
< 3.0 Flavylium Cation Red / Magenta High Optimal range for extraction and storage. [1][2][4]
3.0 - 5.0 Equilibrium Mixture Purple / Bluish Decreasing Stability begins to decline.
5.0 - 7.0 Carbinol Pseudobase / Chalcone Colorless Low Avoid this range; rapid degradation occurs.[1][2]

| > 7.0 | Quinonoidal Base / Degradation Products | Blue / Green-Yellow | Very Low | Unstable; leads to irreversible degradation into compounds like gallic acid.[1][2][22] |

Table 3: Optimized Parameters for UAE & MAE from Literature

Method Plant Source Key Parameters Reported Yield/Result
UAE Black Beans 64% ethanol, 30 min, 50 mL/g ratio, 40°C.[19] Maximized Total Anthocyanin Content (TAC).[19]
UAE Blueberry Wine Residues 29% water, 380 W power, 55°C, 40 min.[16] 9.32 mg/g.[16]
MAE Saffron Flowers Pretreatment at 65°C, 0.30 g/mL solid-liquid ratio.[8] Reduced extraction time by 12x, increased polyphenol richness by 25%.[8]

| MAE | Jabuticaba By-Products | 81°C, 38% MeOH, pH 6, 4.7 mg/mL ratio, 10 min.[23] | 9.70 mg/g of total anthocyanins.[23] |

Experimental Protocols & Visualizations

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Dry the plant material (e.g., eggplant peels, berries) at 40°C until brittle and grind into a fine powder (~20-40 mesh).

  • Solvent Preparation: Prepare the extraction solvent (e.g., 70% ethanol in water) and acidify to pH 2.5 using citric acid.

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a flask.

    • Add 20 mL of the acidified solvent (for a 1:20 w/v ratio).

    • Place the flask in an ultrasonic water bath, ensuring the water level is above the solvent level in the flask.

    • Sonicate for 30 minutes at a controlled temperature of 50°C.[12][14]

  • Separation: Centrifuge the mixture at 5000 rpm for 10 minutes. Decant the supernatant. Repeat the extraction on the solid residue 1-2 more times and combine the supernatants.

  • Concentration & Storage: Filter the combined extract. Remove the solvent using a rotary evaporator at <40°C.[14] Store the concentrated extract at -20°C in an amber vial.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing Start Plant Material Grind Grind to Fine Powder Start->Grind Mix Mix with Acidified Solvent Grind->Mix Sonicate Ultrasonication (e.g., 50°C, 30 min) Mix->Sonicate Centrifuge Centrifuge & Collect Supernatant Sonicate->Centrifuge Concentrate Concentrate Extract (<40°C Rotovap) Centrifuge->Concentrate Purify Purification (SPE) (Optional) Concentrate->Purify End Purified this compound Purify->End

Caption: General workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

Protocol 2: Post-Extraction Purification with SPE

This protocol is for cleaning up the crude extract to remove sugars and less polar impurities.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (pH 2.5). Do not let the cartridge run dry.

  • Sample Loading: Dilute the crude extract with acidified water and load it onto the cartridge. This compound will bind to the C18 stationary phase.

  • Washing: Wash the cartridge with 10 mL of acidified water to elute highly polar impurities like sugars.

  • Elution: Elute the purified this compound from the cartridge using 5 mL of acidified methanol.

  • Final Step: Collect the methanol fraction and evaporate the solvent under a stream of nitrogen or using a rotary evaporator (<40°C) to obtain the purified extract.[14]

Delphinidin_Stability This compound Stable this compound (Flavylium Cation, Red) pH High pH (>4) Temp High Temperature Light UV/Visible Light Oxygen Oxygen (Oxidation) Degradation Degradation (Colorless/Brown Products) pH->Degradation Temp->Degradation Light->Degradation Oxygen->Degradation

Caption: Key environmental factors that cause the degradation of this compound.

Troubleshooting_Yield Start Low this compound Yield CheckSolvent Is solvent polar & acidified (e.g., 70% EtOH, pH < 3)? Start->CheckSolvent CheckRatio Is Solid:Liquid ratio sufficient (e.g., >1:15)? CheckSolvent->CheckRatio Yes FixSolvent Action: Correct solvent and/or acidify. CheckSolvent->FixSolvent No CheckTemp Is temperature optimized for the method? CheckRatio->CheckTemp Yes FixRatio Action: Increase solvent volume. CheckRatio->FixRatio No FixTemp Action: Adjust temperature. Avoid excessive heat. CheckTemp->FixTemp No Success Yield Improved CheckTemp->Success Yes FixSolvent->Success FixRatio->Success FixTemp->Success

Caption: Troubleshooting flowchart for addressing low this compound extraction yields.

References

Delphinidin Thermal Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with delphinidin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation of this compound during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound thermal degradation?

A1: The thermal degradation of this compound, particularly in aqueous environments, primarily proceeds through a hydrolytic process. The flavylium cation, the stable form of this compound at low pH, undergoes a ring-opening reaction to form an unstable chalcone intermediate. This chalcone then cleaves, leading to the formation of smaller phenolic compounds.[1][2] The entire process generally follows first-order reaction kinetics.[3][4][5]

Q2: What are the major degradation products I should expect to see?

A2: Upon cleavage of the chalcone intermediate, the primary degradation products are derived from the original A and B rings of the this compound structure. The most commonly identified products are gallic acid (from the B-ring) and phloroglucinol aldehyde (from the A-ring).[1][6] Under certain pH conditions (pH > 7), 2,4,6-trihydroxybenzaldehyde may also be observed.[1][7]

Q3: Which factors have the most significant impact on the rate of thermal degradation?

A3: Several environmental and chemical factors critically affect this compound's stability.[1][8]

  • Temperature: This is a critical factor. An increase in temperature significantly accelerates the degradation rate.[8][9]

  • pH: this compound is most stable in highly acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline, its stability decreases dramatically, leading to the formation of colorless or blue-colored unstable structures that degrade quickly.[7][9][10]

  • Oxygen: The presence of oxygen can promote oxidative degradation pathways, leading to the formation of different by-products and browning.[1][11]

  • Light: Exposure to light, in conjunction with heat, can accelerate the degradation process.[8]

  • Processing Method: Different heating technologies can have varied impacts. Microwave heating has been shown to cause significantly faster degradation compared to conventional heating or ultrasound treatment.[12][13]

Q4: How can I minimize this compound degradation during my experiments?

A4: To enhance the stability of this compound solutions during processing, consider the following strategies:

  • pH Control: Maintain the pH of your solution below 3.0 using a suitable buffer or acid (e.g., citric acid, HCl).[11]

  • Temperature Management: Conduct experiments at the lowest feasible temperature. When not heating, keep solutions on ice.[11]

  • Inert Atmosphere: De-gas your solvents and work under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[11]

  • Co-pigmentation: The addition of co-pigments like phenolic acids (e.g., chlorogenic acid) or flavonoids can stabilize the this compound molecule through molecular association.[11]

  • Metal Ion Complexation: In some cases, complexation with certain metal ions can stabilize the anthocyanin structure.[14]

  • Encapsulation: For long-term stability, microencapsulation or nanoencapsulation can create a protective barrier around the molecule.[11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the thermal processing of this compound.

Issue Observed Possible Cause(s) Recommended Solution(s)
Rapid Color Fading (to colorless or pale yellow) 1. High pH (> 4.0): The flavylium cation has converted to the colorless carbinol pseudobase or yellow chalcone.[1][7] 2. High Temperature: Accelerated thermal degradation is occurring.[1] 3. Presence of Oxygen: Oxidation is causing pigment loss.[11]1. Adjust pH: Lower the pH of the solution to the acidic range (< 3.0).[11] 2. Reduce Temperature: Work on ice or in a temperature-controlled environment whenever possible. Minimize heating time.[11] 3. De-aerate Solutions: Purge solutions with an inert gas (N₂ or Ar) and store in sealed, amber vials.[11]
Color Changes to Blue or Purple Increase in pH: The solution pH has likely shifted to a neutral or slightly alkaline range (pH 5-8), forming the unstable blue quinonoidal base.[1][7][11]Lower pH: Immediately acidify the solution to a pH below 3.0 to revert the molecule to the more stable red flavylium cation form.[11]
Formation of Brown Pigments 1. Prolonged Heating: Extensive thermal degradation and polymerization reactions are occurring.[11] 2. Enzymatic Degradation: If using crude plant extracts, enzymes like polyphenol oxidase (PPO) may be active.1. Minimize Heat Exposure: Use the shortest possible heating times and lowest effective temperatures. 2. Enzyme Inactivation: For crude extracts, consider a brief, high-temperature blanching step prior to the main experiment to denature enzymes.[11]
Precipitation in Solution 1. Metal Ion Contamination: this compound can form complexes with metal ions, which may precipitate.[11] 2. Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.1. Use Chelating Agents: Add a chelating agent like EDTA if metal contamination is suspected. Use deionized water and avoid metal labware.[11] 2. Verify Concentration: Ensure the this compound concentration is within its solubility range for the given pH and solvent conditions.

Quantitative Data on Thermal Degradation

The rate of this compound degradation is highly dependent on experimental conditions. The data below, compiled from various studies, illustrates the impact of temperature, pH, and processing method on its stability.

Table 1: Half-life (t½) of this compound and its Glycosides under Various Conditions

This compound FormMatrix / ConditionsTemperature (°C)Half-life (t½)Reference(s)
This compound (Aglycone)Tissue Culture Medium (pH 7.4)37~30 minutes[6]
This compound (Aglycone)Microwave Irradiation-6.40 seconds[12][13]
This compound (Aglycone)Conventional Heating-19.02 seconds[12][13]
This compound (Aglycone)Ultrasound Treatment-48.24 seconds[12][13]
This compound 3-O-sambubiosideRoselle Extract37~21.1 hours[15]
Black Grape Anthocyanins (inc. This compound)pH 4.5 Buffer4019.91 hours[14]
Black Grape Anthocyanins (inc. This compound)pH 4.5 Buffer6013.86 hours[14]
Black Grape Anthocyanins (inc. This compound)pH 4.5 Buffer807.44 hours[14]

Table 2: Degradation Rate Constants (k) and Activation Energies (Ea) for this compound Glycosides

This compound FormMatrix / ConditionsTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference(s)
This compound-3-rutinosidepH & Solvent Dependent78 - 108--[3]
This compound GlycosidesBlueberry Juice75 - 95-65.75[16]
This compound 3-O-sambubiosideRoselle Extract4 - 379.2 x 10⁻⁷ s⁻¹ (at 37°C)90[15]
This compound (in black rice)pH 2.0 - 5.060 - 100Increases with T & pHDecreases with higher pH[4][5]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of this compound using HPLC

This protocol provides a method to quantify the degradation of this compound at different temperatures over time.

1. Materials and Reagents:

  • This compound standard (or purified extract)

  • Buffer solution (e.g., 0.1 M citrate-phosphate buffer, pH 3.0)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Deionized water

  • Amber glass vials (2 mL) with screw caps

  • Thermostatic water baths or incubators

  • Ice bath

  • HPLC system with a Diode Array Detector (DAD) or MS detector and a C18 column (e.g., 150 x 4.6 mm, 2.6 µm)[7]

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acidified methanol (0.1% HCl).

  • Prepare a working solution by diluting the stock solution with the pH 3.0 buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final methanol concentration is low (<5%) to not interfere with stability.

3. Thermal Treatment Procedure:

  • Set water baths or incubators to the desired experimental temperatures (e.g., 60°C, 80°C, and 100°C).

  • Aliquot 1 mL of the this compound working solution into multiple amber vials for each temperature and time point.

  • Place the sets of vials into their respective temperature-controlled environments.

  • At specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from each temperature.

  • Immediately place the removed vial into an ice bath for at least 5 minutes to quench the degradation reaction.[11]

4. HPLC Analysis:

  • Set up the HPLC system. A typical gradient might be:

    • Mobile Phase A: Water/Formic Acid (95:5, v/v)

    • Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v)

    • Gradient: Start with 5% B, ramp to 30% B over 20 minutes, then wash and re-equilibrate.

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 520 nm[7]

  • Inject 10-20 µL of each cooled sample (including the t=0 sample) into the HPLC.

  • Record the peak area of the this compound peak at each time point for each temperature.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time for each temperature.

  • The degradation rate constant (k) for each temperature is the negative of the slope of the resulting line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Thermal_Degradation_Pathway This compound This compound (Flavylium Cation, pH < 3) Chalcone Chalcone Intermediate (Unstable) This compound->Chalcone  Heat, H₂O (Ring Opening) Gallic_Acid Gallic Acid (from B-Ring) Chalcone->Gallic_Acid  Cleavage PGA Phloroglucinol Aldehyde (from A-Ring) Chalcone->PGA  Cleavage

Caption: Thermal degradation pathway of this compound via a chalcone intermediate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solution (pH-controlled buffer) prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot heat Incubate at Set Temperatures (e.g., 60, 80, 100°C) aliquot->heat sample Sample at Time Intervals heat->sample quench Quench Reaction on Ice sample->quench hplc Analyze by HPLC-DAD (520 nm) quench->hplc data Calculate k and t½ hplc->data

Caption: Workflow for evaluating the thermal stability of this compound.

Troubleshooting_Tree start Issue: Unexpected Degradation q_color What is the color of the solution? start->q_color a_colorless Colorless / Faded q_color->a_colorless Faded/ Colorless a_blue Blue / Purple q_color->a_blue Blue a_brown Brown q_color->a_brown Brown q_ph Check pH a_colorless->q_ph sol_acidify Solution: Acidify to pH < 3 a_blue->sol_acidify sol_check_time Solution: Shorten Heating Time, Consider Enzyme Inactivation a_brown->sol_check_time res_ph_high Result: pH is > 4.0 q_ph->res_ph_high High res_ph_ok Result: pH is < 3.0 q_ph->res_ph_ok OK res_ph_high->sol_acidify sol_reduce_heat Solution: Reduce Temperature & Exclude O₂ res_ph_ok->sol_reduce_heat

Caption: Decision tree for troubleshooting this compound degradation issues.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Delphinidin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of delphinidin aglycone during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound aglycone precipitating out of my aqueous buffer?

A1: this compound aglycone's solubility is highly dependent on pH. It is most stable and soluble in acidic conditions (pH < 3) and tends to degrade and precipitate at neutral or alkaline pH.[1][2] Precipitation upon dissolving a DMSO stock solution in an aqueous buffer can also occur if the final concentration of this compound exceeds its solubility limit in the mixed solvent system, or if the buffer components are incompatible.[3]

Q2: I've dissolved this compound aglycone in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue due to the poor water solubility of the aglycone form.[4][5] To prevent precipitation, consider the following:

  • Lower the final concentration: Ensure the final concentration in the medium is below the solubility limit.

  • Use a solubilizing agent: Incorporate techniques such as cyclodextrin complexation or formulation into a nano-delivery system to enhance aqueous solubility.[5][6][7][8]

  • pH adjustment: If your experimental system allows, slightly acidifying the medium can help improve solubility. However, be mindful of the impact on your cells.[1]

  • Serial dilution: Add the organic stock solution to the aqueous medium dropwise while vortexing to allow for rapid mixing and prevent localized high concentrations that can lead to precipitation.[3]

Q3: What is the most effective method to improve the aqueous solubility of this compound aglycone?

A3: There are several effective techniques, and the best choice depends on your specific application. Some of the most promising methods include:

  • Solid Dispersions: This involves dispersing this compound in a polymer matrix, which can significantly improve its dissolution rate.[9][10][11]

  • Nanotechnology: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can enhance solubility, stability, and bioavailability.[7][8][12][13]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins creates a water-soluble formulation.[5][6][14][15]

Q4: Can I use co-solvents to improve the solubility of this compound aglycone?

A4: Yes, using co-solvents can be an effective strategy. This compound is soluble in polar organic solvents like methanol and ethanol.[1][2][16] Creating a mixture of water and a biocompatible co-solvent can increase its solubility. However, it is crucial to consider the potential toxicity of the co-solvent in your experimental system, especially in cell-based assays or in vivo studies.[17][18]

Troubleshooting Guides

Issue 1: Precipitation of this compound Aglycone During Experiment
Symptom Possible Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock to aqueous buffer.The final concentration exceeds the solubility limit. The pH of the buffer is not optimal for solubility.- Lower the final concentration of this compound. - Ensure the buffer pH is in the acidic range (if compatible with your experiment). - Prepare the working solution by adding the stock dropwise while vortexing.[3]
Solution is initially clear but becomes cloudy or forms a precipitate over time.The solution is supersaturated and thermodynamically unstable. Degradation of this compound at non-acidic pH.- Prepare fresh working solutions immediately before each experiment.[3] - Store stock solutions at -80°C in single-use aliquots.[3] - Maintain a low pH if possible.
Precipitate forms after temperature change (e.g., moving from 37°C to room temperature).Temperature affects solubility.- Pre-warm the aqueous buffer to the experimental temperature before adding the this compound stock.[3] - Maintain a constant temperature throughout the experiment.
Issue 2: Low Dissolution Rate of this compound Aglycone Powder
Symptom Possible Cause Troubleshooting Steps
Powder does not fully dissolve in the intended solvent.The solvent is not appropriate for this compound aglycone. The crystalline structure of the powder limits dissolution.- Use a suitable polar organic solvent such as methanol or ethanol.[1][16] - Consider particle size reduction techniques like micronization to increase the surface area.[17][19] - Employ solubility enhancement techniques like solid dispersion or cyclodextrin complexation.[5][10]
Dissolution is very slow.Inefficient mixing.- Use a vortex or sonicator to aid dissolution.[3] - Gently warming the solution can also help, but be cautious of potential degradation at higher temperatures.[1][20]

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents at different temperatures. This data can help in selecting an appropriate solvent system for your experiments.

SolventTemperature (K)Mole Fraction Solubility (10^4 * x)Reference
Water298.1553.53[1][16]
Water313.1578.66[1][16]
Water343.15163.71[1]
Methanol298.1558.61[1][16]
Methanol313.1587.69[1][16]
Methanol343.15168.64[1]
Ethanol298.155.73[1][16]
Ethanol313.157.70[1][16]
Ethanol343.1515.59[1]
Acetone298.150.0055[1][16]
Acetone313.150.0077[1][16]
Acetone343.150.0157[1]

Experimental Protocols

Protocol 1: Preparation of this compound Aglycone-PVP Solid Dispersion via Solvent Evaporation

This protocol describes a common method to enhance the dissolution of this compound aglycone by creating a solid dispersion with polyvinylpyrrolidone (PVP).[11][21]

Materials:

  • This compound Aglycone

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (absolute)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound aglycone and PVP K30 in a desired ratio (e.g., 1:4 w/w).

  • Dissolve both components in a minimal amount of absolute ethanol in a round-bottom flask.

  • Ensure complete dissolution with gentle stirring or sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a thin film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a tightly sealed container in a desiccator.

Protocol 2: Preparation of this compound Aglycone-Cyclodextrin Inclusion Complex

This protocol details the formation of a water-soluble inclusion complex of this compound aglycone with sulfobutylether-β-cyclodextrin (SBE-β-CD).[5][6]

Materials:

  • This compound Aglycone

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of SBE-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add this compound aglycone powder to the SBE-β-CD solution while stirring continuously. A molar ratio of 1:1 is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Filter the solution to remove any un-complexed this compound aglycone.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the inclusion complex.

  • Store the complex in a desiccator, protected from light.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_ph Is pH of aqueous phase neutral or alkaline? check_conc->check_ph No solution_conc Reduce final concentration check_conc->solution_conc Yes check_mixing Was stock added too quickly? check_ph->check_mixing No solution_ph Use acidic buffer (if possible) check_ph->solution_ph Yes check_temp Was there a significant temperature change? check_mixing->check_temp No solution_mixing Add stock dropwise with vortexing check_mixing->solution_mixing Yes solution_temp Maintain constant temperature check_temp->solution_temp Yes end_node Problem Resolved check_temp->end_node No solution_conc->end_node solution_ph->end_node solution_mixing->end_node solution_temp->end_node

Troubleshooting workflow for this compound aglycone precipitation.

CyclodextrinComplexation cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation This compound This compound Aglycone (Poorly Soluble) water Water cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) This compound->cyclodextrin Encapsulation complex Inclusion Complex (Water Soluble) cyclodextrin->complex water2 Water

Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Minimizing Delphinidin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize delphinidin degradation caused by light and air exposure during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color. What is causing this?

A1: Rapid color loss, or fading, of this compound solutions is primarily caused by degradation of the this compound molecule. The most common contributing factors are:

  • High pH: this compound is most stable in acidic conditions (pH < 3.0), where it exists predominantly in its colored flavylium cation form.[1][2][3] As the pH increases towards neutral or alkaline, it converts to colorless forms like carbinol pseudobase and chalcone.[2][3]

  • Exposure to Light: Light, particularly fluorescent light, can accelerate the degradation of this compound.[1][4]

  • Presence of Oxygen: Molecular oxygen can directly oxidize this compound, leading to the breakdown of its structure and loss of color.[2][4]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including the degradation of this compound.[1][4][5]

Q2: What is the expected half-life of a this compound solution?

A2: The half-life of this compound is highly dependent on the specific experimental conditions. For instance, in a tissue culture medium at 37°C and pH 7.4, this compound has a very short half-life of approximately 30 minutes.[6][7] However, under optimized storage conditions (acidic pH, low temperature, protection from light), the half-life can be significantly extended.

Q3: How can I best prepare and store my this compound stock solutions to ensure stability?

A3: To maximize the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Dissolve this compound in a slightly acidified polar solvent. Methanol and ethanol are common choices.[3] For aqueous solutions, use a buffer with a pH below 3.0.[1]

  • Temperature: Store stock solutions at low temperatures. For short-term storage (days to a week), 4°C is recommended. For long-term storage, -20°C or -80°C is ideal.[1]

  • Light Protection: Always store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Inert Atmosphere: To minimize oxidation, degas your solvent and overlay the solution with an inert gas like nitrogen or argon before sealing the container.[1]

Q4: Can I use antioxidants to protect my this compound solution?

A4: Yes, adding antioxidants can help protect this compound from degradation. Ascorbic acid has been shown to slow the degradation process.[6] Other antioxidants that could potentially be effective include N-acetylcysteine (NAC) and catalase.[8] When selecting an antioxidant, consider its compatibility with your experimental system and potential for interference with your assays.

Q5: What is co-pigmentation and can it help stabilize this compound?

A5: Co-pigmentation is a phenomenon where colorless compounds, known as co-pigments, associate with anthocyanins like this compound, leading to an enhancement and stabilization of their color.[1][9] Common co-pigments include flavonoids, phenolic acids, and tannins.[9] This interaction helps to protect the this compound molecule from degradation. The effectiveness of co-pigmentation is pH-dependent and can be influenced by temperature.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid color loss (fading to colorless) High pH (> 4) Exposure to high temperature Presence of oxygenAdjust pH to < 3 with a suitable acid (e.g., citric acid, HCl).[1] Work on ice or in a temperature-controlled environment. De-gas solutions and store under an inert atmosphere (e.g., nitrogen, argon).[1]
Color change to blue or purple Increase in pH to a neutral or slightly acidic range (pH 5-7)Lower the pH of the solution to the acidic range (< 3).[1]
Formation of brown pigments Prolonged exposure to high temperatures and oxygen Enzymatic degradationMinimize heating time and de-aerate solutions.[1] If working with crude extracts, consider enzyme inactivation steps (e.g., blanching).[1]
Precipitation in the solution Complexation with metal ions Saturation of the solutionUse deionized water and avoid metal containers. Consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected.[1] Ensure the concentration of this compound is within its solubility limit under the given conditions.[1]
Inconsistent analytical results (e.g., HPLC) Degradation of this compound in the autosampler Inappropriate mobile phase pHUse a cooled autosampler. Acidify the mobile phase to maintain this compound stability during the run.

Data Summary Tables

Table 1: Summary of this compound Degradation Kinetics under Various Conditions

Condition Half-life (t½) Degradation Kinetics Reference
High illuminance (3968.30 lx)28.20 hoursSecond-order[1]
100°C (in water bath)Follows first-order kinetics within 100 minFirst-order[1]
pH 2.0-5.0, 60-100°CHalf-life values increase with increasing pH. Rate constant increases with increasing temperature and pH.First-order[1][10]
Tissue culture medium (37°C, pH 7.4)~30 minutesFirst-order[6][7]

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Recommendations for Minimizing Degradation References
pH Most stable at pH < 3. Degradation increases as pH rises.Maintain a low pH (ideally below 3.0).[1][2][3]
Temperature Degradation rate increases with increasing temperature.Store solutions at low temperatures (4°C for short-term, -20°C or lower for long-term). Minimize exposure to high temperatures during experiments.[1][4][5]
Light Accelerates degradation, especially fluorescent light.Use amber vials or cover containers with aluminum foil.[1][4]
Oxygen Direct oxidation leads to degradation.De-gas solutions and store under an inert atmosphere (e.g., nitrogen, argon).[1][4]
Co-pigments Can stabilize the this compound molecule through molecular association.Consider the addition of co-pigments like flavonoids or phenolic acids.[1][4][9]
Metal Ions Can form complexes with this compound, potentially leading to precipitation or degradation.Use deionized water and avoid metal containers. Consider using a chelating agent like EDTA.[1][9]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of this compound

This protocol outlines a method to determine the degradation kinetics of this compound at different temperatures.

  • Materials:

    • This compound solution of known concentration

    • pH buffer (e.g., citrate buffer, pH 3.0)

    • Spectrophotometer or HPLC-DAD system

    • Water baths or incubators set at desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)

    • Amber vials

  • Methodology:

    • Prepare a stock solution of this compound in the desired pH buffer.

    • Aliquot the solution into several amber vials.

    • Place the vials in the pre-heated water baths or incubators.

    • At regular time intervals, remove a vial from each temperature setting and immediately cool it in an ice bath to stop the degradation reaction.

    • Measure the absorbance of the solution at the maximum wavelength for this compound (around 530 nm) using a spectrophotometer, or quantify the this compound concentration using a validated HPLC method.[11]

    • Plot the natural logarithm of the concentration (or absorbance) versus time to determine the degradation rate constant (k) and the half-life (t½) at each temperature. The degradation of anthocyanins typically follows first-order kinetics.[1]

Protocol 2: Assessing the Effect of Co-pigmentation on this compound Stability

This protocol describes how to evaluate the stabilizing effect of a co-pigment on a this compound solution.

  • Materials:

    • This compound solution

    • Co-pigment of interest (e.g., quercetin, ferulic acid)

    • pH buffer (e.g., citrate buffer, pH 3.5)

    • Spectrophotometer

  • Methodology:

    • Prepare a series of solutions containing a fixed concentration of this compound and varying molar ratios of the co-pigment (e.g., 1:1, 1:5, 1:10 this compound:co-pigment).

    • Prepare a control solution with only this compound in the same buffer.

    • Measure the initial absorbance spectra (e.g., 400-700 nm) of all solutions. A hyperchromic effect (increase in color intensity) and a bathochromic shift (shift to a longer wavelength) indicate co-pigmentation.[1]

    • Store the solutions under specific stress conditions (e.g., elevated temperature or light exposure).

    • Monitor the absorbance at the maximum wavelength over time for both the control and co-pigmented solutions.

    • Compare the degradation rates to determine the protective effect of the co-pigment.

Visualizations

Delphinidin_Degradation_Pathways This compound This compound (Flavylium Cation, Red, pH < 3) Carbinol Carbinol Pseudobase (Colorless, pH 4-6) This compound->Carbinol + H2O (Hydration) Quinonoidal Quinonoidal Base (Blue, pH > 7) This compound->Quinonoidal - H+ Chalcone Chalcone (Colorless, pH 4-6) Carbinol->Chalcone Isomerization Degradation_Products Degradation Products (e.g., Gallic Acid, Phloroglucinaldehyde) Carbinol->Degradation_Products Light, O2, Heat Chalcone->Degradation_Products Light, O2, Heat Quinonoidal->Degradation_Products Light, O2, Heat Experimental_Workflow_Stabilization cluster_prep Preparation cluster_stabilization Stabilization Strategies cluster_analysis Experiment & Analysis Prep Prepare this compound Solution (Acidic pH, Degassed Solvent) Low_Temp Low Temperature Storage (4°C or -20°C) Light_Protect Protection from Light (Amber Vials) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Experiment Perform Experiment Prep->Experiment Low_Temp->Experiment Light_Protect->Experiment Inert_Atmosphere->Experiment Antioxidants->Experiment Analysis Quantify this compound (HPLC/Spectrophotometry) Experiment->Analysis

References

Technical Support Center: Stabilizing Delphinidin with Co-pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing delphinidin through co-pigmentation.

Frequently Asked Questions (FAQs)

Q1: What is co-pigmentation and how does it stabilize this compound?

A1: Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments, form non-covalent complexes with pigments like this compound.[1] This association helps to protect the this compound molecule from degradation. The mechanism primarily involves π-π stacking interactions between the aromatic rings of this compound and the co-pigment, which shields the this compound from nucleophilic attack by water and subsequent degradation to colorless forms.[1][2] This interaction often results in a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift in the maximum absorption to a longer wavelength, often towards a more bluish hue).[3][4]

Q2: What are the most critical factors affecting the stability of this compound?

A2: The stability of this compound is primarily influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases towards neutral and alkaline conditions, it converts to unstable forms like the colorless carbinol pseudobase and chalcone, leading to rapid degradation.[3][4]

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[3]

  • Light: Exposure to light, especially UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

  • Enzymes: In plant extracts, enzymes like polyphenol oxidases can degrade this compound.

Q3: What types of molecules can act as co-pigments for this compound?

A3: A wide range of compounds can act as co-pigments. These are typically planar molecules with aromatic structures that can interact with the this compound ring system. Common examples include:

  • Phenolic acids: Caffeic acid, ferulic acid, gallic acid, and chlorogenic acid.[5]

  • Flavonoids: Catechin, epicatechin, quercetin, and rutin.

  • Alkaloids: Caffeine.

  • Amino acids with aromatic side chains.

Q4: How can I quantitatively assess the stabilizing effect of a co-pigment on this compound?

A4: The stabilizing effect can be quantified by comparing the degradation kinetics of this compound with and without the co-pigment under controlled stress conditions (e.g., elevated temperature). This is typically done by:

  • Spectrophotometry: Monitoring the decrease in absorbance at the maximum visible wavelength of this compound over time.

  • High-Performance Liquid Chromatography (HPLC): Measuring the concentration of this compound at different time points.

From this data, you can calculate and compare the degradation rate constants (k) and half-life (t½) values. A lower rate constant and a longer half-life indicate a greater stabilizing effect.[6]

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid Color Loss or Fading 1. High pH (> 4): this compound is converting to its colorless carbinol form.[3]. 2. High Temperature: Accelerated thermal degradation.[3]. 3. Presence of Oxygen: Oxidative degradation.1. Adjust pH: Lower the pH of your solution to < 3 using a suitable buffer (e.g., citrate or glycine-HCl buffer).[6]. 2. Control Temperature: Conduct experiments at a controlled, lower temperature. Store solutions in the dark and at low temperatures. 3. Deoxygenate: De-gas your solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Unexpected Color Shift (e.g., to brown or yellow) 1. Oxidative Degradation: Prolonged exposure to oxygen and high temperatures can lead to the formation of brown polymeric pigments. 2. Enzymatic Browning: Presence of active polyphenol oxidase (PPO) in crude extracts. 3. Reaction with other components: Certain compounds, like catechins, can have a negative effect on red colorants, leading to a yellowish hue, especially at higher pH.[5]1. Minimize Oxygen Exposure: Use deoxygenated solutions and an inert atmosphere. 2. Inactivate Enzymes: If using crude extracts, consider a blanching step or the addition of enzyme inhibitors. 3. Purify Sample: If possible, use purified this compound to avoid interference from other compounds.
Precipitate Formation 1. Poor Solubility: The this compound or co-pigment may not be fully dissolved in the chosen solvent system. This compound has higher solubility in polar solvents like methanol and water.[3]. 2. Complexation and Aggregation: At high concentrations, self-aggregation of this compound or the this compound-co-pigment complex can occur. 3. Salt Incompatibility: Certain salts in the buffer may reduce the solubility of the compounds.1. Optimize Solvent: Ensure the chosen solvent is appropriate for both this compound and the co-pigment. A small amount of organic solvent (e.g., methanol or ethanol) can be added to aqueous buffers to improve solubility.[5]. 2. Adjust Concentrations: Work with lower concentrations of both this compound and the co-pigment. 3. Filter Solution: Filter your solutions through a 0.45 µm or 0.22 µm syringe filter before analysis.
Inconsistent or Irreproducible Results 1. pH Fluctuation: Small changes in pH can significantly impact the stability and spectral properties of this compound. 2. Inaccurate Concentrations: Errors in the preparation of stock solutions. 3. Variable Incubation Conditions: Inconsistent temperature or light exposure between experiments. 4. HPLC Issues: Problems with the mobile phase, column, or injector can lead to variable peak areas and retention times.1. Use a Reliable Buffer: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. 2. Accurate Solution Preparation: Carefully prepare and verify the concentrations of your stock solutions. 3. Standardize Conditions: Use a temperature-controlled incubator or water bath and protect samples from light. 4. HPLC System Suitability: Perform system suitability tests before each run to ensure the HPLC system is performing consistently.

Data Presentation

Table 1: Quantitative Data on the Stability of this compound and its Glycosides with Co-pigments

PigmentCo-pigmentConditionsStability MetricValue (Control)Value (with Co-pigment)Reference
This compound-3-O-glucosideChlorogenic AcidpH < 6Copigmentation Constant (KAH+CP)-167 M-1[7]
This compound-3-O-glucosideChlorogenic Acid (negatively charged form)pH < 6Copigmentation Constant (KAH+CP(-))-338 M-1[7]
Mulberry Anthocyanins (Cyanidin-3-O-glucoside as major component)Caffeic AcidpH 3.5, 70°CHalf-life (t1/2)17.50 h31.28 h[8]
Eggplant Peel Anthocyanins (this compound derivatives)Endogenous co-pigments (monoacylated delphinidins)pH 4.5, 20°C, in darknessHalf-life (t1/2)> 12 weeks-[9]
Bilberry Anthocyanins (this compound-3-glycoside present)-pH 4.5, 20°C, in darknessHalf-life (t1/2)7.4 weeks-[6]

Experimental Protocols

Protocol 1: Spectrophotometric Evaluation of Co-pigmentation

Objective: To assess the hyperchromic and bathochromic effects of a co-pigment on this compound.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., acidified methanol)

  • Co-pigment stock solution

  • Buffer solution of the desired pH (e.g., pH 3.5)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the co-pigment in the buffer. A typical molar ratio of pigment to co-pigment to test ranges from 1:1 to 1:100.

  • Prepare a control solution containing only this compound in the same buffer.

  • Allow the solutions to equilibrate for a specific time in the dark at a controlled temperature.

  • Measure the absorbance spectra of each solution over the visible range (e.g., 400-700 nm).

  • Compare the spectra of the co-pigmented solutions to the control.

    • Hyperchromic effect: An increase in the absorbance at the maximum wavelength (λmax).

    • Bathochromic shift: A shift of the λmax to a longer wavelength.

Protocol 2: Determination of this compound Degradation Kinetics by HPLC

Objective: To quantify the stabilizing effect of a co-pigment on this compound under stress conditions.

Materials:

  • This compound and co-pigment solutions prepared as in Protocol 1.

  • Temperature-controlled incubator or water bath.

  • HPLC system with a C18 column and a PDA or UV-Vis detector.

  • Mobile phase (e.g., a gradient of acidified water and acetonitrile).

Methodology:

  • Prepare a control solution (this compound only) and a test solution (this compound + co-pigment) in the desired buffer.

  • Place the solutions in a temperature-controlled environment (e.g., 60°C) to accelerate degradation.

  • At regular time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot from each solution and immediately cool it in an ice bath to stop the reaction.

  • Analyze each aliquot by HPLC to determine the concentration of this compound. The detector should be set to the λmax of this compound (around 520-530 nm).

  • Plot the natural logarithm of the this compound concentration (ln[C]) versus time for both the control and test solutions.

  • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope of this line.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Compare the k and t1/2 values of the control and test solutions to quantify the stabilizing effect of the co-pigment.

Mandatory Visualizations

CoPigmentationMechanism cluster_this compound This compound (Flavylium Cation) cluster_CoPigment Co-pigment cluster_Complex Stabilized Complex cluster_Degradation Degradation Pathway This compound This compound (Colored) Complex This compound-Co-pigment Complex (Intensified Color) This compound->Complex π-π Stacking Water Water (Nucleophilic Attack) This compound->Water Unstable CoPigment Co-pigment (Colorless) CoPigment->Complex Association Complex->Water Protection Degraded Colorless Products Water->Degraded Degradation

Caption: Mechanism of this compound stabilization by co-pigmentation.

ExperimentalWorkflow A 1. Prepare Solutions - this compound Stock - Co-pigment Stock - Buffer B 2. Create Test Samples - Control (this compound only) - Test (this compound + Co-pigment) A->B C 3. Incubation (Controlled Temperature/Light) B->C D 4. Sampling at Time Intervals C->D E 5. Analysis - Spectrophotometry (Absorbance) - HPLC (Concentration) D->E F 6. Data Analysis - Degradation Kinetics - Half-life Calculation E->F G 7. Compare Stability F->G

Caption: Experimental workflow for assessing co-pigmentation effects.

TroubleshootingFlowchart Start Problem Encountered Q1 Is there rapid color loss? Start->Q1 A1_Yes Check & Adjust pH to < 3 Control Temperature Q1->A1_Yes Yes Q2 Is there an unexpected color (e.g., brown)? Q1->Q2 No A1_Yes->Q2 A2_Yes Minimize Oxygen Exposure Inactivate Enzymes Q2->A2_Yes Yes Q3 Is there precipitate? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Solvent System Adjust Concentrations Q3->A3_Yes Yes End Problem Resolved Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for co-pigmentation experiments.

References

Validation & Comparative

Delphinidin vs. Cyanidin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of delphinidin and cyanidin, two prominent anthocyanidins. The information presented is supported by experimental data to assist in evaluating their potential applications in research and drug development. The structural difference between these molecules—an additional hydroxyl group on the B-ring of this compound—is a key determinant of their antioxidant potential.[1]

Quantitative Comparison of Antioxidant Capacity

The relative antioxidant potency of this compound and cyanidin can vary depending on the specific assay used, as each assay measures different aspects of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer). The half-maximal inhibitory/effective concentration (IC50/EC50) is a common metric, where a lower value indicates higher antioxidant activity.

Assay TypeCompoundIC50 / EC50 (µM)Reference
DPPH Radical Scavenging This compound3.74[2][3]
Cyanidin4.85[2][3]
This compound42[3][4]
Cyanidin33[3][4]
This compound Chloride80[3][4][5]
Cyanidin Chloride63[3][4][5]
Superoxide Radical Scavenging This compoundMore active[2][3]
CyanidinLess active[2][3]
Peroxynitrite Radical Scavenging This compoundMore active[2][3]
CyanidinLess active[2][3]

Note: The variation in IC50 values across different studies can be attributed to differences in experimental conditions, such as reaction time, solvent, and the specific source and purity of the compounds.[3]

Overall, the data suggests that the number of hydroxyl groups on the B-ring is a significant factor in antioxidant activity.[6] this compound, with three hydroxyl groups, often shows stronger activity in scavenging superoxide and peroxynitrite radicals compared to cyanidin, which has two.[2][3] However, in some DPPH radical scavenging assays, cyanidin has demonstrated a lower IC50 value, indicating higher potency under those specific experimental conditions.[3][4][5]

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound and cyanidin exert antioxidant effects by modulating intracellular signaling pathways.[1] A critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[1] Both anthocyanidins can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE.[1] This action upregulates the expression of various antioxidant and cytoprotective enzymes, enhancing the cell's endogenous defense against oxidative stress.[1][2] Additionally, these compounds have been shown to inhibit redox-sensitive inflammatory pathways, such as NF-κB and JNK, which are often activated by oxidative stress.[7]

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Anthocyanins This compound / Cyanidin Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanins->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription

Nrf2-ARE signaling pathway modulated by anthocyanins.

Experimental Protocols

Detailed methodologies for common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[8]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[8] The solution should be freshly prepared and protected from light.[8]

  • Sample Preparation:

    • Dissolve this compound, cyanidin, or a reference standard (e.g., Trolox, Ascorbic Acid) in the same solvent to create a series of concentrations.[8]

  • Reaction:

    • Add a defined volume of the sample solution (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[9]

    • Prepare a blank control containing only the solvent instead of the antioxidant solution.[9]

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[5][9]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5][8]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the scavenging percentage against the sample concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in Methanol start->prep_dpph prep_sample Prepare serial dilutions of this compound/Cyanidin and a positive control start->prep_sample mix Mix Sample/Control with DPPH solution (e.g., 1:1 v/v) prep_dpph->mix prep_sample->mix incubate Incubate in dark at room temperature for 30 minutes mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and determine IC50 value measure->calculate end_node End calculate->end_node

General workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay evaluates the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: Antioxidants reduce the pre-formed blue/green ABTS•+ radical cation back to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically at approximately 734 nm.[10]

Procedure:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.[11]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Working Solution:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Reaction:

    • Add a small volume of the antioxidant sample or standard (e.g., Trolox) to the ABTS•+ working solution.[11]

  • Incubation:

    • Allow the reaction to proceed for a defined time (e.g., 5-6 minutes) at a controlled temperature.

  • Measurement:

    • Read the absorbance at 734 nm.

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce a ferric complex to the ferrous form.

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[12][13]

Procedure:

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a TPTZ solution (10 mM in 40 mM HCl), and a FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13]

  • Reaction:

    • Add a small volume of the sample or standard (e.g., FeSO₄ or Trolox) to a pre-warmed (37°C) aliquot of the FRAP reagent.[11]

  • Incubation:

    • Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.[11][13]

  • Measurement:

    • Measure the absorbance of the blue-colored solution at 593 nm.[11]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve prepared with a known antioxidant (e.g., FeSO₄).[14]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: The assay quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by the antioxidant. The decay of fluorescence is monitored over time. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).[15][16]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (fluorescein) and a free radical initiator (e.g., AAPH).[15][16]

  • Reaction Setup (96-well plate):

    • Add the sample, a standard (Trolox), or a blank to the wells.[17]

    • Add the fluorescein working solution to all wells and incubate at 37°C.[17][18]

  • Initiation and Measurement:

    • Initiate the reaction by adding the AAPH solution to the wells.[17][18]

    • Immediately begin recording the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at regular intervals (e.g., every 1-2 minutes) for up to 120 minutes at 37°C.[15][17]

  • Calculation:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the net AUC of the standards against their concentration to create a standard curve.

    • Express the ORAC value of the samples as Trolox Equivalents (TE).[18]

References

A Comparative Analysis of the Anticancer Properties of Delphinidin and Pelargonidin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential anticancer effects of two prominent anthocyanidins, delphinidin and pelargonidin. This report synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols.

Introduction

This compound and pelargonidin are naturally occurring anthocyanidins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Beyond their roles as pigments, these compounds have garnered significant attention for their potential health benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5][6] This guide provides a detailed comparison of the anticancer effects of this compound and pelargonidin, supported by experimental data from in vitro studies, to aid researchers and drug development professionals in their exploration of these natural compounds for cancer therapy.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of this compound and pelargonidin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values for both anthocyanidins in various cancer types.

This compound: In Vitro Cytotoxicity
Cancer TypeCell LineIC50 ValueCitation
Breast Cancer (HER-2+)MDA-MB-45341.42 µM[7]
Breast Cancer (HER-2+)BT-47460.92 µM[7]
Breast CancerMCF-7120 µM[8]
Ovarian CancerPEO1< 100 µM[9]
Ovarian CancerSKOV3< 100 µM[9]
Lung CancerA549~30.1 µM[10]
Prostate CancerPC330-180 µM (range)[3]
Ovarian CancerES2Not Determined[11]
Colorectal CancerHCT-116Not Determined[12]
LeukemiaHL-60Not Determined[12]
HepatomaHepG2Not Determined[12]
Pelargonidin: In Vitro Cytotoxicity
Cancer TypeCell LineIC50 ValueCitation
OsteosarcomaU2OS15 µM[13]
Colorectal CancerHT-290.31 µM[14]
Lung CancerA549Not Determined[15]

Mechanisms of Anticancer Action

This compound and pelargonidin exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Both compounds are potent inducers of apoptosis. This compound has been shown to trigger apoptosis in various cancer cells, including breast, prostate, and colon cancer.[3][4][7] This is often accompanied by the activation of caspases, particularly caspase-3 and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[3][4] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[3]

Pelargonidin also induces apoptosis in cancer cells, such as lung and colorectal cancer cells.[14][15] Its pro-apoptotic effects are associated with the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[13][15]

Apoptosis Induction Data

CompoundCell LineApoptosis RateExperimental ConditionsCitation
This compoundMDA-MB-4533.3% (20 µM), 5.4% (40 µM), 20.2% (80 µM)48h treatment[7]
This compoundBT-4741.4% (20 µM), 4.4% (40 µM), 7.9% (80 µM)48h treatment[7]
This compoundPC317.3% (120 µmol/L)48h treatment[3]
Cell Cycle Arrest

This compound and pelargonidin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. This compound has been observed to induce cell cycle arrest at the G2/M phase in HER-2 positive breast cancer cells and colon cancer cells.[7][12] This is often associated with the downregulation of key cell cycle regulatory proteins like cyclin B1 and Cdk1.[7]

Pelargonidin has also been shown to cause G2/M phase arrest in osteosarcoma and colorectal cancer cells.[13][14] This effect is linked to the downregulation of proteins such as CDC25C, cyclin B1, and CDK1, and the upregulation of p53 and p21.[14]

Cell Cycle Arrest Data

CompoundCell LineEffect on Cell CycleExperimental ConditionsCitation
This compoundMDA-MB-453G2/M arrest: 7.5% (20 µM), 10.58% (40 µM), 13.58% (80 µM)48h treatment[7]
This compoundBT-474G2/M arrest: 13.43% (20 µM), 17.43% (40 µM), 23.53% (80 µM)48h treatment[7]

Modulation of Signaling Pathways

The anticancer activities of this compound and pelargonidin are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

This compound's Impact on Signaling Pathways

This compound has been shown to influence a multitude of signaling pathways.[12] It can inhibit the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer and play crucial roles in cell growth and survival.[12][16][17] this compound has also been found to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3] In some contexts, it can activate the JNK/MAPK pathway, which can lead to apoptosis.[7][12] Furthermore, this compound can inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[18]

Delphinidin_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits NFkB NF-κB This compound->NFkB inhibits EGFR EGFR This compound->EGFR inhibits JNK JNK This compound->JNK activates p53 p53 This compound->p53 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis ERK->Apoptosis NFkB->Apoptosis JNK->Apoptosis p53->Apoptosis

Caption: this compound's multifaceted impact on cancer cell signaling pathways.
Pelargonidin's Impact on Signaling Pathways

Pelargonidin has been shown to inhibit the PI3K/AKT signaling pathway in osteosarcoma cells.[13] Additionally, it can activate the Nrf2-ARE signaling pathway, which is involved in the cellular antioxidant response and can have a cytoprotective effect.[5][19]

Pelargonidin_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation Pelargonidin Pelargonidin PI3K PI3K Pelargonidin->PI3K inhibits Nrf2 Nrf2 Pelargonidin->Nrf2 activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis ARE ARE Nrf2->ARE Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound or Pelargonidin A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 540 nm) F->G H Calculate cell viability and IC50 values G->H Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cancer cells with this compound or Pelargonidin B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify early apoptotic, late apoptotic, and necrotic cells F->G Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat cancer cells with this compound or Pelargonidin B Harvest and fix cells in cold 70% ethanol A->B C Wash cells with PBS B->C D Treat cells with RNase A C->D E Stain cells with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Quantify the percentage of cells in G0/G1, S, and G2/M phases F->G

References

Delphinidin's Pro-Apoptotic Efficacy in PC3 Prostate Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data highlights the potent pro-apoptotic effects of delphinidin, a naturally occurring anthocyanidin, in androgen-independent human prostate cancer (PC3) cells. This guide provides a comparative overview of this compound's efficacy against another well-researched natural compound, resveratrol, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating potential therapeutic agents. The findings underscore this compound's mechanism of action, involving the induction of apoptosis through key signaling pathways, cell cycle arrest, and modulation of apoptotic proteins.

Comparative Efficacy of this compound and Resveratrol on PC3 Cell Viability

The cytotoxic effects of this compound and resveratrol on PC3 cells have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a critical metric for comparing the potency of cytotoxic compounds.

CompoundCell LineIncubation Time (hours)IC50 (µM)Citation
This compoundPC34890[1]
ResveratrolPC324~100[2]
ResveratrolPC37216[1]

Table 1: Comparative IC50 values of this compound and Resveratrol in PC3 cells.

Induction of Apoptosis: A Head-to-Head Comparison

The induction of apoptosis is a key mechanism through which anticancer agents exert their effects. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic cells.

CompoundConcentration (µM)Incubation Time (hours)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)Citation
This compound6048Not specifiedNot specifiedSignificant increase vs. control[1]
This compound12048Not specifiedNot specifiedSignificant increase vs. control[1]
This compound18048Not specifiedNot specifiedSignificant increase vs. control[1]
Resveratrol2524Not specifiedNot specifiedTime-dependent increase[3]
Resveratrol5024Not specifiedNot specifiedTime-dependent increase[3]

Table 2: Comparison of Apoptosis Induction in PC3 Cells.

Molecular Mechanisms: Impact on Key Apoptotic and Cell Cycle Proteins

Western blot analysis reveals the molecular players involved in the pro-apoptotic effects of this compound and resveratrol. Both compounds modulate the expression and activation of key proteins in the apoptotic and cell cycle pathways.

Target ProteinEffect of this compoundEffect of Resveratrol
Anti-Apoptotic
Bcl-2Decrease[1][4]Decrease[5]
Pro-Apoptotic
BaxIncrease[1][4]Increase[6]
Executioner Proteins
Caspase-3Activation (Cleavage)[1][4]Activation (Cleavage)
Caspase-9Activation (Cleavage)[1]Not specified
PARPCleavage[1][4]Cleavage
Cell Cycle Regulators
p21/WAF1Induction[4]Induction[7]
p27/KIP1Induction[4]Induction[7]
Cyclin D1Down-regulation[4]Down-regulation
Cyclin EDown-regulation[4]Not specified
Cdk2, 4, 6Down-regulation[4]Down-regulation (CDK4)[7]

Table 3: Comparative Effects of this compound and Resveratrol on Apoptotic and Cell Cycle Regulatory Proteins in PC3 Cells.

This compound-Induced Apoptosis Signaling Pathway

This compound initiates apoptosis in PC3 cells through a multifaceted mechanism. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of cell survival.[1][2] This leads to the modulation of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[1][4] The subsequent disruption of mitochondrial membrane potential triggers the release of cytochrome c, activating the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and programmed cell death.[4]

Delphinidin_Apoptosis_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Down-regulates Bax Bax This compound->Bax Up-regulates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocation Gene_Exp Pro-survival Gene Expression NFkB_nuc->Gene_Exp Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Cleaved_PARP Cleaved PARP

This compound's pro-apoptotic signaling pathway in PC3 cells.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the pro-apoptotic effects of this compound and an alternative compound like resveratrol in PC3 cells.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis & Comparison PC3_Culture Culture PC3 Cells Treatment Treat with this compound or Resveratrol (Dose-response & Time-course) PC3_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Annexin Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin Western Western Blot (Protein Expression) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data_Quant Quantify Results (IC50, % Apoptosis, etc.) MTT->Data_Quant Annexin->Data_Quant Western->Data_Quant CellCycle->Data_Quant Comparison Comparative Analysis of This compound vs. Resveratrol Data_Quant->Comparison

Workflow for comparing pro-apoptotic effects.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate PC3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of this compound or resveratrol for the desired time periods (e.g., 24, 48, 72 hours).[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[8][9] The percentage of cell viability is calculated relative to untreated control cells.

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

  • Cell Collection: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[12]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis: Separate 30-50 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p21, p27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histograms.

Conclusion

The presented data provides strong evidence for the pro-apoptotic effects of this compound in PC3 prostate cancer cells. Through the inhibition of pro-survival pathways like NF-κB and the activation of the intrinsic apoptotic cascade, this compound effectively induces programmed cell death. When compared to resveratrol, another natural compound with recognized anticancer properties, this compound demonstrates comparable, and in some instances, more potent cytotoxic effects at specific time points. This comparative guide serves as a valuable resource for the scientific community, offering a foundation for further investigation into the therapeutic potential of this compound in the context of prostate cancer. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate the replication and expansion of these important findings.

References

Delphinidin's Edge: A Comparative Analysis of Anthocyanins in Inhibiting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals delphinidin, a common anthocyanin, as a potent inhibitor of cancer cell proliferation, often exhibiting greater efficacy compared to other anthocyanins. This guide synthesizes findings from multiple studies, presenting a comparative analysis of this compound and other major anthocyanins, detailing the experimental methodologies used to evaluate their anticancer properties, and illustrating the key signaling pathways involved. This information is targeted towards researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Comparison of Antiproliferative Activity

The inhibitory effects of anthocyanins on cancer cell proliferation are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. The following tables summarize the IC50 values for this compound and other anthocyanins across various cancer cell lines, as determined by different experimental assays.

AnthocyaninCancer Cell LineAssayIC50 (µM)Citation
This compound MCF-7 (Breast)SRB120[1]
CyanidinMCF-7 (Breast)SRB47.18[1]
This compound MDA-MB-453 (Breast)-40[2]
This compound BT-474 (Breast)-100[2]
This compound PEO1 (Ovarian)-<100[3]
This compound SKOV3 (Ovarian)-<100[3]
This compound A549 (Lung)-55[3]
This compound NCI-H441 (Lung)-58[3]
This compound SK-MES-1 (Lung)-44[3]
This compound HepG2 (Liver)-Most potent[2]
CyanidinHepG2 (Liver)-Less potent than this compound[2]
PeonidinHepG2 (Liver)-Less potent than this compound[2]
PelargonidinHepG2 (Liver)-Less potent than this compound[2]
MalvidinHepG2 (Liver)-Less potent than this compound[2]
This compound HL-60 (Leukemia)-Most potent[2]
CyanidinHL-60 (Leukemia)-Potent[2]
PetunidinHL-60 (Leukemia)-Potent[2]
MalvidinHL-60 (Leukemia)-Inactive[2]
PeonidinHL-60 (Leukemia)-Inactive[2]
PelargonidinHL-60 (Leukemia)-Inactive[2]
This compound-3-O-glucosideHCT 116 (Colon)-395.8 (µg/mL)[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.

Key Signaling Pathways Modulated by this compound

This compound exerts its antiproliferative effects by modulating a complex network of signaling pathways that are crucial for cancer cell survival and growth.[2] Key pathways affected include the PI3K/Akt, MAPK, and NF-κB signaling cascades.[2][5] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis (programmed cell death).[2][5]

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK RTKs (EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibits Proliferation Inhibition of Proliferation This compound->Proliferation Apoptosis Induction of Apoptosis This compound->Apoptosis Angiogenesis Inhibition of Angiogenesis This compound->Angiogenesis MAPK MAPK (ERK, JNK, p38) Ras->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK mTOR->Proliferation Leads to AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression AP1->Gene_Expression NFkB_nuc->Gene_Expression Gene_Expression->Proliferation Drives

Caption: this compound's multifaceted impact on cancer cell signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anthocyanins' antiproliferative effects.

Cell Proliferation Assays

A typical workflow for assessing cell proliferation using plate-based assays is outlined below.

Experimental_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat cells with various concentrations of anthocyanins incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, SRB) incubation2->assay measurement Measure absorbance/fluorescence using a plate reader assay->measurement analysis Calculate IC50 values measurement->analysis

Caption: A generalized workflow for in vitro cell proliferation assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of anthocyanins for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Procedure:

    • Seed cells in a 96-well plate and treat with anthocyanins as described for the MTT assay.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates with water to remove unbound TCA.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510-565 nm using a microplate reader.

    • Calculate cell viability and IC50 values.

3. Bromodeoxyuridine (BrdU) Incorporation Assay

This assay directly measures DNA synthesis and is a hallmark of cell proliferation.

  • Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody.

  • Procedure:

    • Seed and treat cells with anthocyanins as in the previous assays.

    • Towards the end of the treatment period, add BrdU labeling solution to the cell culture and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

    • Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

    • Incubate with a primary antibody specific to BrdU.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

    • For enzymatic detection, add a substrate that produces a colored product.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Quantify the level of cell proliferation based on the signal intensity.

Conclusion

The available evidence strongly suggests that this compound is a highly effective inhibitor of cancer cell proliferation, often outperforming other anthocyanins. Its ability to target multiple critical signaling pathways underscores its potential as a promising candidate for further investigation in cancer prevention and therapy. The standardized experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to fully elucidate the anticancer potential of the diverse family of anthocyanins.

References

Delphinidin vs. Petunidin: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related anthocyanidins, delphinidin and petunidin. By examining their structure-activity relationships, we aim to provide a clear understanding of how subtle structural differences influence their antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data from experimental studies, details the methodologies of these experiments, and visualizes the cellular signaling pathways they modulate.

Structural Differences

This compound and petunidin share a common flavonoid backbone, but differ in the substitution pattern on their B-ring. This compound possesses three hydroxyl (-OH) groups at the 3', 4', and 5' positions. Petunidin is the 3'-O-methylated derivative of this compound, meaning it has a methoxy (-OCH3) group at the 3' position and hydroxyl groups at the 4' and 5' positions. This seemingly minor structural alteration has significant implications for their biological activities.

Comparative Biological Activities

Antioxidant Activity

The antioxidant capacity of this compound and petunidin is multifaceted and dependent on the specific assay used. In chemical-based assays that measure radical scavenging activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, this compound consistently demonstrates superior activity. This is attributed to the higher number of hydroxyl groups on the B-ring, which are potent hydrogen donors for neutralizing free radicals.

However, in cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, petunidin has been shown to exhibit greater antioxidant potential.[1][2] This suggests that the methoxy group in petunidin may enhance its cellular uptake and stability, leading to more effective antioxidant action within a biological system.

Table 1: Comparison of Antioxidant Activities

AssayThis compoundPetunidinReference
DPPH Radical Scavenging Activity (IC50) Higher ActivityLower Activity[1][2]
ABTS Radical Scavenging Activity Higher ActivityLower Activity[1][2]
Cellular Antioxidant Activity (CAA) Lower ActivityHigher Activity[1][2]
Anti-inflammatory Activity

Both this compound and petunidin exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

The primary mechanism for their anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By suppressing the activation of these pathways, this compound and petunidin can downregulate the expression of numerous genes involved in inflammation. While both compounds are effective, the subtle structural differences may influence their potency in specific cellular contexts.

Anticancer Activity

This compound has been extensively studied for its anticancer properties and has demonstrated the ability to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of critical signaling pathways that control cell growth, survival, and metastasis, including the PI3K/Akt/mTOR and MAPK pathways.

Information directly comparing the anticancer potency of petunidin to this compound is less abundant. However, given their structural similarity and shared anti-inflammatory and antioxidant properties, it is plausible that petunidin also possesses significant anticancer activity. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacies.

Table 2: Anticancer Activity of this compound in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer) 120[3]
HT29 (Colon Cancer) 35[1]
PC3 (Prostate Cancer) Not specified[4]
SKOV3 (Ovarian Cancer) < 100[1]
PEO1 (Ovarian Cancer) < 100[1]

Signaling Pathways

This compound and petunidin exert their biological effects by modulating key intracellular signaling pathways. Below are diagrams illustrating the primary pathways involved in their anti-inflammatory and anticancer activities.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocation DP This compound/ Petunidin DP->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes

NF-κB Signaling Pathway Inhibition

PI3K-Akt-mTOR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DP This compound DP->PI3K DP->Akt

PI3K/Akt/mTOR Pathway Inhibition by this compound

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 0.1 mM.

  • Sample Preparation : Dissolve this compound or petunidin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure :

    • Add a specific volume of the sample solution to a cuvette or a well of a microplate.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Cell Culture : Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluency.

  • Loading with Probe : Wash the cells with phosphate-buffered saline (PBS) and then incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment : Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or petunidin.

  • Induction of Oxidative Stress : Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

  • Fluorescence Measurement : Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis : Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound or petunidin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.

  • Cell Culture : Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment : Pre-treat the cells with various concentrations of this compound or petunidin for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection : After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction :

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement : Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

The structural difference between this compound and petunidin, a single methoxy group, leads to notable variations in their biological activities. This compound generally exhibits superior radical scavenging activity in chemical assays, likely due to its greater number of free hydroxyl groups. Conversely, petunidin's enhanced performance in cellular antioxidant assays suggests that the methoxy group may improve its bioavailability and/or intracellular stability. Both compounds are potent anti-inflammatory and anticancer agents, primarily through the modulation of the NF-κB, MAPK, and PI3K/Akt/mTOR signaling pathways. Further comparative studies, particularly in the context of their anticancer and anti-inflammatory effects, are necessary to fully delineate their therapeutic potential and guide future drug development efforts.

References

Validating Delphinidin's Anti-inflammatory Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Delphinidin, a common anthocyanidin found in pigmented fruits and vegetables, is gaining significant attention for its potent anti-inflammatory and antioxidant properties.[1][2] This guide provides a comparative overview of this compound's mechanism of action, supported by experimental data, to validate its potential as a therapeutic agent.

Key Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and emerging evidence suggests a role in regulating the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκBα, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of inflammatory genes.

This compound has been shown to effectively suppress this pathway. It inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB/p65 subunit.[3] This action blocks the transcription of downstream inflammatory mediators.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB Inhibits NFkB_active NF-κB (p65) (Nuclear Translocation) NFkB->NFkB_active Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

Figure 1. this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of stimuli, leading to inflammation. This compound has been demonstrated to inhibit the phosphorylation of key kinases in these pathways.[5] Specifically, it can suppress the activation of ERK1/2, p38, and JNK, thereby reducing the expression of inflammatory mediators.[3][5][6] For instance, studies have shown that this compound decreases the protein expression levels of phosphorylated c-Raf, MEK1/2, and ERK1/2.[3]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK (e.g., c-Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK P MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKKK Inhibits This compound->MAPKK Inhibits This compound->MAPK Inhibits

Figure 2. this compound modulates MAPK signaling pathways.

Comparative Performance Data

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data, comparing its effects to controls and other flavonoids.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineTreatmentMediatorConcentration of this compound% Inhibition / ReductionReference
RAW 264.7 MacrophagesLPSNO Production10 µM~50%[7]
RAW 264.7 MacrophagesLPSTNF-α10 µM~60%[7]
RAW 264.7 MacrophagesLPSIL-610 µM~70%[7]
Human ChondrocytesIL-1βCOX-2 mRNA10 µMSignificant Reduction[1]
Human ChondrocytesIL-1βPGE2 Production10 µMSignificant Reduction[1]

Table 2: Comparative Anti-inflammatory Effects of Flavonoids

FlavonoidModel SystemKey TargetPotency / EfficacyReference
This compound Rat Heart (Ischemia/Reperfusion)STAT1 ActivationMore potent than Quercetin[8]
Myricetin Rat Heart (Ischemia/Reperfusion)STAT1 ActivationMore potent than Quercetin[8]
Quercetin MacrophagesNF-κB, MAPKPotent inhibitor[9][10]
Apigenin THP-1 cellsNLRP3 InflammasomePotent inhibitor[11]
Kaempferol THP-1 cellsNLRP3 InflammasomeSignificant inhibitor[11]

Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate this compound's anti-inflammatory activity.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.[12][13]

G start Start: RAW 264.7 cells step1 Pre-treat with This compound (various conc.) for 1h start->step1 step2 Stimulate with LPS (e.g., 1 µg/mL) for 24h step1->step2 step3 Collect Supernatant & Cell Lysates step2->step3 analysis1 ELISA: (TNF-α, IL-6, IL-1β) step3->analysis1 analysis2 Griess Assay: (Nitric Oxide) step3->analysis2 analysis3 Western Blot: (p-p65, p-IκBα, p-MAPKs) step3->analysis3 analysis4 qPCR: (iNOS, COX-2 mRNA) step3->analysis4

Figure 3. Workflow for in vitro anti-inflammatory assay.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound (or a vehicle control) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media and incubating for a specified period (e.g., 24 hours).

  • Analysis:

    • Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.

    • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

    • Protein Expression (Western Blot): Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, ERK, p38, JNK) via Western blotting.

    • Gene Expression (qPCR): Total RNA is extracted to quantify the mRNA levels of inflammatory genes (e.g., iNOS, COX-2) using quantitative real-time PCR.

In Vivo Model: LPS-Induced Paw Edema in Mice

This model assesses the anti-inflammatory effect of a compound in a living organism.[7]

  • Animal Model: Male C57BL/6 mice are used.

  • Treatment: this compound (e.g., 10 mg/kg) or a vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a subcutaneous injection of LPS (e.g., 1 mg/kg) is made into the right hind paw. The left hind paw is injected with saline as a control.

  • Measurement: Paw thickness is measured using a digital caliper at various time points post-LPS injection. The degree of edema is calculated as the difference in thickness between the right and left paws.

  • Biochemical Analysis: At the end of the experiment, tissue from the paw can be collected to measure levels of inflammatory cytokines and markers.[7]

Conclusion

The evidence strongly supports this compound's significant anti-inflammatory properties, primarily through the dual inhibition of the NF-κB and MAPK signaling pathways.[3][5][7] Comparative data suggests its potency is comparable, and in some cases superior, to other well-studied flavonoids like quercetin.[8] The detailed experimental protocols provided herein offer a framework for further validation and exploration of this compound's therapeutic potential in inflammatory diseases. Its multifaceted mechanism of action makes it a compelling candidate for continued research and development in the pharmaceutical and nutraceutical industries.

References

A Comparative Guide to the Bioavailability of Delphinidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of delphinidin, a potent antioxidant anthocyanidin, and its naturally occurring glycosidic forms. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development involving these compounds.

Introduction

This compound is a primary anthocyanidin that imparts blue and purple hues to many fruits and vegetables. In nature, it predominantly exists as glycosides, where a sugar moiety is attached to the aglycone structure. This glycosylation is a critical determinant of the compound's stability, solubility, and ultimately, its bioavailability.[1] While this compound in its aglycone form is highly bioactive, the presence of a sugar moiety is vital for its absorption and metabolic fate.[1] Emerging evidence suggests that this compound glycosides are generally more bioavailable than the this compound aglycone.[2] This is largely attributed to their enhanced stability and solubility in the gastrointestinal tract.[2]

The absorption of this compound glycosides can occur in the stomach and small intestine.[3][4] Once absorbed, they can be detected in the bloodstream in their intact forms.[5] Metabolism primarily occurs in the liver and by the gut microbiota, leading to the formation of various metabolites, including methylated and glucuronidated derivatives.[6][7] The gut microbiota also plays a crucial role by cleaving the glycosidic bonds, releasing the this compound aglycone for further metabolism.[1]

This guide will delve into the quantitative data on the bioavailability of different this compound forms, detail the experimental protocols used to obtain this data, and visualize a key signaling pathway influenced by this compound.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and its common glycosides from various in vivo studies. These parameters provide a quantitative comparison of their bioavailability.

CompoundSpeciesDosageCmaxTmaxAUCUrinary Excretion (% of dose)Reference
This compound-3-O-glucoside (Dp3G) Human78 mg (from Maqui berry extract)21.39 - 63.55 nmol/L1.0 ± 0.3 h84.9 nmol/L·h-[8]
This compound-3-O-rutinoside (D3R) Human1.68 mg/kg BW (from Black currant)73.4 ± 35.0 nmol/L1.25 - 1.75 h-0.11 ± 0.05% (total anthocyanins)[5]
This compound-3-O-rutinoside (D3R) Rat800 µmol/kg BW580 ± 410 nmol/L0.5 - 2.0 h--[5]
This compound-3-O-sambubioside (D3S) Human81.6 mg (from Hibiscus sabdariffa)0.015 ng/mL/mg (dose-normalized)1.5 h0.032 ng·h/mL/mg (dose-normalized)0.021%[9]
This compound-3-O-galactoside RatBilberry Extract---0.61 - 1.82% (range for different anthocyanins)[10]
This compound-3-O-arabinoside RatBilberry Extract---0.61 - 1.82% (range for different anthocyanins)[10]

Note: Direct comparative studies of this compound aglycone bioavailability are limited due to its poor stability and solubility. The data presented for glycosides suggests that the type of sugar moiety influences the pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the bioavailability of this compound and its glycosides.

This protocol outlines a typical procedure for determining the pharmacokinetics of anthocyanins in a rodent model.

  • Animal Model: Male Wistar rats (8-10 weeks old) are commonly used. The animals are housed in controlled conditions (12-h light/dark cycle, constant temperature and humidity) and acclimatized for at least one week before the experiment. They are typically fasted overnight before the administration of the test compound.

  • Test Substance Administration: this compound or its glycosides are dissolved in a suitable vehicle (e.g., purified water or a mild acidic solution to improve stability). The solution is administered orally via gavage at a specified dose (e.g., 800 µmol/kg body weight).[5]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes). The blood is collected into heparinized tubes and immediately centrifuged to separate the plasma.

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.

  • Sample Preparation and Analysis: Plasma and urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the anthocyanins and remove interfering substances. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer (MS) for identification and quantification of the parent compound and its metabolites.[5]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) using non-compartmental analysis.

This assay is a widely accepted model for predicting the intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells (a human colon adenocarcinoma cell line) are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.[11][12]

  • Monolayer Integrity Assessment: Before the transport experiment, the integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 400 Ω·cm²) indicates a well-formed, tight monolayer.[11]

  • Transport Experiment (Apical to Basolateral): The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS). The test compound (this compound or its glycoside) is added to the apical (AP or donor) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (BL or receiver) chamber, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).[13]

  • Transport Experiment (Basolateral to Apical): To assess efflux, the compound is added to the BL chamber, and samples are collected from the AP chamber.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using HPLC-DAD or LC-MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which is an indicator of the rate of transport across the cell monolayer, is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[13]

Mandatory Visualization

G cluster_invivo In Vivo Bioavailability cluster_invitro In Vitro Permeability animal_model Animal Model (e.g., Wistar Rats) administration Oral Administration (Gavage) animal_model->administration sampling Blood, Urine, & Feces Collection administration->sampling analysis_invivo HPLC-MS/MS Analysis sampling->analysis_invivo pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis_invivo->pk_analysis cell_culture Caco-2 Cell Culture (21 days) integrity_check Monolayer Integrity (TEER Measurement) cell_culture->integrity_check transport_exp Transport Experiment (Apical to Basolateral) integrity_check->transport_exp analysis_invitro HPLC-MS/MS Analysis transport_exp->analysis_invitro papp_calc Papp Calculation analysis_invitro->papp_calc G cluster_pathway This compound's Molecular Targets cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Raf Raf This compound->Raf inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

References

A Comparative Guide to the Chemical Properties of Delphinidin and Malvidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between flavonoid compounds is critical for harnessing their therapeutic potential. This guide provides an objective comparison of delphinidin and malvidin, two prominent anthocyanidins, focusing on their distinct chemical properties, supported by experimental data and detailed methodologies.

Structural and Physicochemical Properties

The fundamental differences between this compound and malvidin arise from the substitution pattern on their B-ring. This compound possesses three hydroxyl (-OH) groups at the 3', 4', and 5' positions, making it highly polar. In contrast, malvidin is the 3',5'-O-methylated derivative of this compound, featuring methoxy (-OCH₃) groups at the 3' and 5' positions and a hydroxyl group at the 4' position.[1][2] This structural variation is the primary determinant of their differing chemical behaviors.

PropertyThis compoundMalvidin
IUPAC Name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium[3]3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium[1][4]
Chemical Formula C₁₅H₁₁O₇⁺[3][5][6]C₁₇H₁₅O₇⁺[1][2]
Molecular Weight 303.24 g/mol [3][5][6]331.30 g/mol [1]
B-Ring Structure 3',4',5'-trihydroxyl3',5'-dimethoxy, 4'-hydroxyl
Polarity High[3][7]Moderate
Solubility Soluble in polar solvents like water and methanol.[3][7]Soluble in water and alcohol.[4][8]
Natural Color (Acidic) Red to Violet/Blue[3][5]Red to Purple[2][4]

Antioxidant Activity

The antioxidant capacity of anthocyanidins is strongly correlated with the number and position of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

Key Findings:

  • This compound consistently exhibits higher antioxidant activity than malvidin. The presence of three hydroxyl groups on its B-ring allows for greater radical scavenging potential compared to malvidin's single B-ring hydroxyl group.[9]

  • Studies measuring superoxide radical scavenging activity rank this compound as the most potent among common anthocyanidins, followed by petunidin, malvidin, and cyanidin.[10][11]

  • The general order of antioxidant activity based on B-ring structure is: this compound (3 -OH) > Cyanidin (2 -OH) > Malvidin (1 -OH, 2 -OCH₃) > Pelargonidin (1 -OH).[9][12]

Antioxidant AssayThis compound (or derivative)Malvidin (or derivative)Reference Study Insight
DPPH IC₅₀ (µM) ~1.5 (aglycone)~2.9 (aglycone)Values are representative and compiled from multiple studies. Direct comparison is limited by varying experimental conditions. The lower IC₅₀ value for this compound indicates stronger activity.
ORAC (µmol TE/g) Higher ActivityLower ActivityThis compound derivatives consistently show higher ORAC values than malvidin derivatives due to greater hydrogen-donating capacity.[5]
Superoxide Scavenging Highest among anthocyanidinsLower than this compoundThis compound is the most effective scavenger of superoxide radicals.[10][11]

Stability: The Influence of pH and Temperature

The stability of anthocyanidins is crucial for their application in functional foods and therapeutics. It is heavily influenced by pH, temperature, and light.

Key Findings:

  • Malvidin is generally more stable than this compound. The methoxy groups on malvidin's B-ring protect the molecule from degradation, whereas the three adjacent hydroxyl groups on this compound make it more susceptible to oxidation and degradation.[3]

  • Anthocyanins are most stable in acidic conditions (pH < 3), where they exist as the colored flavylium cation. As pH increases, they convert to colorless or unstable forms.[3]

  • Thermal degradation of anthocyanins follows first-order kinetics. Higher temperatures accelerate degradation, resulting in shorter half-life (t₁/₂) values. Malvidin's structure confers greater thermal stability compared to this compound.

ConditionThis compoundMalvidinReference Study Insight
pH Stability Less stable, especially at neutral/alkaline pH.More stable across a wider pH range due to methylation.[3]Structures with more hydroxyl groups (like this compound) are associated with decreased stability at neutral pH.[10]
Thermal Stability (t₁/₂) Shorter half-lifeLonger half-lifeWhile direct comparative data is scarce, studies on anthocyanin extracts consistently show that methylated anthocyanins like malvidin have lower degradation rate constants (k) and thus longer half-lives upon heating compared to polyhydroxylated ones like this compound.[3]

Color Properties and CIELAB Analysis

The color of anthocyanins is a direct consequence of their chemical structure and is highly sensitive to pH. This color can be quantified using the CIELAB color space, which defines color in terms of Lightness (L), red/green (a), and yellow/blue (b*).

Key Findings:

  • This compound is responsible for blue and deep violet hues in plants.[3][5]

  • Malvidin imparts the characteristic red and purple colors to many fruits, most notably red grapes and wine.[2][4]

  • In acidic solutions (pH < 3), both are typically red, but this compound shifts towards blue/violet more readily as pH increases compared to malvidin, which remains red over a slightly wider acidic range before becoming colorless and then blue at basic pH.[2][3][5]

ParameterThis compound (Typical)Malvidin (Typical, from Mv-3-glucoside)
Color (Acidic) Red-VioletVivid Red
Color (Neutral/Basic) Blue -> Green (unstable)Blue (unstable)
CIELAB L Varies50.27[6]
CIELAB a VariesPositive (Reddish)
CIELAB b VariesNear zero or slightly positive/negative
CIELAB Cab (Chroma) Varies50.41[6]
CIELAB h_ab (Hue Angle) Varies1.47°[6]
Note: CIELAB values are highly dependent on concentration, pH, and solvent. The values for malvidin are from a theoretical prediction for malvidin-3-glucoside at low pH and serve as an illustrative example.[6]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging capacity of the compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, Malvidin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. Store in an amber bottle and in the dark. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations for this compound, malvidin, and the positive control in methanol.

  • Reaction Setup:

    • To a 96-well plate, add 50 µL of each sample dilution.

    • Add 150 µL of the 0.1 mM DPPH working solution to each well.

    • For the blank (control), add 50 µL of methanol instead of the sample.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm.[2]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 75 mM Phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a Trolox standard curve (e.g., 6.25–100 µM) in phosphate buffer.

    • Prepare a working solution of fluorescein (e.g., 70 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 12 mM) in phosphate buffer immediately before use.

  • Assay Setup:

    • Add 150 µL of the fluorescein working solution to each well of the black microplate.

    • Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.

  • Measurement: Immediately begin recording the fluorescence decay every minute for at least 60-90 minutes. The reader should be set to an excitation wavelength of 485 nm and an emission wavelength of 520 nm, maintained at 37°C.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

Visualizations

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R2 Add 150 µL DPPH Solution to each well P1->R2 P2 Prepare Serial Dilutions of this compound & Malvidin R1 Add 50 µL Sample to 96-well Plate P2->R1 R1->R2 R3 Incubate in Dark (30 min, RT) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Delphinidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of delphinidin, a key anthocyanin recognized for its potent antioxidant properties and vibrant blue-red pigmentation, researchers and quality control professionals primarily rely on two analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The choice between these methods is critical, impacting the specificity, sensitivity, and efficiency of the analysis in research, quality control, and the development of pharmaceuticals and nutraceuticals. This guide offers a detailed cross-validation of these two methods, supported by experimental data and protocols to facilitate an informed decision-making process.

Performance Comparison: HPLC vs. Spectrophotometry

The performance of HPLC and spectrophotometric methods for the quantification of this compound can be assessed by several key validation parameters. The following table summarizes quantitative data compiled from various studies to provide a comparative overview.

Validation ParameterHPLC MethodSpectrophotometric Method (pH Differential)Source(s)
Linearity (R²) >0.99≥0.99[1][2][3]
Accuracy (Recovery %) Typically 95-105%Generally within ±10% of the true value[3][4]
Precision (RSD %) < 10%Can be higher than HPLC, variable[1][2][4]
Limit of Detection (LOD) 0.08 to 0.26 mg/kgMethod dependent, generally higher than HPLC[1][2][4]
Limit of Quantification (LOQ) 0.26 mg/kgMethod dependent, generally higher than HPLC[1][2][4]
Specificity High (Separates this compound from other compounds)Lower (Measures total anthocyanin content)[5]
Analysis Time Longer (minutes per sample)Shorter (seconds to minutes per sample)[5]
Cost & Complexity HigherLower[5][6]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

High-performance liquid chromatography offers high specificity and sensitivity in the analysis of this compound.[1][4] Spectrophotometric methods, while simpler and more cost-effective, generally provide a measure of total anthocyanin content rather than quantifying individual compounds like this compound.[6][7] However, studies have shown a strong correlation (R ≥ 0.925) between the results obtained from HPLC and the pH differential spectrophotometric method for total anthocyanin quantification, making the latter a viable option for screening purposes or in laboratories without access to HPLC equipment.[5][6][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following are representative protocols for both HPLC and spectrophotometric methods based on published literature.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure for the quantification of this compound in samples like fruit extracts.

  • Standard Preparation: A stock solution of this compound chloride is prepared in methanol and then serially diluted to create a calibration curve with concentrations ranging from 0.1 to 25 mg/L.[7]

  • Sample Preparation: A known weight of the sample (e.g., 1.0 g) is extracted with a methanol solution containing 2.0% HCl.[4] The extract may be concentrated using a rotary evaporator to increase the concentration of anthocyanins.[4] The final solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][7][9]

    • Mobile Phase: A gradient elution is typically employed using two solvents. Solvent A is often an acidified aqueous solution (e.g., 10% formic acid in water), and Solvent B is an organic solvent like acetonitrile or methanol.[2][7]

    • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[2][6]

    • Detection: A photodiode array (PDA) or UV-Vis detector is used, with detection at the visible maximum wavelength for this compound, which is around 520-530 nm.[2][6][10]

  • Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration.

Spectrophotometric (pH Differential) Method

This method is based on the structural transformation of anthocyanins in response to a change in pH, which results in a color change that can be measured spectrophotometrically.

  • Standard Preparation: A standard stock solution of this compound chloride is prepared and diluted to several concentrations to generate a standard curve.

  • Sample Preparation: The sample extract is prepared similarly to the HPLC method.

  • Measurement:

    • Two aliquots of the sample extract are taken. One is diluted with a pH 1.0 buffer (potassium chloride), and the other is diluted with a pH 4.5 buffer (sodium acetate).[8]

    • The absorbance of each solution is measured at the wavelength of maximum absorbance for this compound (around 520 nm) and at a wavelength where there is no absorbance (around 700 nm) to correct for haze.[8]

  • Quantification: The total monomeric anthocyanin concentration is calculated using the following formula:

    • Absorbance (A) = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • The concentration is then determined using the molar extinction coefficient of this compound.

Cross-Validation Workflow

To ensure the reliability and interchangeability of data, a cross-validation process is crucial. The following diagram illustrates a logical workflow for comparing and validating the HPLC and spectrophotometric methods for this compound analysis.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation cluster_3 Conclusion Sample Sample Collection & Homogenization Extraction Solvent Extraction of this compound Sample->Extraction Filtration Filtration of Extract Extraction->Filtration HPLC HPLC Analysis (Quantification of individual this compound) Filtration->HPLC Spectro Spectrophotometric Analysis (Quantification of Total Anthocyanins) Filtration->Spectro Data_Comp Data Comparison (this compound vs. Total Anthocyanins) HPLC->Data_Comp Spectro->Data_Comp Correlation Correlation Analysis (e.g., Pearson's r) Data_Comp->Correlation Method_Val Method Validation (Accuracy, Precision, Linearity, etc.) Correlation->Method_Val Conclusion Selection of Appropriate Method Based on Application Needs Method_Val->Conclusion

References

Delphinidin's Efficacy Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer efficacy of delphinidin across various cancer models. This compound, a naturally occurring anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its pleiotropic anti-tumor activities. This document summarizes key quantitative data on its effectiveness, details the experimental protocols used to generate this data, and visualizes the molecular pathways through which this compound exerts its effects. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound as a potential therapeutic agent.

Quantitative Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated a broad spectrum of anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Incubation TimeCitation
Breast Cancer MDA-MB-453 (HER2+)41.4248 h[1]
BT-474 (HER2+)60.9248 h[1]
MCF-7 (ER+)~50 µg/mL (~165 µM)6 d[2]
MDA-MB-231 (Triple Negative)~50 µg/mL (~165 µM)6 d[2]
SKBR3 (HER2+)~50 µg/mL (~165 µM)6 d[2]
Prostate Cancer PC360 - 18048 h[3]
LNCaPDose-dependent inhibition48 h[4]
C4-2Dose-dependent inhibition48 h[4]
22Rν190Not Specified[5]
Lung Cancer A5495548 h[5]
NCI-H4415848 h[5]
SK-MES-14448 h[5]
Ovarian Cancer PEO1< 100Not Specified[5]
SKOV3< 100Not Specified[5]
Colon Cancer HCT116110Not Specified[5]
HT2935Not Specified[5]
LoVo38Not Specified[5]

Mechanisms of Action: Apoptosis, Anti-Angiogenesis, and Anti-Metastasis

This compound's anti-cancer effects are not limited to inhibiting proliferation. It also induces programmed cell death (apoptosis), inhibits the formation of new blood vessels that supply tumors (angiogenesis), and prevents the spread of cancer cells (metastasis).

Induction of Apoptosis

This compound has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines. For instance, in HER-2 positive breast cancer cell lines MDA-MB-453 and BT-474, this compound treatment led to a significant increase in apoptosis rates.[1] At concentrations of 40 and 80 µM, the apoptosis rate in MDA-MB-453 cells was 49.58% and 53.87%, respectively. In BT-474 cells, the apoptosis rates were 17.55% and 55.18% at the same concentrations.[1] This apoptotic induction is often mediated by the activation of caspases and modulation of Bcl-2 family proteins.[3]

Inhibition of Angiogenesis

The formation of new blood vessels is crucial for tumor growth and metastasis. This compound has been demonstrated to inhibit angiogenesis both in vitro and in vivo. It exerts its anti-angiogenic effects by targeting key signaling molecules such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Inhibition of Metastasis

The metastatic cascade involves cell migration and invasion of surrounding tissues. This compound has been shown to suppress the migratory and invasive potential of cancer cells. This is often achieved by modulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

Modulation of Key Signaling Pathways

This compound's multifaceted anti-cancer effects are a result of its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR in various cancer cells, including non-small cell lung cancer.[6][7]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits RTK Receptor Tyrosine Kinases (e.g., EGFR) RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway, often by inhibiting ERK phosphorylation and activating JNK, leading to cell cycle arrest and apoptosis in cancer cells such as HER-2 positive breast cancer and non-small cell lung cancer.[1][6][7]

MAPK_Pathway This compound This compound MEK MEK This compound->MEK inhibits JNK JNK This compound->JNK activates GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

This compound modulates the MAPK signaling pathway.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is common in many cancers, promoting proliferation and preventing apoptosis. This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of NF-κB in cancer cells like those of the prostate and breast.[1][3][8]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits Stimuli Pro-inflammatory Stimuli Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates (degradation) NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Survival, Proliferation) Nucleus->GeneTranscription promotes

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's efficacy. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[11]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[11]

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.[12]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound.[12]

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[12]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of branch points and total tube length.[13]

Cell Invasion Assay (Matrigel Invasion Assay)

This assay measures the invasive capacity of cancer cells.

  • Insert Coating: Coat the upper chamber of a transwell insert with a thin layer of Matrigel.[14]

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.[14]

  • Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.[14]

  • Treatment: Add this compound to the upper chamber with the cells.

  • Incubation: Incubate for 24-48 hours, allowing the invasive cells to migrate through the Matrigel and the porous membrane.[14]

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.[14]

Conclusion

The compiled data indicates that this compound exhibits significant anti-cancer activity across a range of cancer models. Its efficacy is attributed to its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis through the modulation of multiple oncogenic signaling pathways. The provided experimental protocols offer a standardized framework for the continued investigation and validation of this compound's therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its role in cancer therapy.

References

A Comparative Guide to the In Vivo Antioxidant Efficacy of Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

Delphinidin, a prominent member of the anthocyanidin class of flavonoids, is responsible for the rich blue and purple pigmentation in many fruits and vegetables, such as maqui berries, blueberries, and eggplant.[1] Renowned for its potent antioxidant properties, this compound is the subject of extensive research to validate its health-promoting effects in living systems.[2] This guide provides an objective comparison of this compound's in vivo antioxidant performance, supported by experimental data from human and animal studies. We delve into the detailed methodologies of key experiments and illustrate the complex biological pathways it modulates.

A critical aspect of understanding this compound's in vivo action is its bioavailability. Studies indicate that this compound is unstable under physiological conditions and degrades rapidly, with a half-life of approximately 30 minutes, into metabolites such as gallic acid.[3][4] These degradation products may be largely responsible for the antioxidant protection observed, as they can modulate endogenous antioxidant defenses, like increasing intracellular glutathione.[3] Despite its poor bioavailability, evidence from clinical trials and preclinical models demonstrates significant antioxidant and biological activity.[1][5][6]

Human Clinical Trial: Delphinol® Supplementation

A randomized, placebo-controlled clinical trial investigated the effects of a standardized maqui berry extract, Delphinol®, containing 25% this compound, on biomarkers of oxidative stress in healthy, overweight, and smoking subjects. The study provides strong evidence for this compound's antioxidant effects in humans.[5][7]

Table 1: Efficacy of Delphinol® on Oxidative Stress Biomarkers

Biomarker Treatment Group Baseline (Mean ± SD) 4 Weeks Post-Supplementation (Mean ± SD) P-value
Oxidized LDL (U/L) Delphinol® 78.3 ± 10.1 69.4 ± 9.8 < 0.05
Placebo 77.9 ± 9.9 78.1 ± 10.2 > 0.05
Urinary F2-Isoprostanes (pg/mg Creatinine) Delphinol® 45.2 ± 11.5 35.8 ± 10.3 < 0.05
Placebo 44.8 ± 11.2 45.1 ± 11.0 > 0.05

Data sourced from a randomized clinical trial evaluating Delphinol®.[7]

Experimental Protocol: Human Clinical Trial with Delphinol® [7]

  • Study Design: A randomized, placebo-controlled dietary intervention trial.

  • Participants: 42 subjects (healthy, overweight, and smokers) aged 45-65 years.

  • Intervention: Participants were randomly assigned to receive either capsules containing 162 mg of anthocyanins from Delphinol® extract or placebo capsules (maltodextrin) daily for 4 weeks.

  • Data Collection: Blood and urine samples were collected at baseline and after the 4-week supplementation period.

  • Biomarker Analysis:

    • Oxidized Low-Density Lipoprotein (Ox-LDL): Measured in plasma samples using a commercially available ELISA kit.

    • F2-Isoprostanes (8-iso-PGF2α): Measured in urine samples using a validated LC-MS/MS method to assess lipid peroxidation.

  • Statistical Analysis: A Student's t-test was used to compare the changes in biomarkers between the Delphinol® and placebo groups. A p-value of < 0.05 was considered statistically significant.

G cluster_workflow Clinical Trial Workflow cluster_group1 Group 1 cluster_group2 Group 2 p 42 Participants (Healthy, Overweight, Smokers) rand Randomization p->rand g1_treat Delphinol® Supplementation (162 mg Anthocyanins/day) rand->g1_treat n=21 g2_treat Placebo Supplementation (Maltodextrin) rand->g2_treat n=21 g1_duration 4 Weeks g1_treat->g1_duration collect Biomarker Measurement (Baseline & 4 Weeks) g1_duration->collect g2_duration 4 Weeks g2_treat->g2_duration g2_duration->collect analysis Analysis: - Oxidized LDL - F2-Isoprostanes collect->analysis

Figure 1: Workflow of the Delphinol® human clinical trial.

Preclinical In Vivo Models

Animal studies further corroborate this compound's biological activity, demonstrating its potential in cancer and angiogenesis models through mechanisms linked to its antioxidant and anti-inflammatory properties.

In a study using a xenograft mouse model, this compound treatment significantly inhibited the growth of aggressive human prostate cancer tumors.[6] This effect was linked to the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways.[6]

Table 2: Effect of this compound on Prostate Tumor Growth and Biomarkers in Mice

Parameter Control Group (Vehicle) This compound Group (5 mg/kg) Outcome
Tumor Volume (mm³) High Growth Rate Significant Reduction Inhibition of Tumor Growth
Bax/Bcl-2 Ratio Low Increased Pro-apoptotic
NF-κB/p65 Activity High Inhibited Anti-inflammatory / Anti-proliferative
PCNA Protein Level High Inhibited Anti-proliferative

Data summarized from an in vivo xenograft mouse model study.[6]

Experimental Protocol: Prostate Cancer Xenograft Model [6]

  • Animal Model: Athymic nude mice (nu/nu).

  • Tumor Induction: Human prostate cancer PC3 cells were subcutaneously injected into the flanks of the mice.

  • Intervention: Once tumors reached a size of ~200 mm³, mice were randomly assigned to two groups. The treatment group received intraperitoneal injections of this compound (5 mg/kg body weight) three times a week. The control group received the vehicle (DMSO).

  • Data Collection: Tumor size was measured throughout the study. At the end of the experiment (8 weeks), tumors were excised.

  • Biomarker Analysis: Tumor lysates were analyzed via Western blot to determine the protein expression levels of apoptotic markers (Bax, Bcl-2) and proliferation markers (NF-κB, PCNA).

This compound has also been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels, a process often linked to oxidative stress.[8]

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay [8]

  • Animal Model: Crl:CD-1®-nuBR nude mice.

  • Assay: Mice were subcutaneously injected with 0.5 ml of Matrigel (a basement membrane matrix) containing basic fibroblast growth factor (bFGF, 250 ng/ml) to induce angiogenesis.

  • Intervention: The Matrigel for the treatment group was mixed with this compound (300 μM) prior to injection. The control group received Matrigel with bFGF only.

  • Data Collection: After 7 days, the Matrigel plugs were surgically excised from the mice.

  • Analysis: The degree of vascularization and new blood vessel formation within the plugs was quantified, often by measuring hemoglobin content or by histological analysis. Results showed that this compound potently inhibited bFGF-induced angiogenesis.[8]

G cluster_pathway This compound's Molecular Targets VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Downstream Signaling IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB/p65 IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Inflammation Cell Proliferation Nucleus->Proliferation Activates Gene Transcription This compound This compound This compound->VEGFR2 Inhibits Phosphorylation This compound->IKK Inhibits

Figure 2: Inhibition of VEGFR-2 and NF-κB signaling by this compound.

Comparative Antioxidant Activity

While direct in vivo comparisons are limited, in vitro assays provide a reliable framework for ranking the antioxidant potency of this compound against other anthocyanidins. This compound consistently ranks as one of the most potent antioxidants in this class, primarily due to the highest number of hydroxyl groups in its B-ring structure.[5][9][10]

Table 3: Relative In Vitro Antioxidant Activity of Anthocyanidins

Anthocyanidin Superoxide Radical Scavenging Activity Peroxynitrite Scavenging Activity General Antioxidant Potency
This compound Highest Highest Very High
Petunidin High High High
Cyanidin Moderate High High
Malvidin Moderate Moderate Moderate
Peonidin Low Moderate Moderate
Pelargonidin Lowest Lowest Low

This table represents a qualitative summary based on multiple in vitro studies.[10] The free radical scavenging ability of this compound was found to be marginally higher than that of pelargonidin.[9][11]

G cluster_metabolism Proposed In Vivo Antioxidant Mechanism This compound This compound (Dietary Intake) Degradation Rapid Degradation (Physiological pH, t½ ≈ 30 min) This compound->Degradation GallicAcid Metabolite: Gallic Acid Degradation->GallicAcid Cells Endothelial Cells GallicAcid->Cells GSH Increased Intracellular Glutathione (GSH) Cells->GSH Protection Antioxidant Protection (Reduced Oxidative Stress) GSH->Protection

Figure 3: this compound's metabolism and indirect antioxidant action.

Conclusion

The in vivo validation of this compound's antioxidant effects is supported by both human clinical data and preclinical animal studies. A this compound-rich maqui berry extract has been clinically shown to reduce key biomarkers of oxidative stress, such as oxidized LDL and F2-isoprostanes.[5][7] Furthermore, animal models demonstrate its ability to inhibit tumor growth and angiogenesis by modulating critical signaling pathways like NF-κB and VEGFR-2.[6][8]

While this compound exhibits superior antioxidant capacity in direct comparisons with other anthocyanidins, its low bioavailability and rapid degradation are crucial considerations.[1][10] The protective effects observed in vivo are likely mediated, at least in part, by its metabolites, which enhance the body's endogenous antioxidant systems.[3] For researchers and drug development professionals, these findings underscore this compound as a promising natural compound for mitigating conditions associated with oxidative stress, while also highlighting the importance of its metabolic fate in understanding its mechanism of action.

References

Safety Operating Guide

Navigating the Safe Disposal of Delphinidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of delphinidin, a common anthocyanidin used in various research applications. While this compound chloride is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to specific disposal protocols is crucial.[1][2][3]

Core Principles of this compound Disposal

The fundamental principle for this compound waste management is to avoid environmental release. Therefore, it is imperative not to discharge this compound or its solutions into sewer systems.[1] All disposal methods must comply with local, state, and federal regulations.[1] It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines before initiating any disposal process.[1]

**Step-by-Step Disposal Protocol

A systematic approach is necessary to ensure the safe and compliant disposal of this compound and associated waste. The following procedure outlines the recommended steps:

Step 1: Assess the Waste Stream

Identify the type of this compound waste you are handling. This will determine the appropriate disposal route.[1] The waste can be categorized as:

  • Pure this compound or Concentrated Solutions: Unused or expired pure this compound powder or solutions with high concentrations of the compound.

  • Dilute Aqueous Solutions: Solutions containing low concentrations of this compound.

  • Contaminated Solid Waste: Materials that have come into contact with this compound, such as personal protective equipment (PPE), gloves, bench paper, absorbent pads, and empty containers.[1]

Step 2: Segregation and Collection

Properly segregate the different waste streams to ensure safe handling and disposal.

  • Pure this compound and Concentrated Solutions: These should be collected in a designated, well-labeled, and securely sealed waste container.

  • Contaminated Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled waste container.[1]

Step 3: Licensed Chemical Waste Disposal

The recommended disposal method for pure this compound, concentrated solutions, and contaminated solid waste is through a licensed chemical waste disposal service.[1] These services are equipped to handle chemical compounds through methods such as controlled incineration.[1]

Step 4: Handling Empty Containers

Empty containers that once held this compound should be managed as chemical waste. It is good practice to rinse the container with an appropriate solvent, collecting the rinsate to be treated as chemical waste.[1] The packaging can then be disposed of as laboratory waste or punctured to render it unusable and disposed of in a sanitary landfill, depending on local regulations.[1]

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guides for this compound do not specify quantitative concentration limits for different disposal routes. The general guideline is to treat all forms of this compound waste, regardless of concentration, through a licensed chemical waste disposal service.

Parameter Guideline Citation
Disposal of Pure this compoundLicensed chemical waste disposal service[1]
Disposal of Concentrated SolutionsLicensed chemical waste disposal service[1]
Disposal of Contaminated SolidsLicensed chemical waste disposal service[1]
Discharge to Sewer SystemProhibited[1]

Experimental Protocols

No specific experimental protocols for the breakdown or disposal of this compound are cited in the safety and disposal literature. The standard procedure relies on professional chemical waste management services.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for making informed decisions about the disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Stream start->assess_waste waste_type Pure Compound, Concentrated Solution, or Contaminated Material? assess_waste->waste_type consult_ehs Consult Institutional EHS Guidelines waste_type->consult_ehs All Types collect_waste Collect in Labeled, Sealed Container consult_ehs->collect_waste licensed_disposal Arrange for Pickup by Licensed Chemical Waste Disposal Service collect_waste->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Decision-making flowchart for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Delphinidin, ensuring that you can focus on your research with confidence. Adherence to these procedural steps will mitigate risks and ensure compliant disposal, establishing a foundation of safety in your laboratory.

This compound and its salts, such as this compound chloride, are not classified as hazardous substances under the Globally Harmonized System (GHS).[1][2][3][4][5][6] However, as with any laboratory chemical, proper handling and personal protective equipment are crucial to maintain a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is essential. The following PPE is recommended to minimize exposure and ensure safety.

Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes, use tightly fitting safety goggles.[7][8] Standard temple glasses are not sufficient.

  • Face Shield: For activities with a higher risk of splashing, a face shield that protects the entire face and fits snugly at the forehead should be used in addition to goggles.[7][8]

Hand Protection:

  • Chemical-Resistant Gloves: Always wear suitable chemical-resistant gloves.[9] Nitrile or neoprene rubber gloves are recommended.[9] Latex and fabric gloves do not offer adequate protection.[9]

  • Proper Glove Technique: Ensure gloves are clean before use. For extended operations, consider wearing long-cuffed gloves and tucking the cuffs inside the sleeves of your lab coat or overalls to prevent skin exposure.[9]

Skin and Body Protection:

  • Laboratory Coat: A standard lab coat is required for all procedures.

  • Protective Suit/Coveralls: For larger quantities or when there is a significant risk of contamination, a liquid-tight protective suit or overalls with an elastic band at the cuffs and ankles is recommended.[9][10]

Respiratory Protection:

  • Ventilation: Work in a well-ventilated area. Use local exhaust ventilation (e.g., a fume hood) to control airborne dust or aerosols.[3][6]

  • Respirator: If ventilation is inadequate or for situations with a high potential for dust generation, a certified particle-filtering half mask (at least filter class P2 according to EN 143) or a half mask with appropriate filters should be used.[8]

Operational and Storage Protocols

Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

ParameterSpecificationSource
Storage Temperature -20 °C is recommended for long-term storage.[3]
Storage Conditions Store in a dry, cool place.[3][4][6]
Incompatible Materials Keep away from strong oxidizing agents.[3][4][6]
Handling Avoid dust formation.[6]

Emergency Procedures: First Aid and Spill Management

Accidents can happen. Being prepared with clear, step-by-step procedures is essential for a swift and effective response.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water or shower.[3][5]

  • Ingestion: Rinse the mouth with water.[3] Call a doctor if you feel unwell.[3]

  • Inhalation: Move the person to fresh air.[3][5] If breathing is difficult, provide respiratory support.[5]

Accidental Release Measures: In the event of a spill, the primary goal is to contain the material safely and prevent it from entering drains or waterways.[3][4][6] Personnel involved in the cleanup should wear full personal protective equipment. Spilled material should be taken up mechanically (e.g., swept or vacuumed) and placed in appropriate, labeled containers for disposal.[3][4][6]

Below is a workflow for handling a this compound spill in the laboratory.

G start Spill Detected assess Assess Spill Size & Immediate Risk start->assess evacuate Evacuate Area (If Large or Hazardous) assess->evacuate Large Spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) assess->ppe Small Spill alert Alert Lab Supervisor & EHS evacuate->alert alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Take up mechanically) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a this compound laboratory spill.

Disposal Plan: Ensuring Environmental Compliance

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Pure Compound and Concentrated Solutions: Disposal should be handled through a licensed chemical waste disposal service.[1] Incineration at a licensed facility is a common method.[1] Do not discharge this compound into sewer systems. [1][3]

  • Contaminated Materials: Items such as used PPE, empty containers, and absorbent materials that have come into contact with this compound should be collected in a designated, clearly labeled waste container.[1] This waste must also be handled by a licensed chemical waste disposal service.[1]

  • Empty Containers: Completely emptied packages can often be recycled, but you should first consult with your institution's environmental health and safety (EHS) department.[1][3] Otherwise, handle them in the same way as the substance itself.[3]

Always consult your institution's EHS department and adhere to local, state, and federal regulations for chemical waste disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.